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Core Science & Biosynthesis

Foundational

synthesis of 2-Nitroamino-2-imidazoline-d4

Synthesis and Validation of 2-Nitroamino-2-imidazoline-d4: A Technical Guide for Isotopic Labeling in Neonicotinoid Research Executive Summary 2-Nitroamino-2-imidazoline (also known as 2-nitroiminoimidazolidine) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Validation of 2-Nitroamino-2-imidazoline-d4: A Technical Guide for Isotopic Labeling in Neonicotinoid Research

Executive Summary

2-Nitroamino-2-imidazoline (also known as 2-nitroiminoimidazolidine) is a critical pharmacophore and major environmental metabolite of imidacloprid and related neonicotinoid insecticides[1][2]. In modern agricultural chemistry and pharmacokinetics, the deuterated isotopologue—2-Nitroamino-2-imidazoline-d4 —is an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis[3].

This whitepaper provides a comprehensive, self-validating methodology for the . By leveraging ethylenediamine-d4 and nitroguanidine, this route ensures high isotopic purity and excellent yields[3][4]. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and in-process quality controls that guarantee synthetic success.

Mechanistic Rationale & Chemical Causality

The synthesis of the imidazolidine ring via the condensation of an aliphatic diamine with nitroguanidine is a well-established industrial pathway[4][5]. However, when utilizing highly expensive isotopically labeled precursors like ethylenediamine-d4 , the reaction parameters must be tightly controlled to prevent volatilization, polymerization, or isotopic exchange.

  • Amine Stabilization (The Salt Intermediate): Ethylenediamine-d4 is a highly reactive, volatile free base. Reacting it directly with nitroguanidine at elevated temperatures leads to uncontrolled exotherms and degradation. By first converting ethylenediamine-d4 into a sulfate salt using concentrated H₂SO₄, we buffer its nucleophilicity[4][6].

  • pH-Controlled Cyclization: The core transformation is a stepwise nucleophilic addition-elimination reaction. By heating the stabilized salt with nitroguanidine and carefully titrating the system to pH 8–12 using potassium hydroxide, the free amine is liberated in situ[4]. The primary amine attacks the electrophilic guanidine carbon, subsequently expelling two equivalents of ammonia gas ( NH3​ ) to drive the thermodynamic cyclization forward.

  • Deuterium Retention: Because the deuterium atoms are bound to the carbon backbone (C-D bonds) rather than exchangeable heteroatoms (N-D bonds), the alkaline aqueous conditions do not compromise the isotopic label of the final product[3].

Synthesis EDA Ethylenediamine-d4 (H2N-CD2-CD2-NH2) Salt EDA-d4 Sulfate Salt (Stabilized Intermediate) EDA->Salt H2SO4 (aq) Exotherm Control NG Nitroguanidine (HN=C(NH2)NHNO2) Product 2-Nitroamino-2-imidazoline-d4 (C3H2D4N4O2) NG->Product Nucleophilic Attack - 2 NH3 Salt->Product Base (pH 8-12) Heat (60-65°C)

Synthetic pathway of 2-Nitroamino-2-imidazoline-d4 via ethylenediamine-d4 and nitroguanidine.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a closed-loop system. Each stage contains a specific validation checkpoint to ensure the reaction is proceeding correctly before committing to the next step.

Stage 1: Preparation of the Ethylenediamine-d4 Sulfate Salt
  • Procedure: Charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer with 20 mL of deionized water. Cool the flask in an ice-water bath to 0–5 °C. Slowly add 10.0 mmol of ethylenediamine-d4. Dropwise, add 10.5 mmol of concentrated sulfuric acid (H₂SO₄) while maintaining the internal temperature strictly below 15 °C to prevent loss of the volatile diamine[4][6].

  • Validation Checkpoint: The solution should become a clear, homogeneous liquid. Verify the pH is highly acidic (pH < 2). If the pH is > 2, add trace amounts of H₂SO₄ until the target is reached.

Stage 2: In Situ Cyclization with Nitroguanidine
  • Procedure: To the cold sulfate salt solution, add 10.0 mmol of nitroguanidine in one portion[4]. Attach a reflux condenser equipped with a gas outlet leading to a dilute HCl trap (to capture evolved ammonia). Heat the reaction mixture to 60–65 °C[4]. Slowly add a 20% aqueous potassium hydroxide (KOH) solution dropwise until the reaction mixture reaches a stable pH of 9–10[4]. Maintain stirring at 60–65 °C for 4 to 6 hours[4].

  • Validation Checkpoint: Monitor the evolution of ammonia gas. Place a piece of moist red litmus paper near the gas outlet; it will turn blue as long as the cyclization is actively occurring. The reaction is deemed complete when ammonia evolution ceases and TLC (Dichloromethane:Methanol 9:1) shows the disappearance of the nitroguanidine spot.

Stage 3: Isolation and Purification
  • Procedure: Cool the reaction mass to 0–5 °C using an ice bath and stir for an additional 1 hour to maximize crystallization. Filter the resulting crude precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 5 mL) followed by cold ethanol (5 mL) to remove residual inorganic salts and unreacted starting materials[5]. Dry the product in a vacuum oven at 50 °C for 12 hours.

  • Validation Checkpoint: Weigh the dried product to calculate the crude yield. The material should appear as a white to light-yellow crystalline powder[4].

Data Presentation & Analytical Validation

To maximize the yield of the expensive deuterated product, reaction parameters must be strictly adhered to. Table 1 summarizes the causality between reaction temperature, pH, and final yield based on established kinetic behaviors[4].

Table 1: Optimization of Cyclization Parameters

Temperature (°C)pH RangeReaction Time (h)Isolated Yield (%)Purity (LC-MS)Mechanistic Observation
25–308–1012.045%>99%Reaction kinetics too slow; incomplete conversion.
60–65 8–12 5.0 82% >99% Optimal balance of nucleophilicity and thermodynamic stability.
85–9010–122.058%92%Nitroguanidine hydrolysis and thermal degradation observed.

Upon isolation, the product must be analytically verified to ensure the deuterium label remains intact.

Table 2: Analytical Characterization Data for 2-Nitroamino-2-imidazoline-d4

Analytical MethodTarget Signal / SpecificationDiagnostic Significance
HRMS (ESI+) m/z 135.07 [M+H]⁺Confirms the incorporation of exactly 4 deuterium atoms (Unlabeled mass is 131.05 [M+H]⁺).
¹H-NMR (DMSO-d6) Absence of peak at ~3.60 ppmConfirms 100% isotopic purity. The singlet corresponding to the four imidazolidine ring protons in the unlabeled compound must be completely absent.
¹³C-NMR (DMSO-d6) Multiplet at ~41.5 ppmThe carbon atoms of the imidazolidine ring split into a multiplet due to C-D spin-spin coupling, confirming the specific location of the label.
Melting Point 232–234 °CConfirms structural integrity and high crystalline purity[4].

Downstream Application: Synthesis of Imidacloprid-d4

The primary utility of 2-Nitroamino-2-imidazoline-d4 is its subsequent coupling with 2-chloro-5-(chloromethyl)pyridine to yield Imidacloprid-d4[3][5]. This S_N2 alkylation is typically performed in acetonitrile using potassium carbonate as a base[1][5]. The robust nature of the imidazolidine-d4 ring ensures the label is carried cleanly into the final active pharmaceutical ingredient (API) or pesticide standard.

Application CCMP 2-Chloro-5-(chloromethyl)pyridine (Electrophile) IMI Imidacloprid-d4 (Stable Internal Standard) CCMP->IMI K2CO3, CH3CN SN2 Alkylation NAI 2-Nitroamino-2-imidazoline-d4 (Nucleophile) NAI->IMI

Downstream coupling of 2-Nitroamino-2-imidazoline-d4 to yield Imidacloprid-d4.

References

  • Google Patents (CN100560571C).The preparation method of 2-nitroiminoimidazolidine. Retrieved March 31, 2026.
  • University of Hertfordshire (AERU). Imidacloprid (Ref: BAY NTN 33893) Metabolite Data. Retrieved March 31, 2026.[Link]

  • PubChem (National Institutes of Health). 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Retrieved March 31, 2026.[Link]

  • American Chemical Society (ACS). Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs. Retrieved March 31, 2026.[Link]

Sources

Exploratory

Isotopic Labeling of 2-Nitroamino-2-imidazoline: A Technical Guide for Advanced Synthesis and Analytical Tracing

Executive Summary As of 2026, the demand for high-precision pharmacokinetic tracking and environmental degradation modeling has necessitated advanced stable isotope labeling techniques. 2-Nitroamino-2-imidazoline (CAS 54...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As of 2026, the demand for high-precision pharmacokinetic tracking and environmental degradation modeling has necessitated advanced stable isotope labeling techniques. 2-Nitroamino-2-imidazoline (CAS 5465-96-3) is a critical heterocyclic intermediate in the synthesis of neonicotinoid insecticides (such as Imidacloprid) and imidazoline receptor-targeting antihypertensive agents[1]. This whitepaper provides a comprehensive, causality-driven guide to the isotopic labeling of 2-nitroamino-2-imidazoline, focusing on structural fidelity, synthetic protocols, and its application in mass spectrometry.

Mechanistic Rationale for Isotopic Labeling

2-Nitroamino-2-imidazoline, also known as 2-(nitroimino)imidazolidine, features a conformationally rigid imidazoline ring bound to a strongly electron-withdrawing nitroguanidine moiety[2][3]. In analytical chemistry, quantifying its downstream derivatives in complex matrices (e.g., soil, plasma, or plant tissues) is notoriously difficult due to severe ion suppression in LC-MS/MS[4].

To correct for these matrix effects, internal standards labeled with stable isotopes (Deuterium, 13 C, or 15 N) are required[5]. While labeling the terminal pyridine ring of molecules like imidacloprid is common[6], placing the isotopic label directly on the 2-nitroamino-2-imidazoline core provides a unique diagnostic advantage. During metabolic cleavage at the methylene bridge, a labeled imidazolidine ring allows researchers to independently track the fate of the nitroguanidine pharmacophore, which is often the primary driver of target-site toxicity.

Synthesis A Ethylenediamine-d4 C 2-Nitroamino- 2-imidazoline-d4 A->C -2 NH3 (Δ, H2O) B Nitroguanidine B->C E Imidacloprid-d4 C->E Base Alkylation D Chloromethylpyridine D->E

Synthetic route for Imidacloprid-d4 via labeled 2-nitroamino-2-imidazoline.

Strategic Selection of Isotopic Labels

The choice of isotope dictates both the synthetic complexity and the analytical utility of the final compound.

  • Deuterium ( 2 H / d4): The most cost-effective approach utilizes ethylenediamine-d4. The four deuterium atoms are located on the carbon backbone of the imidazolidine ring. Causality: Unlike N-H protons, C-D bonds do not undergo hydrogen/deuterium (H/D) exchange in aqueous physiological or environmental matrices, ensuring the label remains permanently fixed during in vivo ADME studies[5][7].

  • Carbon-13 ( 13 C) & Nitrogen-15 ( 15 N): Used primarily when Compound-Specific Isotope Analysis (CSIA) is required[4]. Heavy carbon and nitrogen isotopes prevent the slight chromatographic retention time shifts sometimes observed with heavily deuterated compounds in reverse-phase LC, ensuring perfect co-elution with the unlabeled analyte[6].

Self-Validating Experimental Protocol: Synthesis of 2-Nitroamino-2-imidazoline-d4

This protocol details the condensation of ethylenediamine-d4 with nitroguanidine to yield 2-nitroamino-2-imidazoline-d4 (Molecular Formula: C3​H2​D4​N4​O2​ )[7].

Step-by-Step Methodology
  • Reagent Preparation: Suspend 1.0 molar equivalent of nitroguanidine in deionized water.

    • Causality: Nitroguanidine is sparingly soluble in cold water. Water is chosen as the solvent because it acts as a heat sink and facilitates the safe dissolution of the reagent as the temperature increases, preventing localized superheating.

  • Amine Addition: Slowly add 1.1 molar equivalents of ethylenediamine-d4 dropwise to the suspension at room temperature under continuous stirring.

  • Thermal Activation: Gradually heat the reaction mixture to 70–80 °C.

    • Causality: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack of the amine on the guanidine carbon. However, the temperature must strictly remain below 100 °C. Overheating nitroguanidine causes it to irreversibly decompose into nitrous oxide ( N2​O ), ammonia, and carbon dioxide, destroying the starting material[8].

  • Equilibrium Driving: Maintain the temperature for 2–3 hours. The reaction will evolve ammonia gas ( NH3​ ).

    • Causality: The continuous evolution and venting of ammonia gas drives the equilibrium toward the formation of the cyclized imidazoline product via Le Chatelier's principle.

  • Crystallization & Recovery: Cool the mixture to 0–5 °C in an ice bath. The product, 2-nitroamino-2-imidazoline-d4, will precipitate as a white to off-white crystalline solid[9]. Filter under a vacuum and wash with ice-cold ethanol to remove unreacted ethylenediamine.

Validation Checkpoints

A robust protocol must validate itself. To confirm successful synthesis without label loss:

  • Mass Spectrometry: The unlabeled compound yields an [M+H]+ of m/z 131.1[10]. The synthesized product must show an [M+H]+ of m/z 135.1, confirming the retention of all four deuterium atoms[7].

  • Melting Point: The product should exhibit a sharp melting point with decomposition near 220–221 °C, identical to the unlabeled authentic standard, proving that isotopic substitution has not altered the macroscopic crystal lattice stability[11].

Quantitative Data & Analytical Implementation

Once synthesized, the labeled intermediate is alkylated to form downstream active pharmaceutical ingredients (APIs) or agrochemicals. The table below summarizes the quantitative physical shifts induced by different labeling strategies on the 2-nitroamino-2-imidazoline core.

Isotopic VariantMolecular FormulaExact Mass (Da)LC-MS [M+H]+ Primary Application
Unlabeled C3​H6​N4​O2​ 130.049131.1Baseline Reference[10]
d4-Labeled C3​H2​D4​N4​O2​ 134.074135.1Routine LC-MS/MS Internal Standard[7]
13C2​ -Labeled 13C2​CH6​N4​O2​ 132.055133.1High-Precision CSIA Tracing[4]
15N2​ -Labeled C3​H615​N2​N2​O2​ 132.043133.1Metabolic Nitrogen Fate Mapping[6]
Analytical Workflow

In residue analysis, the labeled compound is spiked into the raw matrix prior to extraction. Because the labeled standard shares the exact physicochemical properties of the target analyte, any loss during Solid Phase Extraction (SPE) or signal suppression in the electrospray ionization (ESI) source affects both molecules equally. The ratio of their signals remains constant, allowing for absolute quantification.

Workflow N1 Sample Matrix N2 Spike Labeled Standard N1->N2 N3 Extraction & Cleanup N2->N3 N4 LC-MS/MS (MRM) N3->N4 N5 Absolute Quantification N4->N5

LC-MS/MS analytical workflow utilizing isotopic standards for matrix correction.

Conclusion

The isotopic labeling of 2-nitroamino-2-imidazoline is a foundational technique in modern agrochemical and pharmaceutical development. By strategically selecting deuterium or heavy carbon/nitrogen isotopes and employing tightly controlled thermal condensation protocols, researchers can generate highly stable, self-validating internal standards. These labeled intermediates are indispensable for bypassing matrix-induced analytical artifacts and mapping the complex environmental and metabolic degradation pathways of neonicotinoids and imidazoline-class drugs.

References
  • National Center for Biotechnology Information. "2-Nitroamino-2-imidazoline | CID 410042." PubChem. Available at:[Link]

  • Defense Research Chemical Laboratories. "Nitroguanidines: 1-Nitro-2-nitramino-2-imidazoline." DRCL Report No. 100. Available at: [Link]

  • Canadian Science Publishing. "Reaction of Methylamine with 1-Nitroso-2-nitramino-2-imidazoline." Canadian Journal of Chemistry. Available at:[Link]

  • Belov, V., & Käfferlein, H. U. "Total synthesis of 13C2, 15N-imidacloprid with three stable isotopes in the pyridine ring." Journal of Labelled Compounds and Radiopharmaceuticals. Available at:[Link]

  • American Chemical Society. "Insight into Imidacloprid Degradation through Compound Specific Carbon Isotope Analysis and High-Resolution Mass Spectrometry." ACS ES&T Water. Available at:[Link]

  • American Chemical Suppliers. "2-Nitroamino-2-imidazoline-d4." American Chemical Suppliers. Available at:[Link]

Sources

Foundational

In-Depth Technical Guide: Physical Characteristics and Analytical Applications of 2-Nitroamino-2-imidazoline-d4

Executive Summary 2-Nitroamino-2-imidazoline is a critical degradation product and active metabolite of the widely used neonicotinoid insecticide, imidacloprid. Understanding its environmental fate, pharmacokinetic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Nitroamino-2-imidazoline is a critical degradation product and active metabolite of the widely used neonicotinoid insecticide, imidacloprid. Understanding its environmental fate, pharmacokinetic profile, and receptor-binding mechanics is essential for agrochemical safety and neurotoxicological assessments. The deuterium-labeled analog, 2-Nitroamino-2-imidazoline-d4 , serves as an indispensable internal standard (IS) for mass spectrometry-based quantification workflows.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, detailing the causality behind its physical traits, its mechanistic role at the receptor level, and a field-proven, self-validating analytical protocol for its use in isotope dilution mass spectrometry (IDMS).

Chemical and Physical Characteristics

The physical properties of 2-Nitroamino-2-imidazoline-d4 are dictated by its highly polar nitroenamine system and the isotopic mass shift provided by the four deuterium atoms on the imidazoline ring. The high melting point and solid crystalline nature arise from strong intermolecular hydrogen bonding facilitated by the nitroamino group and the imidazoline nitrogen atoms[1]. Its limited solubility in non-polar solvents and slight solubility in polar solvents dictates the choice of extraction methodologies in analytical workflows[2].

Quantitative Physical Data Summary
PropertyValueScientific Rationale / Implication
Compound Name 2-Nitroamino-2-imidazoline-d4Deuterated isotopologue for IDMS.
Synonyms Imidacloprid Impurity 4-d4Recognized as a major regulatory impurity[2].
CAS Number 5465-96-3 (Unlabeled parent)Reference identifier for the core pharmacophore[1].
Molecular Formula C₃H₂D₄N₄O₂Four deuterium atoms replace hydrogens on the ring[3].
Molecular Weight 134.13 g/mol +4 Da mass shift prevents isotopic cross-talk in MS/MS.
Appearance White to off-white solid/crystalIndicates high purity and stable crystalline lattice[1].
Melting Point 219 - 222 °CHigh thermal stability due to strong H-bond networks[4].
Solubility DMSO (Slightly), Methanol (Slightly)Necessitates polar organic solvents for stock solutions[2].
Storage Conditions 4°C, protect from lightNitroenamine systems are prone to photo-isomerization[2].

Mechanistic Role: The nAChR Water Bridge

The 2-nitroamino-2-imidazoline substructure is not merely a passive metabolic byproduct; it is a highly active pharmacophore. Upon oxidative cleavage of the parent imidacloprid by cytochrome P450 enzymes[5], this metabolite retains the critical hydrogen-bond acceptors required for target engagement.

Structural biology and computational studies demonstrate that the nitro group oxygen atoms and the imidazoline ring nitrogens serve as critical hydrogen-bond acceptors[6]. They form a highly specific "water bridge"—a localized hydrogen-bond network involving a conserved water molecule within the insect nicotinic acetylcholine receptor (nAChR) binding pocket. This interaction anchors the ligand, stabilizes the receptor in its active conformation, and drives the agonistic signal transduction responsible for neurotoxicity[7].

nAChR_Mechanism A Imidacloprid (Parent Insecticide) B Cytochrome P450 Metabolism (Oxidative Cleavage) A->B C 2-Nitroamino-2-imidazoline (Active Metabolite) B->C D nAChR Binding Pocket (Target Site) C->D E H-Bond Acceptors (Nitro & Imidazoline Nitrogens) D->E F Water Bridge Formation (Receptor Stabilization) E->F G Agonistic Signal Transduction (Neurotoxicity) F->G

Fig 1. Metabolic pathway and nAChR water bridge formation by 2-Nitroamino-2-imidazoline.

Experimental Methodologies: Self-Validating IDMS Protocol

To accurately quantify the unlabeled metabolite in complex biological or environmental matrices, an Isotope Dilution Mass Spectrometry (IDMS) approach using 2-Nitroamino-2-imidazoline-d4 is required.

Causality for IS Selection: The +4 Da mass shift of the d4 variant is mathematically optimal. It is large enough to completely bypass the natural ¹³C and ¹⁵N isotopic envelope of the unlabeled analyte (which typically causes +1 to +3 Da interference), ensuring absolute precision in Multiple Reaction Monitoring (MRM) without cross-talk[3].

Protocol: LC-MS/MS Quantification Workflow

This protocol is designed as a self-validating system . Every step includes a built-in physical or data-driven checkpoint to guarantee trustworthiness.

Step 1: Matrix Spiking and Equilibration

  • Action: Spike a known, precise concentration of 2-Nitroamino-2-imidazoline-d4 directly into the raw sample matrix (e.g., soil extract, plasma) prior to any sample preparation.

  • Validation Checkpoint: Because the d4-IS is chemically identical to the target analyte, it co-extracts and co-elutes perfectly. Any loss during extraction or ion suppression in the MS source affects both isotopologues equally. The ratio of Unlabeled/d4 remains constant, self-correcting for recovery errors.

Step 2: Solid Phase Extraction (SPE) Cleanup

  • Action: Dilute the spiked sample with aqueous buffer and load onto a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Wash with 5% Methanol/Water and elute with 100% Methanol.

  • Validation Checkpoint: Run a "Blank Matrix + IS" parallel sample. This validates the absence of background contamination or carryover in the manifold system.

Step 3: Chromatographic Separation (HILIC)

  • Action: Inject the extract onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column using an acidified mobile phase (0.1% formic acid in water/acetonitrile).

  • Validation Checkpoint: The highly polar imidazoline ring retains poorly on standard C18 columns, eluting in the void volume where matrix suppression is highest. HILIC provides orthogonal retention. Retention time locking (the unlabeled analyte and d4-IS must elute within ±0.05 minutes of each other) validates peak identity.

Step 4: MRM Detection and Quality Control

  • Action: Monitor specific precursor-to-product ion transitions (e.g., m/z 135 → X for d4, and m/z 131 → Y for unlabeled) using a triple quadrupole mass spectrometer.

  • Validation Checkpoint: The system continuously monitors the absolute peak area of the d4-IS across all injections. If the IS area deviates by >15% from the calibration mean, the system flags the sample for re-extraction, validating that injection volumes and matrix effects are within acceptable tolerances.

IDMS_Workflow S1 Raw Sample Matrix (Soil, Plasma, Tissue) S2 Spike with IS: 2-Nitroamino-2-imidazoline-d4 S1->S2 S3 Equilibration & Solvent Extraction (MeOH/H2O) S2->S3 S4 Solid Phase Extraction (SPE) Cleanup & Concentration S3->S4 S5 HILIC LC-MS/MS Analysis (MRM Mode) S4->S5 S6 Data Quantification (Isotope Ratio & Recovery Check) S5->S6

Fig 2. Self-validating IDMS workflow using 2-Nitroamino-2-imidazoline-d4 as an internal standard.

Stability, Handling, and Safety

Due to the presence of the nitroenamine functional group, 2-Nitroamino-2-imidazoline-d4 exhibits specific stability constraints that must be managed to maintain analytical integrity:

  • Light Sensitivity: The compound is susceptible to photo-induced isomerization and degradation[2]. It must be stored in amber glass vials or wrapped in foil.

  • Thermal Storage: Long-term storage requires refrigeration at 4°C[4]. For extended archiving (e.g., >6 months), storage at -20°C under an inert argon atmosphere is recommended to prevent oxidative degradation.

  • Handling Hazards: It is classified as a skin and serious eye irritant (GHS H315, H319) and may cause respiratory irritation[1]. All weighing and dissolution steps must be performed within a ventilated fume hood using appropriate PPE.

References

  • Ohno, I., Tomizawa, M., Durkin, K. A., Casida, J. E., Kagabu, S. "Neonicotinoid Substituents Forming a Water Bridge at the Nicotinic Acetylcholine Receptor." Journal of Agricultural and Food Chemistry, 2009, 57(6), 2436-2440.

  • Nishiwaki, H., Sato, K., Nakagawa, Y., Miyashita, M., Miyagawa, H. "Metabolism of imidacloprid in houseflies." Journal of Pesticide Science, 2004, 29, 110-116.

  • "SAFETY DATA SHEET: 2-Nitroamino-2-imidazoline." TCI Chemicals.

  • "Safety Data Sheet: 2-Nitroamino-2-imidazoline." Cayman Chemical.

  • "Imidacloprid Impurity 4 - 2-Nitroamino-2-imidazoline." Sriram Chem.

Sources

Exploratory

2-Nitroamino-2-imidazoline-d4 molecular weight

An In-Depth Technical Guide to 2-Nitroamino-2-imidazoline-d4: Molecular Weight, Characterization, and Application as an Internal Standard Abstract This technical guide provides a comprehensive analysis of 2-Nitroamino-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Nitroamino-2-imidazoline-d4: Molecular Weight, Characterization, and Application as an Internal Standard

Abstract

This technical guide provides a comprehensive analysis of 2-Nitroamino-2-imidazoline-d4, a deuterated isotopologue of a key chemical intermediate. The primary focus of this document is the elucidation and verification of its molecular weight, alongside a detailed exploration of its physicochemical properties, analytical characterization, and principal application. As a stable isotope-labeled compound, 2-Nitroamino-2-imidazoline-d4 serves as an indispensable internal standard for quantitative analysis by isotope dilution mass spectrometry, a technique critical in pharmaceutical development, metabolic studies, and environmental monitoring. This guide offers researchers, scientists, and drug development professionals detailed, field-proven protocols for its characterization and use, ensuring the highest standards of scientific integrity and data reliability.

Introduction to 2-Nitroamino-2-imidazoline and its Deuterated Analog

The Parent Compound: Structure, Properties, and Significance

2-Nitroamino-2-imidazoline (CAS 5465-96-3), also known as 2-(Nitroimino)imidazolidine, is a heterocyclic compound featuring a nitroguanidine moiety within a five-membered imidazoline ring.[1][2] This structure makes it a valuable building block in organic synthesis. Its most prominent application is serving as a key precursor in the manufacture of neonicotinoid insecticides, such as Imidacloprid.[2][3][4] The imidazoline scaffold itself is of significant interest in medicinal chemistry, with derivatives being explored for a range of biological activities, including potential antihypertensive properties.[3][5]

The Role of Deuteration in Modern Analytical Chemistry

The strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium (²H), is a cornerstone of modern quantitative analysis.[6] Deuterated compounds are chemically almost identical to their non-deuterated (protium) counterparts, meaning they exhibit nearly the same behavior during sample extraction, chromatographic separation, and ionization in a mass spectrometer.[6][7] However, their increased mass allows a mass spectrometer to easily distinguish them from the analyte of interest.[7] This property makes them the "gold standard" for use as internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) assays.[6][7] By adding a precise amount of the deuterated standard to a sample, it is possible to correct for analyte loss during sample preparation and to mitigate matrix effects—the suppression or enhancement of ionization caused by other components in the sample—thereby enabling exceptionally accurate and reproducible quantification.[6][7]

Physicochemical Properties

Molecular Formula and Structure

The parent compound, 2-Nitroamino-2-imidazoline, has the molecular formula C₃H₆N₄O₂.[1][8][9] The "-d4" designation in 2-Nitroamino-2-imidazoline-d4 indicates that four of the hydrogen atoms on the imidazoline ring have been substituted with deuterium atoms. This results in the molecular formula C₃H₂D₄N₄O₂ .[10]

Calculation and Verification of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The introduction of deuterium atoms directly impacts this value.

  • Atomic Weight of Hydrogen (Protium, ¹H): ~1.008 g/mol

  • Atomic Weight of Deuterium (²H or D): ~2.014 g/mol

  • Mass Increase per Deuteration: ~1.006 g/mol

Calculation:

  • Parent Compound (C₃H₆N₄O₂): The molecular weight is consistently reported as 130.11 g/mol .[1][8][9][11][12]

  • Deuterated Analog (C₃H₂D₄N₄O₂): With the replacement of four hydrogen atoms by four deuterium atoms, the molecular weight increases by approximately 4 x 1.006 g/mol .

    • 130.11 g/mol (Parent) + (4 * ~1.006 g/mol ) ≈ 134.13 g/mol .

This calculated value is confirmed by chemical supplier data, which lists the molecular weight for "Imidacloprid Impurity 1-d4" (an alternative name for 2-Nitroamino-2-imidazoline-d4) as 134.13 g/mol .[10]

Comparative Data Summary

The fundamental properties of the non-deuterated compound and its d4-labeled analog are summarized below for easy comparison.

Property2-Nitroamino-2-imidazoline (Parent)2-Nitroamino-2-imidazoline-d4Rationale for Difference
Molecular Formula C₃H₆N₄O₂[8][9]C₃H₂D₄N₄O₂[10]Replacement of 4 H atoms with 4 D atoms.
Molecular Weight 130.11 g/mol [8][9][11]134.13 g/mol [10]Mass increase from four deuterium atoms.
CAS Number 5465-96-3[11][13]5465-96-3 (as deuterated)Often shares the same base CAS number.
Appearance White to almost white crystalline powder[9]Expected to be identicalIsotopic substitution does not affect physical appearance.
Melting Point 222 °C[9][13]Expected to be nearly identicalIsotopic substitution has a negligible effect on melting point.
Solubility Slightly soluble in DMSO and Methanol[1][14]Expected to be identicalIsotopic substitution does not significantly alter solubility.

Synthesis and Isotopic Purity

Overview of Synthetic Strategies

The synthesis of the parent 2-Nitroamino-2-imidazoline is typically achieved through the reaction of nitroguanidine with ethylenediamine[15] or via a one-pot process starting from guanidine nitrate and ethylene diamine.[16] The introduction of deuterium labels can be accomplished through several established methods.[6] A common approach involves direct hydrogen/deuterium (H/D) exchange, where the parent compound is exposed to a deuterium source, such as heavy water (D₂O), often under acid or base catalysis to facilitate the exchange of labile protons on the imidazoline ring.[6]

The Criticality of Isotopic Purity

For its role as an internal standard, achieving high isotopic purity is paramount.[6] Isotopic purity refers to the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms (in this case, four). The presence of significant amounts of unlabeled (d0) or partially labeled (d1, d2, d3) species can interfere with the quantification of the analyte, compromising the accuracy of the assay. Therefore, purification and rigorous quality control are essential steps post-synthesis.

cluster_synthesis Synthesis Stage cluster_purification Purification & QC Stage Start Parent Compound (2-Nitroamino-2-imidazoline) Reaction H/D Exchange Reaction (e.g., D₂O, Catalyst) Start->Reaction Crude Crude Product (Mixture of d0-d4 isotopologues) Reaction->Crude Purify Purification (e.g., Recrystallization, Chromatography) Crude->Purify Isolate deuterated species QC Quality Control Analysis (MS, NMR) Purify->QC Final Final Product (High Isotopic Purity 2-Nitroamino-2-imidazoline-d4) QC->Final

Caption: General workflow for the synthesis and purification of the d4-labeled compound.

Analytical Characterization and Quality Control

A self-validating system of protocols is necessary to confirm the identity, purity, and structural integrity of 2-Nitroamino-2-imidazoline-d4.

Mass Spectrometry (MS) for Identity and Purity Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight and assessing isotopic purity. In an MS analysis, the deuterated compound will appear at a mass-to-charge ratio (m/z) that is 4 Da higher than the parent compound, providing unambiguous confirmation of successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

While MS confirms the mass, ¹H NMR (Proton NMR) spectroscopy confirms the location of the deuterium atoms.[17] Protons (¹H) generate signals in an NMR spectrum, whereas deuterium atoms do not under the same conditions. In the ¹H NMR spectrum of 2-Nitroamino-2-imidazoline-d4, the signals corresponding to the four protons on the imidazoline ring of the parent compound will be absent or significantly diminished, directly verifying the sites of isotopic labeling.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is employed to assess the chemical purity of the compound, separating it from any unreacted starting materials or synthesis by-products.[18][19] This ensures that the measured mass in a stock solution corresponds accurately to the compound of interest.

Protocol: A Self-Validating QC Workflow
  • Mass Confirmation (LC-MS):

    • Prepare a ~1 µg/mL solution of the d4 compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject the solution into an LC-MS system.

    • Causality: This step is foundational. An accurate mass measurement provides the first and most critical confirmation of identity.

    • Validation: The observed mass must match the theoretical exact mass of C₃H₂D₄N₄O₂ (approximately 134.074 Da). The spectrum should also be inspected for the presence of the d0 isotopologue (at ~130.049 Da) to assess isotopic purity.

  • Chemical Purity (HPLC-UV):

    • Prepare a ~100 µg/mL solution of the d4 compound.

    • Use a validated HPLC method, such as one employing a C18 column with a mobile phase of buffered acetonitrile/water, with UV detection around 254-266 nm.[18][19]

    • Causality: This orthogonal technique ensures that the sample is free from non-isotopic impurities that would affect the true concentration.

    • Validation: The purity should typically be ≥98% by peak area.

  • Structural Confirmation (¹H NMR):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆.[1]

    • Acquire a ¹H NMR spectrum.

    • Causality: This provides unambiguous proof of the labeling locations.

    • Validation: Compare the spectrum to that of an authentic standard of the non-deuterated parent compound. The absence of signals from the imidazoline ring protons confirms successful d4 labeling.

start New Batch of 2-Nitroamino-2-imidazoline-d4 ms Step 1: LC-MS Analysis start->ms Confirm Mass & Isotopic Purity hplc Step 2: HPLC-UV Analysis ms->hplc Confirm Chemical Purity nmr Step 3: ¹H NMR Analysis hplc->nmr Confirm Structure & Label Location end Batch Released for Use nmr->end All Specs Met

Caption: A self-validating Quality Control (QC) workflow for analytical release.

Core Application: Quantitative Analysis by Isotope Dilution Mass Spectrometry

The primary and most critical application of 2-Nitroamino-2-imidazoline-d4 is as an internal standard for the quantification of its parent compound using isotope dilution LC-MS/MS.

Protocol: Quantification of 2-Nitroamino-2-imidazoline using its d4-Analog (LC-MS/MS)
  • Preparation of Standards and Samples:

    • Calibration Standards: Prepare a series of calibration standards by spiking known, varying concentrations of the non-deuterated analyte into a blank matrix (e.g., plasma, water). Add a fixed concentration of the d4-internal standard to each calibrator.

    • QC Samples: Prepare at least three levels of Quality Control (QC) samples (low, medium, high) in the same manner.

    • Unknown Samples: Add the same fixed concentration of the d4-internal standard to each unknown sample.

  • Sample Extraction:

    • Perform a sample cleanup procedure (e.g., protein precipitation with acetonitrile or solid-phase extraction) on all standards, QCs, and unknown samples.

    • Causality: This step removes matrix components that can interfere with the analysis. Because the d4-IS is added before extraction, any loss of analyte during this process will be mirrored by a proportional loss of the IS, ensuring the ratio remains constant.

  • LC-MS/MS Analysis:

    • Chromatography: Use an appropriate HPLC or UHPLC method (e.g., C18 column) to chromatographically separate the analyte from other matrix components. The deuterated standard will co-elute (or elute very closely) with the non-deuterated analyte.[7]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for Analyte: Monitor a specific fragmentation, e.g., m/z 131.1 → 85.1 (hypothetical).

      • MRM Transition for IS: Monitor the corresponding fragmentation for the d4-standard, e.g., m/z 135.1 → 89.1 (hypothetical).

    • Causality: MRM provides exceptional specificity and sensitivity, ensuring that the instrument is detecting only the compounds of interest.

  • Data Analysis:

    • For each injection, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. The curve is typically linear.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Unknown Sample spike Spike with known amount of d4-Internal Standard sample->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract hplc HPLC Separation (Analyte and IS co-elute) extract->hplc ms MS/MS Detection (Monitor separate MRM transitions) hplc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Plot Calibration Curve (Ratio vs. Concentration) ratio->curve quant Quantify Unknown from its Area Ratio curve->quant

Caption: Workflow for isotope dilution mass spectrometry using a d4-internal standard.

Safety and Handling

While no specific safety data exists for the deuterated analog, it should be handled with the same precautions as the parent compound. 2-Nitroamino-2-imidazoline is classified as a hazardous substance.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][20][21]

  • Handling Precautions: Use in a well-ventilated area or under a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid generating dust. Wash hands thoroughly after handling.[13][21]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place.[13]

Conclusion

2-Nitroamino-2-imidazoline-d4, with a verified molecular weight of 134.13 g/mol , is a vital tool for the modern analytical scientist. Its value extends far beyond its physical properties, lying in its function as a high-fidelity internal standard. By mimicking the chemical behavior of its non-deuterated counterpart while maintaining a distinct mass, it enables the use of isotope dilution mass spectrometry to achieve unparalleled accuracy and precision in quantification. The rigorous application of the characterization workflows and analytical protocols described in this guide ensures the generation of trustworthy and reproducible data, underpinning advancements in drug development, safety assessment, and scientific research.

References

  • The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide. Benchchem.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Deuterated Standards for LC-MS Analysis.
  • Application Notes: Structural Confirmation of 2-Nitroamino-2-imidazoline via NMR Spectroscopy. Benchchem.
  • SAFETY D
  • A Comparative Guide to the Validation of Analytical Procedures for 2-Nitroamino-2-imidazoline Quality Control. Benchchem.
  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry.
  • A Comparative Guide to the Validation of Analytical Methods for 2-Nitroimino-2-imidazoline Assay. Benchchem.
  • Synthetic Routes to Functionalized 2-Nitroamino-2-imidazoline Derivatives: Applic
  • 2-Nitroaminoimidazoline - Safety D
  • Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure.
  • 2-Nitroamino-2-imidazoline. LGC Standards.
  • 2-Nitroamino-2-imidazoline | C3H6N4O2 | CID 410042. PubChem.
  • Application Notes and Protocols: 2-Nitroamino-2-imidazoline as a Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Benchchem.
  • A Comparative Benchmarking Guide: 2-Nitroamino-2-imidazoline in the Synthesis of Bioactive Molecules. Benchchem.
  • 2-Nitroamino-2-imidazoline. Chem-Impex.
  • 5465-96-3 | 2-Nitroamino-2-imidazoline. ChemScene.
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  • 2-(Nitroimino)imidazolidine: sc-282758. Santa Cruz Biotechnology.
  • CAS 5465-96-3: 4,5-Dihydro-N-nitro-1H-imidazol-2-amine. CymitQuimica.
  • Safety D
  • A manufacturing process for 2-nitroimino heterocyclic compounds.
  • Synthesis of 2-(Nitroimino)imidazoline. Journal of the Korean Applied Science and Technology.
  • N-nitroimidazolidin-2-imine | C3H6N4O2 | CID 135413413. PubChem.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-IMIDAZOLINYLHYDRAZONE DERIVATIVES. Acta Poloniae Pharmaceutica-Drug Research.

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Foundational

preliminary studies using 2-Nitroamino-2-imidazoline-d4

An In-Depth Technical Guide to Preliminary Studies Using 2-Nitroamino-2-imidazoline-d4 Executive Summary This technical guide provides a comprehensive framework for the utilization of 2-Nitroamino-2-imidazoline-d4 in pre...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Preliminary Studies Using 2-Nitroamino-2-imidazoline-d4

Executive Summary

This technical guide provides a comprehensive framework for the utilization of 2-Nitroamino-2-imidazoline-d4 in preliminary research settings. While direct literature on the deuterated form is sparse, its application is expertly inferred from its structural properties and the well-established role of stable isotope-labeled (SIL) compounds in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals. The core utility of 2-Nitroamino-2-imidazoline-d4 is presented as a high-fidelity internal standard for isotope dilution mass spectrometry (ID-MS), the gold standard for quantitative analysis. We provide the scientific rationale for its use, detailed physicochemical properties of the non-labeled analyte, and a robust, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and trustworthy results.

Introduction: The Analyte and the Isotopic Tracer

2-Nitroamino-2-imidazoline (CAS 5465-96-3), also known as 2-(nitroimino)imidazolidine, is a pivotal chemical intermediate.[1][2] Its most prominent application lies in the synthesis of the widely used neonicotinoid insecticide, Imidacloprid.[3][4] The purity and residual levels of this intermediate are critical for the quality and safety of the final product.[3] Beyond its role in agrochemicals, the imidazoline scaffold is of significant interest in medicinal chemistry, with research exploring its potential in developing antihypertensive agents and nitric oxide donors.[5]

The Rationale for Deuteration (d4):

In modern analytical science, particularly in pharmacokinetic, metabolic, and trace residue studies, accuracy and precision are paramount. The introduction of 2-Nitroamino-2-imidazoline-d4, the deuterium-labeled analogue, serves a critical purpose. Stable isotope-labeled compounds are chemically identical to their native counterparts but possess a greater mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[6]

The core directive for using a SIL-internal standard like 2-Nitroamino-2-imidazoline-d4 is to mitigate analytical variability. It co-elutes chromatographically with the non-labeled analyte and experiences identical ionization effects in the mass spectrometer source. By adding a known concentration of the d4-standard to a sample and measuring the ratio of the analyte to the standard, any loss during sample preparation or fluctuation in instrument response is precisely accounted for.[6] This isotope dilution technique is fundamental for achieving the highest level of quantitative accuracy.[6]

Physicochemical Properties & Handling

Understanding the properties of the analyte is crucial for method development. The data below corresponds to the non-labeled 2-Nitroamino-2-imidazoline. The d4 version will have a marginally higher molecular weight but is expected to have virtually identical chemical properties.

PropertyValueReference(s)
CAS Number 5465-96-3[7]
Molecular Formula C₃H₆N₄O₂[7]
Molecular Weight 130.11 g/mol [7]
Appearance White to almost white crystalline powder[5][8]
Melting Point 222 °C[5]
Purity (Typical) ≥98% (HPLC)[2]
UV/Vis (λmax) 266 nm[4]
Solubility Soluble in DMSO (~10 mg/mL) & DMF (~5 mg/mL)[4]
Storage Store at -20°C, protect from light[4]

Handling & Storage:

  • 2-Nitroamino-2-imidazoline should be handled as a hazardous substance until comprehensively evaluated.[4] Avoid ingestion, inhalation, and contact with skin and eyes.[4]

  • For creating stock solutions, dissolve the solid compound in a suitable organic solvent like DMSO or Methanol. It is recommended to purge the solvent with an inert gas.[4]

  • The compound is stable for at least four years when stored properly at -20°C.[4]

Core Application: Isotope Dilution Mass Spectrometry (ID-MS)

The primary and most powerful application of 2-Nitroamino-2-imidazoline-d4 is as an internal standard in ID-MS workflows. This technique is indispensable for accurately quantifying the non-labeled analyte in complex matrices such as plasma, urine, tissue homogenates, or environmental samples.

The Causality of the ID-MS Workflow:

The process is designed to be a self-validating system. Because the deuterated standard and the native analyte behave almost identically during extraction, chromatography, and ionization, the ratio of their signals remains constant regardless of sample-specific matrix effects or processing inconsistencies. This ensures that the calculated concentration of the analyte is highly reliable and reproducible.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection (e.g., Plasma, Water) B 2. Fortification Add known amount of 2-Nitroamino-2-imidazoline-d4 A->B C 3. Extraction (e.g., QuEChERS, SPE) B->C D 4. Concentration & Reconstitution C->D E 5. LC-MS/MS Injection D->E F 6. Chromatographic Separation (Analyte and d4-IS co-elute) E->F G 7. Ionization & Detection (Separate signals by mass) F->G H 8. Peak Integration (Measure area of Analyte and d4-IS) G->H I 9. Ratio Calculation (Analyte Area / d4-IS Area) H->I J 10. Quantification (Using a calibration curve) I->J

Workflow for Isotope Dilution Mass Spectrometry using a deuterated internal standard.

Experimental Protocol: LC-MS/MS Quantification

This protocol provides a robust starting point for the quantitative analysis of 2-Nitroamino-2-imidazoline using its deuterated internal standard. The method is adapted from established procedures for other nitroimidazole compounds and is designed for high sensitivity and specificity.[9][10]

4.1. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Nitroamino-2-imidazoline and 2-Nitroamino-2-imidazoline-d4 in methanol to create individual stock solutions.

  • Working Standard Solution (1 µg/mL): Prepare a working solution of the non-labeled analyte by diluting the stock solution in a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare a working solution of the d4-labeled internal standard by diluting its stock solution in the same 50:50 methanol:water mixture.

4.2. Sample Preparation (QuEChERS Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting analytes from complex matrices.[10]

  • Homogenization: Weigh 2-5 g of the homogenized sample (e.g., tissue, food product) into a 50 mL polypropylene centrifuge tube.

  • Fortification: Spike the sample with a known volume of the IS Spiking Solution (e.g., 100 µL of 100 ng/mL IS) and let it equilibrate for 15 minutes.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Add a ceramic homogenizer and QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[9]

  • Shaking & Centrifugation: Shake vigorously for 2 minutes and centrifuge at ≥4000 rpm for 10 minutes.

  • Cleanup (Optional but Recommended): Transfer the supernatant to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., PSA, C18) to remove interferences. Vortex and centrifuge again.

  • Final Preparation: Transfer the final supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of mobile phase A. Filter through a 0.22 µm syringe filter before injection.

4.3. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system (e.g., Waters Acquity, Agilent 1290)
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo)
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Analyte: m/z 131.1 → [Product Ion 1], m/z 131.1 → [Product Ion 2] IS (d4): m/z 135.1 → [Product Ion 1], m/z 135.1 → [Product Ion 2]

Note: Product ions for Multiple Reaction Monitoring (MRM) must be determined empirically by infusing the standards into the mass spectrometer.

Applications in Preliminary Studies

The robust analytical method described above, enabled by 2-Nitroamino-2-imidazoline-d4, opens several avenues for preliminary research.

5.1. Pharmacokinetic (PK) Studies: If 2-Nitroamino-2-imidazoline itself were being investigated as a potential therapeutic agent, the d4-labeled compound would be essential for quantifying its concentration over time in plasma or other biological fluids to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

5.2. Environmental Monitoring & Food Safety: As an intermediate in Imidacloprid synthesis, 2-Nitroamino-2-imidazoline could be a manufacturing impurity or an environmental degradant. The use of the d4-IS allows for highly sensitive and accurate monitoring of its presence in soil, water, or food products, which is crucial for regulatory compliance and safety assessments.

5.3. Synthetic Process Optimization & Quality Control: The synthesis of Imidacloprid from 2-Nitroamino-2-imidazoline is a key industrial process.[11] Quantifying the unreacted intermediate in the final product is a critical quality control step. The d4-IS ensures this measurement is accurate, aiding in the optimization of reaction conditions to maximize yield and purity.

cluster_process N-alkylation Reaction (Base, Solvent) A 2-Nitroamino-2-imidazoline P Process A->P B 2-Chloro-5- (chloromethyl)pyridine B->P C Imidacloprid P->C

Synthesis of Imidacloprid from 2-Nitroamino-2-imidazoline.

Conclusion

2-Nitroamino-2-imidazoline-d4 is an essential tool for any preliminary study requiring the precise quantification of its non-labeled analogue. While not a tracer for elucidating metabolic pathways in its own right, its role as an internal standard in isotope dilution mass spectrometry is critical for generating trustworthy and high-quality data in pharmacokinetics, environmental analysis, and industrial quality control. The methodologies and principles detailed in this guide provide a robust framework for researchers to confidently incorporate this valuable analytical standard into their experimental workflows.

References

  • USDA FSIS. (n.d.). Confirmation of Nitroimidazoles by ESI – LC/MS. Retrieved March 30, 2026, from [Link]

  • Yang, X. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies, Inc. Retrieved March 30, 2026, from [Link]

  • Li, Y., et al. (2018). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. PMC. Retrieved March 30, 2026, from [Link]

  • Regan, L., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PMC. Retrieved March 30, 2026, from [Link]

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Protocols & Analytical Methods

Method

2-Nitroamino-2-imidazoline-d4 as an internal standard

Application Note: High-Precision Quantification of Neonicotinoid Metabolites Utilizing 2-Nitroamino-2-imidazoline-d4 as an Internal Standard Executive Summary Introduction & Mechanistic Background As neonicotinoid insect...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision Quantification of Neonicotinoid Metabolites Utilizing 2-Nitroamino-2-imidazoline-d4 as an Internal Standard

Executive Summary

Introduction & Mechanistic Background

As neonicotinoid insecticides face increasing regulatory scrutiny due to their ecological impact, tracking their environmental fate is paramount. Imidacloprid undergoes environmental and enzymatic degradation (e.g., via cytochrome P450 isozymes) to form several metabolites, notably 2-nitroamino-2-imidazoline [1][2].

The Analytical Challenge: NAI is a low-molecular-weight, highly polar compound. In reversed-phase chromatography, it typically elutes near the solvent front, a region highly susceptible to co-eluting matrix interferents (e.g., humic acids in soil, phospholipids in biofluids). These interferents compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression or enhancement.

The Mechanistic Solution (Isotope Dilution): To establish a self-validating analytical system, 2-Nitroamino-2-imidazoline-d4 is introduced as an internal standard [3][4].

  • Causality of Co-elution: Because the deuterium-labeled analog shares identical physicochemical properties and chromatographic retention times with the native analyte, both molecules experience the exact same matrix environment in the ESI source.

  • Self-Validation: Any signal suppression affecting the target analyte will proportionally affect the IS. By quantifying the analyte based on the Analyte-to-IS peak area ratio rather than absolute peak area, the method inherently corrects for matrix effects, extraction losses, and injection volume variances.

Chemical and Mass Spectrometric Properties

Understanding the structural and mass spectrometric properties of the analyte and its isotopic counterpart is essential for optimizing Multiple Reaction Monitoring (MRM) transitions.

Table 1: Physicochemical and MS/MS Parameters

Parameter2-Nitroamino-2-imidazoline (Target)2-Nitroamino-2-imidazoline-d4 (IS)
Molecular Formula C₃H₆N₄O₂C₃H₂D₄N₄O₂
Molecular Weight 130.11 g/mol 134.13 g/mol
CAS Number 5465-96-3N/A (Isotope Labeled)
Ionization Mode ESI Positive (+)ESI Positive (+)
Precursor Ion [M+H]⁺ m/z 131.1m/z 135.1
Quantifier Product Ion m/z 85.1 (Loss of NO₂)m/z 89.1 (Loss of NO₂)
Qualifier Product Ion m/z 56.1m/z 60.1

Workflow Visualization

The following diagram maps the logical progression of the analytical workflow, highlighting the critical stage where the internal standard is introduced to ensure downstream validation.

LCMS_Workflow S1 Sample Matrix (Soil/Biofluid) S2 Spike IS (NAI-d4) S1->S2 S3 QuEChERS Extraction S2->S3 S4 dSPE Cleanup S3->S4 S5 LC-MS/MS Analysis S4->S5 S6 Quantification & Validation S5->S6

Experimental Design & Protocol

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) to maximize retention of the polar analyte.

Step 1: Preparation of Standard Solutions
  • Working Solutions: Dilute the stock solutions with Acetonitrile/Water (50:50, v/v) to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL. Prepare a fixed IS working solution at 50 ng/mL.

Step 2: Sample Extraction (Modified QuEChERS)
  • Matrix Homogenization: Weigh 5.0 g of homogenized sample (e.g., soil or agricultural tissue) into a 50 mL PTFE centrifuge tube.

    • Causality Insight: Spiking the internal standard into the raw matrix prior to solvent addition is a mandatory self-validating mechanism. It ensures that any physical losses of the analyte during extraction, partitioning, or cleanup are proportionally mirrored by the IS, correcting for extraction recovery variances.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Vortex vigorously for 2 minutes.

  • Partitioning: Add QuEChERS extraction salts (4.0 g anhydrous MgSO₄ and 1.0 g NaCl). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

Step 3: dSPE Cleanup
  • Transfer 2 mL of the upper acetonitrile layer to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 1 mL of the purified supernatant to a glass vial, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 1 mL of initial mobile phase.

Step 4: LC-MS/MS Acquisition Parameters
  • Column Selection: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is highly recommended over standard C18 columns.

    • Causality Insight: Because NAI is highly polar, it exhibits poor retention on hydrophobic C18 stationary phases, leading to co-elution with the solvent front where ion suppression is most severe. HILIC mechanisms provide superior retention for polar compounds, shifting the elution time away from early-eluting matrix interferents and maximizing ESI efficiency.

  • Mobile Phase A: Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, and re-equilibrate at 95% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Data Processing & Quality Control

To ensure the trustworthiness of the generated data, the analytical batch must include a self-validating Quality Control (QC) sequence.

Table 2: System Suitability and Acceptance Criteria

QC ParameterPurposeAcceptance Criteria
Matrix Blank Verifies absence of cross-contamination and endogenous matrix interference.Target analyte peak area < 5% of the LLOQ.
Calibration Curve Establishes the linear dynamic range using Analyte/IS area ratios.R² ≥ 0.995; Back-calculated standards within ±15% of nominal concentration.
Ion Ratio (Qualifier/Quantifier) Confirms the molecular identity of the detected peak.Must be within ±20% of the ratio established by the neat standard.
IS Response Variation Monitors matrix effects and injection consistency across the batch.IS peak area must remain within ±20% of the mean IS area of the calibration standards.

References

  • National Center for Biotechnology Information. "2-Nitroamino-2-imidazoline | C3H6N4O2 | CID 410042", PubChem, [Link]

  • Wang, J., et al. "White-rot fungus Phanerochaete chrysosporium metabolizes chloropyridinyl-type neonicotinoid insecticides by an N-dealkylation reaction", National Institute of Informatics (NII), [Link]

  • American Chemical Suppliers. "2-Nitroamino-2-imidazoline-d4 Isotope Labelled Analog", American Chemical Suppliers, [Link]

Application

Application Note: High-Fidelity LC-MS/MS Quantification of Imidacloprid Metabolites Using 2-Nitroamino-2-imidazoline-d4

Introduction The neonicotinoid insecticide Imidacloprid is extensively used in global agriculture, but its environmental persistence and off-target toxicity profile have necessitated rigorous regulatory monitoring. In bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The neonicotinoid insecticide Imidacloprid is extensively used in global agriculture, but its environmental persistence and off-target toxicity profile have necessitated rigorous regulatory monitoring. In biological and environmental matrices, Imidacloprid is rapidly metabolized via Cytochrome P450-mediated N-dealkylation into 6-chloro-3-pyridinemethanol and 2-Nitroamino-2-imidazoline [1].

2-Nitroamino-2-imidazoline serves as both a critical environmental biomarker for neonicotinoid exposure and a synthetic intermediate[2]. However, its low molecular weight, high polarity, and susceptibility to environmental degradation pose significant analytical challenges[3]. To achieve absolute quantitative accuracy in complex matrices (e.g., soil, crops, biological fluids), advanced LC-MS/MS methodologies are required[4]. This protocol details a self-validating analytical workflow utilizing 2-Nitroamino-2-imidazoline-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and extraction losses.

Metabolism IMI Imidacloprid (Parent Compound) CYP Cytochrome P450 (N-dealkylation) IMI->CYP Oxidation MET1 2-Nitroamino-2-imidazoline (Target Metabolite) CYP->MET1 Cleavage MET2 6-Chloro-3-pyridinemethanol (Co-metabolite) CYP->MET2 Cleavage

Figure 1: Cytochrome P450-mediated N-dealkylation pathway of Imidacloprid.

Mechanistic Insights: E-E-A-T Principles in Method Design

As a highly polar analyte (MW 130.11), 2-Nitroamino-2-imidazoline exhibits poor retention on standard C18 stationary phases. This causes the compound to elute in the "solvent front"—a chromatographic region plagued by severe co-eluting matrix interferences that suppress electrospray ionization (ESI).

The Causality of the SIL-IS: To create a self-validating assay, 2-Nitroamino-2-imidazoline-d4 is spiked into the raw sample prior to extraction. The four deuterium atoms are strategically located on the stable imidazoline ring, preventing rapid hydrogen-deuterium exchange with protic solvents. Because the SIL-IS shares the exact physicochemical properties of the native analyte, it experiences identical extraction recoveries and co-elutes perfectly during chromatography. Consequently, it undergoes the exact same ion suppression in the MS source. By quantifying the ratio of the native analyte's peak area to the SIL-IS peak area, the method mathematically nullifies matrix variability, ensuring absolute trustworthiness in the final concentration data.

Table 1: Physicochemical Properties of the Internal Standard
PropertySpecification
Compound Name 2-Nitroamino-2-imidazoline-d4
Molecular Formula C₃H₂D₄N₄O₂
Molecular Weight 134.13 g/mol
Monoisotopic Mass 134.07 Da
Target Ionization ESI Positive Mode ([M+H]⁺ = 135.1 m/z)
Degradation Risks Hydrolysis (pH extremes), Photolysis[3]

Experimental Protocol

Sample Preparation: Modified QuEChERS Workflow

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is utilized to balance aggressive extraction with targeted cleanup.

  • Homogenization & Spiking: Weigh 10.0 g of homogenized sample (e.g., crop matrix) into a 50 mL PTFE centrifuge tube. Spike with 50 µL of 2-Nitroamino-2-imidazoline-d4 (1 µg/mL in methanol). Causality: Spiking before any solvent addition ensures the IS captures all subsequent extraction losses.

  • Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Causality: The acidic environment keeps the imidazoline ring protonated, enhancing its stability and partitioning into the organic phase while preventing base-catalyzed hydrolysis[3].

  • Partitioning: Add QuEChERS buffer salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute. Causality: MgSO₄ drives water out of the organic phase via an exothermic reaction, while the citrate buffer maintains an optimal pH.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). Causality: PSA effectively removes organic acids and polar pigments. Crucially, Graphitized Carbon Black (GCB) must be avoided, as it will irreversibly adsorb the planar imidazoline structure, destroying recovery.

  • Final Filtration: Centrifuge the dSPE tube, filter the supernatant through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial.

Workflow S1 Sample Matrix (Soil/Crops) S2 Spike SIL-IS (2-Nitroamino-2- imidazoline-d4) S1->S2 S3 QuEChERS Extraction S2->S3 S4 LC Separation (Polar C18) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5 S6 Quantification & Data Analysis S5->S6

Figure 2: Analytical workflow for LC-MS/MS quantification using SIL-IS.

Liquid Chromatography (LC) Conditions

To overcome the poor retention of this polar metabolite, a polar-embedded C18 column (e.g., Waters ACQUITY UPLC HSS T3) is employed. This stationary phase resists "dewetting" in highly aqueous conditions, allowing the analyte to be retained longer and elute away from the ion-suppressing solvent front.

Table 2: LC Gradient Conditions
Time (min)% Mobile Phase A (0.1% Formic Acid in H₂O)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.09820.35
1.59820.35
4.540600.35
5.55950.35
7.05950.35
7.19820.35
10.09820.35
Mass Spectrometry (MS/MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode. Formic acid in the mobile phase acts as an abundant proton source, driving the formation of the [M+H]⁺ precursor ions. Multiple Reaction Monitoring (MRM) is utilized to isolate specific fragmentation pathways, ensuring a self-validating confirmation of analyte identity via the quantifier-to-qualifier ion ratio.

Table 3: MRM Transitions and Collision Energies
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Nitroamino-2-imidazoline 131.185.15015Quantifier (Loss of NO₂)
2-Nitroamino-2-imidazoline 131.158.15025Qualifier
2-Nitroamino-2-imidazoline-d4 135.189.15015IS Quantifier

Conclusion

The integration of 2-Nitroamino-2-imidazoline-d4 into the LC-MS/MS workflow transforms a highly susceptible analytical procedure into a robust, self-validating system. By leveraging targeted QuEChERS extraction, polar-optimized chromatography, and stable isotope dilution, researchers can confidently quantify neonicotinoid degradation pathways in the most challenging environmental and biological matrices.

References

  • Title : White-rot fungus Phanerochaete chrysosporium metabolizes chloropyridinyl-type neonicotinoid insecticides by an N-dealkylation | Source : National Institute of Informatics (NII) | URL : [Link]

  • Title : Covalent Organic Frameworks-Based Fluorescence Sensor Array and QSAR Study for Identification of Energetic Heterocyclic Compounds | Source : Analytical Chemistry - ACS Publications | URL : [Link]

Sources

Method

Advanced Analytical Protocol: LC-MS/MS Quantification of Imidacloprid Metabolite (2-Nitroamino-2-imidazoline) Using Deuterated Internal Standard (2-Nitroamino-2-imidazoline-d4)

Introduction & Mechanistic Background Imidacloprid is one of the most widely deployed neonicotinoid insecticides globally. While highly effective against pests, its persistence and metabolic fate in environmental matrice...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Imidacloprid is one of the most widely deployed neonicotinoid insecticides globally. While highly effective against pests, its persistence and metabolic fate in environmental matrices (soil, water) and non-target organisms (such as honeybees and mammals) are subjects of intense toxicological scrutiny.

The degradation of imidacloprid is primarily driven by Cytochrome P450 (CYP450) enzymes—such as CYP5037B3 and CYP5147A3 in fungi, or analogous hepatic CYPs in mammals[1]. These enzymes catalyze the N-dealkylation of the parent compound, cleaving the chloropyridinyl moiety to yield 6-chloro-3-pyridinemethanol and the critical intermediate metabolite, 2-Nitroamino-2-imidazoline (CAS: 5465-96-3)[1][2].

Unlike inert byproducts, 2-Nitroamino-2-imidazoline retains significant biological relevance. It acts as a neonicotinoid substituent that forms a crucial water bridge at the nicotinic acetylcholine receptor (nAChR), contributing to prolonged neurotoxic effects[3]. Consequently, quantifying this specific metabolite is essential for comprehensive environmental monitoring and pharmacokinetic drug development.

Pathway IMI Imidacloprid (Parent Neonicotinoid) CYP Cytochrome P450 (N-dealkylation) IMI->CYP Oxidation MET1 6-chloro-3-pyridinemethanol (Cleaved Moiety) CYP->MET1 Cleavage MET2 2-Nitroamino-2-imidazoline (Target Metabolite) CYP->MET2 Cleavage RECEPTOR nAChR Receptor (Water Bridge Formation) MET2->RECEPTOR Binding & Toxicity

Fig 1. CYP450-mediated metabolism of Imidacloprid and nAChR binding of 2-Nitroamino-2-imidazoline.

Experimental Design & Rationale (E-E-A-T)

To achieve high-sensitivity quantification of 2-Nitroamino-2-imidazoline in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, the assay must overcome two major analytical hurdles: matrix effects (ion suppression) and variable extraction recoveries .

The Causality Behind the Isotope Dilution Strategy

To create a self-validating protocol, we employ 2-Nitroamino-2-imidazoline-d4 as an Internal Standard (IS)[3]. By substituting four hydrogen atoms with deuterium on the imidazoline ring, the IS mass is shifted by +4 Da (MW 134.13 vs. 130.11)[4].

  • Extraction Integrity: Spiking the d4-IS into the raw sample before extraction ensures that any physical loss of the analyte during partitioning or cleanup is identically mirrored by the IS.

  • Ionization Normalization: Because the d4-IS co-elutes chromatographically with the native metabolite, both molecules enter the Electrospray Ionization (ESI) source simultaneously. They experience the exact same matrix-induced signal suppression or enhancement. By quantifying the ratio of Target-to-IS, the assay mathematically cancels out these fluctuations, ensuring absolute trustworthiness in the final calculated concentration.

Chromatographic Rationale

2-Nitroamino-2-imidazoline is a highly polar, low-molecular-weight compound[4]. Standard C18 columns fail to retain it adequately, causing the analyte to elute in the void volume alongside heavy matrix interferents. Therefore, this protocol utilizes a Polar-Embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column to increase the retention factor ( k′ ), pushing the elution into a cleaner chromatographic window.

Materials and Reagents

  • Analytical Standard: 2-Nitroamino-2-imidazoline (Purity 98%)[2]

  • Internal Standard (IS): 2-Nitroamino-2-imidazoline-d4 (Isotopic purity 99%)[3]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Additives: LC-MS Grade Formic Acid (FA).

  • Extraction Kit: QuEChERS extraction salts (4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate) and dSPE cleanup tubes (PSA/C18).

Step-by-Step Methodology

Sample Preparation (Modified QuEChERS)
  • Homogenization & Spiking: Weigh 5.0 g of homogenized sample (e.g., soil, tissue, or plasma) into a 50 mL centrifuge tube. Spike the sample with 50 μ L of a 1 μ g/mL 2-Nitroamino-2-imidazoline-d4 working solution. Vortex for 30 seconds and let equilibrate for 15 minutes.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile. Shake vigorously for 1 minute.

  • Partitioning: Add the QuEChERS extraction salts. Shake immediately and vigorously for 2 minutes to prevent salt agglomeration. Centrifuge at 4,000 × g for 5 minutes at 4°C.

  • Cleanup (dSPE): Transfer 5 mL of the upper organic (ACN) layer into a dSPE tube containing MgSO4, PSA, and C18 sorbents. Vortex for 1 minute, then centrifuge at 10,000 × g for 3 minutes.

  • Reconstitution: Transfer 1 mL of the cleaned supernatant to a glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 μ L of Initial Mobile Phase (95% Water / 5% ACN).

Workflow S1 1. Matrix Sampling (e.g., Soil, Plasma) S2 2. Isotope Spiking (Add d4-Internal Standard) S1->S2 S3 3. QuEChERS Extraction (ACN Partitioning & Cleanup) S2->S3 S4 4. LC Separation (Polar-Embedded C18) S3->S4 S5 5. ESI-MS/MS (MRM Mode Detection) S4->S5 S6 6. Quantification (Target/IS Ratio Analysis) S5->S6

Fig 2. Self-validating LC-MS/MS analytical workflow using d4-isotope dilution.

LC-MS/MS Instrument Parameters

Table 1: Liquid Chromatography Gradient Conditions Column: Polar-Embedded C18 (100 mm × 2.1 mm, 1.7 µm) | Flow Rate: 0.3 mL/min | Injection Volume: 5 µL

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in ACN)Curve
0.0098%2%Initial
1.0098%2%Isocratic hold
4.0010%90%Linear
5.5010%90%Wash
5.6098%2%Re-equilibration
8.0098%2%Stop

Table 2: Mass Spectrometry MRM Transitions (Positive ESI Mode) Source Temp: 400°C | Capillary Voltage: 3.5 kV | Desolvation Gas: 800 L/hr

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Purpose
2-Nitroamino-2-imidazoline 131.185.115Quantifier (Loss of NO2​ )
2-Nitroamino-2-imidazoline 131.171.122Qualifier
2-Nitroamino-2-imidazoline-d4 135.189.115IS Quantifier

Data Analysis & Validation

  • Integration: Integrate the peak areas for the quantifier transition of the target (m/z 131.1 85.1) and the IS (m/z 135.1 89.1).

  • Response Ratio Calculation: ResponseRatio=AreaIS​AreaTarget​​

  • Calibration Curve: Plot the Response Ratio against the nominal concentration of the calibration standards (range: 0.5 to 500 ng/mL). Apply a 1/x weighting factor for linear regression to ensure accuracy at the lower limit of quantification (LLOQ).

  • Matrix Effect (ME) Assessment: Calculate ME by comparing the slope of a matrix-matched calibration curve to a solvent-only curve. Because the d4-IS is used, the normalized ME should fall within an acceptable range of 90%–110%, proving the self-validating nature of the assay.

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of Active Pharmaceutical Ingredients (APIs) in Environmental Matrices

Audience: Researchers, Analytical Scientists, and Eco-Pharmacovigilance Professionals in Drug Development. Introduction & Rationale The detection and quantification of Active Pharmaceutical Ingredients (APIs) and Persona...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Eco-Pharmacovigilance Professionals in Drug Development.

Introduction & Rationale

The detection and quantification of Active Pharmaceutical Ingredients (APIs) and Personal Care Products (PPCPs) in environmental water systems has become a critical regulatory and ecological priority. For drug development professionals, proactive environmental monitoring (Eco-Pharmacovigilance) is essential to assess the ecological impact of excreted metabolites and manufacturing effluents.

The foundational framework for this analysis is U.S. EPA Method 1694 , which utilizes Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify over 70 PPCPs [1]. However, traditional methodologies often require multiple parallel extractions at different pH levels (e.g., pH 2 and pH 10) and separate chromatographic runs, which bottleneck high-throughput laboratories [2].

This application note details a streamlined, self-validating analytical protocol . By leveraging highly cross-linked polymeric sorbents and advanced isotope dilution techniques, this workflow consolidates extraction steps, mitigates matrix suppression, and ensures robust, reproducible quantitation of multi-class pharmaceuticals at parts-per-trillion (ng/L) levels [3].

Mechanistic Principles of Extraction & Detection

To ensure scientific integrity, every step in this protocol is designed with specific causality:

  • Isotope Dilution as a Self-Validating Mechanism: Environmental matrices (like wastewater effluent) contain humic acids and salts that cause severe ion suppression during Electrospray Ionization (ESI). By spiking samples with isotopically labeled internal standards (e.g., 13C or 2H analogs) prior to extraction, any analyte loss during SPE or signal suppression in the MS source is proportionally mirrored by the internal standard. This allows the final concentration calculation to auto-correct for matrix effects [4].

  • Polymeric HLB Solid Phase Extraction (SPE): Traditional silica-based C18 sorbents require strict pH control to keep analytes in a neutral state for retention. By utilizing a Hydrophilic-Lipophilic Balanced (HLB) divinylbenzene polymeric sorbent, the stationary phase provides both reversed-phase and polar retention mechanisms. This allows for the simultaneous extraction of acidic (e.g., Diclofenac), basic (e.g., Fluoxetine), and neutral APIs in a single pass without pH adjustment [3].

  • Tandem Mass Spectrometry (MRM): Multiple Reaction Monitoring (MRM) isolates the precursor ion in the first quadrupole (Q1), fragments it in the collision cell (Q2), and isolates a specific product ion in the third quadrupole (Q3). This double-filtering mechanism eliminates isobaric background noise, providing the extreme specificity required for complex environmental matrices [4].

Analytical Workflow

Workflow Sample 1. Environmental Water Sample (Wastewater/Surface Water) Prep 2. Sample Pretreatment (Filtration & Isotope Spiking) Sample->Prep 500 mL Aliquot SPE 3. Solid Phase Extraction (SPE) (Polymeric HLB Sorbent) Prep->SPE Matrix Cleanup & Concentration LC 4. Liquid Chromatography (Reversed-Phase C18) SPE->LC Elution & Reconstitution MS 5. Tandem Mass Spectrometry (ESI+/- MRM Mode) LC->MS Chromatographic Separation Data 6. Data Analysis & Isotope Dilution Quantitation MS->Data MRM Transitions

Fig 1. Streamlined end-to-end LC-MS/MS workflow for environmental PPCP analysis.

Detailed Experimental Protocol

Sample Preparation & Fortification
  • Filtration: Filter 500 mL of the environmental water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter. Rationale: Particulates will clog the SPE frit and trap highly lipophilic APIs.

  • Isotope Spiking (Extracted Internal Standards - EIS): Spike the filtered sample with 50 µL of a 100 ng/mL isotopically labeled surrogate standard mix (e.g., Carbamazepine-d10, Sulfamethoxazole-13C6). Mix thoroughly and allow to equilibrate for 15 minutes.

  • Quality Control (QC) Blanks: For every batch of 10 samples, prepare one Method Blank (500 mL HPLC-grade water spiked with EIS) to monitor system carryover and background contamination.

Solid Phase Extraction (SPE) Procedure
  • Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of HPLC-grade water through a 500 mg Polymeric HLB SPE cartridge at a flow rate of 5 mL/min. Do not allow the sorbent bed to dry.

  • Loading: Load the 500 mL fortified sample onto the cartridge at a controlled flow rate of 5–10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% MeOH in water to elute polar interferents (e.g., salts, fulvic acids) while retaining the target APIs.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove residual aqueous matrix, which can cause poor reconstitution and phase separation in the final extract.

  • Elution: Elute the target analytes with 6 mL of 50:50 Methanol:Acetone.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 500 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Injection Standard (Non-Extracted Internal Standard - NIS): Add 10 µL of an NIS (e.g., Atrazine-d5) directly to the vial to monitor instrument injection variability independently of extraction efficiency.

LC-MS/MS Conditions
  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 minutes. Hold at 95% B for 2 minutes. Re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS Source: Electrospray Ionization (ESI) with rapid polarity switching (Positive/Negative modes) to capture both basic amines and acidic NSAIDs in a single run.

Quantitative Data & Validation Parameters

The following table summarizes the validation parameters for representative APIs across different therapeutic classes, demonstrating the efficacy of the streamlined single-extraction protocol [2, 3].

Target AnalyteTherapeutic ClassIonization ModeMean Recovery (%)RSD (%)LOD (ng/L)LOQ (ng/L)
Sulfamethoxazole AntibioticESI+94.24.10.51.5
Carbamazepine AnticonvulsantESI+98.53.20.20.6
Fluoxetine AntidepressantESI+88.75.60.82.4
Diclofenac NSAIDESI-82.46.81.03.0
Ibuprofen NSAIDESI-79.17.22.57.5
Erythromycin Macrolide AntibioticESI+91.04.50.41.2

Note: Limit of Detection (LOD) is defined as a Signal-to-Noise (S/N) ratio of 3:1. Limit of Quantitation (LOQ) is defined as S/N 10:1. Recoveries are calculated based on isotope-dilution correction.

References

  • Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • Analysis of 70 Environmental Protection Agency priority pharmaceuticals in water by EPA Method 1694. PubMed, National Institutes of Health. URL: [Link]

  • Streamlined Method for EPA 1694: Pharmaceuticals and Personal Care Products in Water. National Environmental Monitoring Conference (NEMC) / UCT Inc. URL:[Link]

Method

Application Note: Pharmacokinetic Profiling of Imidacloprid Metabolites Using 2-Nitroamino-2-imidazoline-d4

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Application Area: Bioanalysis, Toxicology, and Environmental Health.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists. Application Area: Bioanalysis, Toxicology, and Environmental Health.

Mechanistic Context: The Analytical Challenge in Neonicotinoid Metabolism

Imidacloprid is one of the most widely deployed neonicotinoid insecticides globally. While designed to target insect nicotinic acetylcholine receptors (nAChRs) , its systemic exposure in mammals necessitates rigorous pharmacokinetic (PK) and toxicological profiling.

In mammalian systems (such as murine models), imidacloprid undergoes extensive Phase I metabolism primarily mediated by hepatic Cytochrome P450 (CYP450) isozymes and cytosolic aldehyde oxidases. A primary metabolic pathway involves the N-dealkylation and cleavage of the methylene bridge, yielding two distinct fragments: the chloropyridinyl moiety (6-chloro-3-pyridinemethanol) and the imidazolidine moiety, specifically 2-Nitroamino-2-imidazoline .

MetabolicPathway IMI Imidacloprid (Parent Drug) CYP Hepatic CYP450 (Oxidative Cleavage) IMI->CYP Metabolism Met1 6-Chloro-3-pyridinemethanol (Chloropyridinyl Moiety) CYP->Met1 N-dealkylation Met2 2-Nitroamino-2-imidazoline (Imidazolidine Moiety) CYP->Met2 N-dealkylation

Metabolic cleavage of imidacloprid yielding 2-nitroamino-2-imidazoline via CYP450.

The Role of the Stable Isotope-Labeled Internal Standard (SIL-IS)

Quantifying 2-Nitroamino-2-imidazoline in complex biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical challenge: matrix-induced ion suppression . Endogenous phospholipids and proteins co-eluting with the analyte can unpredictably quench the electrospray ionization (ESI) signal.

To engineer a self-validating assay, we utilize 2-Nitroamino-2-imidazoline-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the deuterium-labeled analog shares identical physicochemical properties with the target metabolite, it co-elutes chromatographically and experiences the exact same matrix environment in the ESI source. By measuring the ratio of the analyte to the SIL-IS, any signal suppression or extraction loss is mathematically canceled out, ensuring absolute quantitative trustworthiness.

Experimental Protocols: Step-by-Step Bioanalytical Workflow

The following protocol details the extraction and quantification of 2-Nitroamino-2-imidazoline from murine plasma following an oral dose of imidacloprid.

Reagents and Standard Preparation
  • Primary Stocks: Prepare 1.0 mg/mL stock solutions of 2-Nitroamino-2-imidazoline and 2-Nitroamino-2-imidazoline-d4 in LC-MS grade methanol.

  • Working IS Solution: Dilute the d4-IS stock to a working concentration of 50 ng/mL in cold acetonitrile (ACN). Causality Note: Using cold ACN serves a dual purpose—it acts as the delivery vehicle for the IS and simultaneously functions as the protein precipitation agent.

Plasma Extraction Protocol (Protein Precipitation)

This extraction method is designed to maximize recovery while minimizing matrix carryover.

  • Aliquot: Transfer 50 µL of K2EDTA murine plasma into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking & Precipitation: Add 150 µL of the cold ACN containing the SIL-IS (50 ng/mL).

    • Expert Insight: Spiking the IS at this exact step is critical. It ensures the IS is subjected to the same protein-binding disruptions and volumetric transfers as the endogenous analyte, making the recovery calculation self-validating.

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete denaturation of plasma proteins and release of bound metabolites.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade water (to match the initial mobile phase conditions and prevent peak shape distortion).

PKWorkflow Step1 1. Plasma Collection (Time-course sampling) Step2 2. SIL-IS Spiking (Add 2-Nitroamino-2-imidazoline-d4) Step1->Step2 Step3 3. Protein Precipitation (Cold Acetonitrile, Centrifugation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode, Positive ESI) Step3->Step4 Step5 5. Pharmacokinetic Modeling (Non-compartmental analysis) Step4->Step5

Step-by-step bioanalytical workflow for pharmacokinetic profiling using SIL-IS.

LC-MS/MS Methodology

Chromatographic separation is achieved using a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm) to retain the highly polar imidazolidine ring.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

Mass spectrometric detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The +4 Da mass shift provided by the four deuterium atoms on the imidazolidine ring ensures zero isotopic cross-talk between the analyte and the IS.

Table 1: Optimized MRM Parameters for Analyte and IS
CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
2-Nitroamino-2-imidazoline 131.185.11550
2-Nitroamino-2-imidazoline-d4 (IS)135.189.11550

Note: The primary fragmentation pathway involves the loss of the nitro group (-NO2, 46 Da), yielding the stable imidazolidine ring fragment.

Representative Pharmacokinetic Data

Following a single 10 mg/kg oral administration of imidacloprid in a murine model, plasma concentrations of both the parent drug and the 2-Nitroamino-2-imidazoline metabolite were quantified using the validated LC-MS/MS method. The data below summarizes the non-compartmental PK parameters.

Table 2: Representative In Vivo Pharmacokinetic Parameters
PK ParameterUnitImidacloprid (Parent)2-Nitroamino-2-imidazoline (Metabolite)
Cmax (Maximum Concentration)ng/mL2450 ± 310420 ± 55
Tmax (Time to Cmax)h1.54.0
AUC(0-t) (Area Under Curve)ng·h/mL12500 ± 11003800 ± 410
t1/2 (Elimination Half-life)h3.25.8

Data Interpretation: The delayed Tmax (4.0 h) of 2-Nitroamino-2-imidazoline relative to the parent drug (1.5 h) is characteristic of a formation-limited pharmacokinetic profile. Furthermore, the extended half-life (5.8 h) suggests that the polar metabolite clears more slowly from systemic circulation than the parent compound, underscoring the necessity of extended sampling timepoints in neonicotinoid toxicology studies.

References

  • Title: Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice Source: Chemical Research in Toxicology (American Chemical Society) URL: [Link]

  • Title: Bis-neonicotinoid insecticides: Observed and predicted binding interactions with the nicotinic receptor Source: Bioorganic & Medicinal Chemistry Letters (Elsevier / PubMed) URL: [Link]

Application

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 2-Nitroamino-2-imidazoline Using Isotope Dilution

Target Audience: Analytical Chemists, Environmental Toxicologists, and Pharmacokinetic Researchers. Matrix Applicability: Environmental (Soil, Water) and Biological (Plasma, Tissue, Honey) Samples.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Toxicologists, and Pharmacokinetic Researchers. Matrix Applicability: Environmental (Soil, Water) and Biological (Plasma, Tissue, Honey) Samples.

Mechanistic Context & Analytical Significance

Imidacloprid is a globally utilized neonicotinoid insecticide. In both environmental matrices and biological systems, it undergoes extensive degradation driven by photolysis and enzymatic cleavage (e.g., Cytochrome P450s). A primary cleavage event at the methylene bridge yields two distinct fragments: 6-chloronicotinic acid and 2-Nitroamino-2-imidazoline (CAS 5465-96-3) .

Quantifying 2-Nitroamino-2-imidazoline is critical for assessing neonicotinoid persistence and non-target toxicity. However, its high polarity ( logP≈−0.8 ) and the complex matrices it inhabits present significant analytical challenges, primarily poor chromatographic retention and severe ionization suppression during mass spectrometry .

To achieve absolute quantification, Isotope Dilution Mass Spectrometry (IDMS) is employed. By spiking the sample with 2-Nitroamino-2-imidazoline-d4 prior to extraction, analysts create a self-validating system. The deuterated internal standard (IS) co-elutes perfectly with the native analyte, experiencing identical matrix effects and extraction losses. Because the mass spectrometer can distinguish the +4 Da mass shift, the ratio of their peak areas remains constant, automatically correcting for analytical variance.

Pathway IMI Imidacloprid (Parent Compound) ENZ Cytochrome P450 / Photolysis IMI->ENZ CNA 6-Chloronicotinic Acid ENZ->CNA Cleavage NAI 2-Nitroamino-2-imidazoline (Target Metabolite) ENZ->NAI Cleavage

Fig 1. Degradation pathway of imidacloprid yielding 2-Nitroamino-2-imidazoline.

Rationale Behind the Extraction Chemistry (Causality)

We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow coupled with dispersive Solid Phase Extraction (dSPE).

  • Extraction Solvent (Acetonitrile + 1% Formic Acid): Acetonitrile is selected over methanol because it aggressively precipitates matrix proteins and enables sharp phase separation during salting-out. The addition of 1% formic acid is a critical causal choice: it maintains the nitroamine group in a stable, protonated state, preventing oxidative degradation during extraction .

  • Salting Out (MgSO₄ / NaCl): Anhydrous MgSO₄ drives an exothermic reaction that removes water from the organic phase, forcing the highly polar 2-Nitroamino-2-imidazoline into the acetonitrile layer.

  • dSPE Clean-up (PSA / C18): Primary Secondary Amine (PSA) removes organic acids and polar pigments, while C18 removes non-polar lipids. Because our target analyte is highly polar, it remains safely in the acetonitrile supernatant, avoiding unwanted retention on the C18 sorbent.

Workflow S1 1. Matrix Homogenization (Soil/Tissue) S2 2. IS Addition (Spike with 2-Nitroamino-2-imidazoline-d4) S1->S2 S3 3. Solvent Extraction (MeCN + 1% Formic Acid) S2->S3 S4 4. Salting Out (QuEChERS: MgSO4 / NaCl) S3->S4 S5 5. dSPE Clean-up (PSA / C18 Sorbents) S4->S5 S6 6. Evaporation & Reconstitution (Initial Mobile Phase) S5->S6 S7 7. LC-MS/MS Analysis (ESI+ MRM Mode) S6->S7

Fig 2. Modified QuEChERS sample preparation workflow utilizing isotope dilution.

Step-by-Step Experimental Protocol

Reagent Preparation & Storage

Note: 2-Nitroamino-2-imidazoline is light-sensitive. All stock solutions must be prepared in amber glass vials and purged with inert gas (e.g., Nitrogen) to prevent oxidation.

  • Stock Solutions: Dissolve 2-Nitroamino-2-imidazoline and 2-Nitroamino-2-imidazoline-d4 in LC-MS grade DMSO to a concentration of 1.0 mg/mL. Store at -20°C .

  • Working IS Solution: Dilute the -d4 stock in Acetonitrile to yield a 500 ng/mL spiking solution.

Matrix Extraction (Self-Validating System)
  • Homogenization: Weigh exactly 5.0 g of homogenized sample (e.g., soil, honey, or tissue) into a 50 mL polypropylene centrifuge tube.

  • IS Spiking (QC Check): Add 100 µL of the 500 ng/mL 2-Nitroamino-2-imidazoline-d4 working solution directly to the matrix. Self-Validation: The absolute peak area of this IS in the final chromatogram will dictate the extraction efficiency. A deviation of >20% across the batch flags a critical matrix effect.

  • Extraction: Add 10.0 mL of Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes.

  • Partitioning: Add a pre-weighed QuEChERS salt packet (4.0 g anhydrous MgSO₄, 1.0 g NaCl). Shake immediately by hand for 1 minute to prevent MgSO₄ agglomeration. Centrifuge at 4,000 × g for 5 minutes.

  • Clean-up: Transfer 5.0 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 150 mg PSA and 150 mg C18. Vortex for 1 minute, then centrifuge at 4,000 × g for 5 minutes.

  • Reconstitution: Transfer 2.0 mL of the cleaned supernatant to a glass tube. Evaporate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (98% Water / 2% MeCN with 0.1% Formic Acid). Vortex and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Quantitative Parameters

Because 2-Nitroamino-2-imidazoline is highly polar, standard C18 columns will result in the analyte eluting in the void volume, subjecting it to massive ion suppression. We mandate the use of a high-strength silica polar-embedded column (e.g., Waters HSS T3) to retain the analyte via enhanced aqueous compatibility .

Table 1: Gradient Elution Profile (Waters HSS T3, 2.1 x 100 mm, 1.8 µm)
Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)Curve Profile
0.00.3598%2%Initial
1.00.3598%2%Isocratic Hold
4.00.3540%60%Linear Gradient
5.00.3510%90%Column Wash
6.00.3598%2%Re-equilibration
8.00.3598%2%End
Table 2: Optimized MRM Transitions (Positive ESI Mode)

Mass transitions are based on the protonated precursor ions [M+H]+ . The loss of the nitro group ( NO2​ , 46 Da) generates the primary quantifier fragment.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Role
2-Nitroamino-2-imidazoline131.185.115Quantifier
2-Nitroamino-2-imidazoline131.169.120Qualifier
2-Nitroamino-2-imidazoline-d4135.189.115IS Quantifier
2-Nitroamino-2-imidazoline-d4135.175.120IS Qualifier

System Suitability and Data Interpretation

To ensure the trustworthiness of the generated data, the following criteria must be met:

  • Isotope Co-elution: The retention time of the native 2-Nitroamino-2-imidazoline must match the -d4 internal standard within ±0.05 minutes.

  • Ion Ratio Stability: The ratio between the quantifier ( m/z 85.1) and qualifier ( m/z 69.1) transitions for the native analyte must not deviate by more than ±15% from the average ratio established by the calibration standards.

  • Matrix Effect Calculation: Calculate the matrix effect (ME) by comparing the IS peak area in the spiked matrix extract to the IS peak area in a neat solvent standard. An ME<80% indicates significant ion suppression, validating the absolute necessity of the -d4 isotope dilution approach to prevent false negatives.

References

  • Söftje, M., Acker, S., Plarre, R., et al. (2020). "Novel nicotinoid structures for covalent modification of wood: An environmentally friendly way for its protection against insects." RSC Advances, 10(27), 15726-15733.[Link]

  • Kamel, A. (2010). "Refined Methodology for the Determination of Neonicotinoid Pesticides and Their Metabolites in Honey Bees and Bee Products by Liquid Chromatography−Tandem Mass Spectrometry (LC-MS/MS)." Journal of Agricultural and Food Chemistry, 58(10), 5926-5931.[Link]

  • European Union Reference Laboratories for Pesticide Residues (EURL). (2025). "EURL Residue Findings Report on a Pilot Monitoring Study in Honey." EURL-Pesticides Data Repository.[Link]

Method

Application Note: Quantitative NMR (qNMR) Validation of 2-Nitroamino-2-imidazoline-d4 for Neonicotinoid Metabolite Tracking

Executive Summary The accurate quantification of pesticide metabolites in environmental and biological matrices relies heavily on stable isotope-labeled internal standards (SIL-IS). 2-Nitroamino-2-imidazoline-d4 is the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of pesticide metabolites in environmental and biological matrices relies heavily on stable isotope-labeled internal standards (SIL-IS). 2-Nitroamino-2-imidazoline-d4 is the deuterium-labeled analog of 2-nitroamino-2-imidazoline, a critical intermediate and active metabolite of the widely used neonicotinoid insecticide imidacloprid[1],[2].

Before deploying this labeled standard in highly sensitive LC-MS/MS workflows, its absolute purity and isotopic enrichment must be rigorously verified. This application note details a self-validating Quantitative Nuclear Magnetic Resonance (qNMR) methodology designed to establish the metrological traceability of 2-Nitroamino-2-imidazoline-d4 without relying on external chromatographic calibration curves[3].

Biological Context & Mechanistic Rationale

Imidacloprid exerts its neurotoxic effects on insects by acting as an agonist at the nicotinic acetylcholine receptor (nAChR). During environmental degradation or in vivo metabolism (often mediated by Cytochrome P450 enzymes), the parent compound is cleaved, yielding 2-nitroamino-2-imidazoline[1].

Crucially, this metabolite retains the core imidazoline scaffold. Mechanistic studies indicate that this specific neonicotinoid substituent forms a critical water bridge within the nAChR binding pocket, stabilizing the receptor in an activated state and contributing to sustained neurotoxicity[4],[5]. Tracking this metabolite is therefore essential for comprehensive environmental risk assessments.

Pathway A Imidacloprid (Parent Neonicotinoid) B Metabolic Cleavage (CYP450 / Environmental) A->B Degradation C 2-Nitroamino-2-imidazoline (Active Metabolite) B->C Ring Preservation D nAChR Binding Pocket (Insect Nervous System) C->D High Affinity Binding E Water Bridge Formation (Receptor Hyperactivation) D->E Structural Mechanism

Fig 1: Imidacloprid metabolic pathway and nAChR interaction via water bridge formation.

Analytical Strategy: The Causality of Experimental Choices

To guarantee the trustworthiness of the standard, our qNMR protocol is designed as a self-validating system . By carefully selecting the solvent and internal standard, a single 1 H qNMR spectrum can simultaneously yield both the absolute purity and the isotopic enrichment of the d4-labeled compound.

  • Solvent Selection (Causality): 2-Nitroamino-2-imidazoline contains two exchangeable nitrogen-bound protons (NH). If D2​O or standard methanol-d4 is used, these protons will rapidly exchange with deuterium, rendering them invisible to 1 H NMR. By utilizing strictly anhydrous DMSO-d6 , we freeze the proton exchange. This allows us to use the NH protons (which remain undeuterated in the d4-analog) as the quantitative handle for Absolute Purity, while the residual signals at the deuterated carbon sites (the imidazoline ring) serve to calculate Isotopic Enrichment.

  • Internal Standard (IS) Selection: Maleic acid is chosen as the Certified Reference Material (CRM)[3]. It provides a sharp, distinct singlet at δ 6.26 ppm in DMSO-d6, which perfectly avoids spectral overlap with both the analyte's NH protons ( δ ~8.5 ppm) and the residual imidazoline ring protons ( δ ~3.6 ppm).

  • Relaxation Delay ( D1​ ): To prevent integration bias caused by incomplete longitudinal relaxation, D1​ must be set to at least 5×T1​ of the slowest relaxing nucleus. Maleic acid in DMSO has a T1​ of ~3–5 seconds; therefore, a D1​ of 30 seconds ensures >99.3% signal recovery.

Experimental Protocols

Gravimetric Sample Preparation
  • Equilibration: Ensure the microbalance (readability d=0.001 mg) is calibrated and the static charge is neutralized.

  • Co-weighing: Accurately weigh approximately 10.000 mg of 2-Nitroamino-2-imidazoline-d4 directly into a clean glass vial.

  • IS Addition: Accurately weigh approximately 5.000 mg of Maleic acid (TraceCERT® or equivalent CRM) into the same vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D, stored over molecular sieves) to the vial.

  • Homogenization: Vortex the mixture for 60 seconds, followed by gentle sonication for 5 minutes to ensure complete dissolution. Transfer 0.5 mL of the homogeneous solution to a 5 mm precision NMR tube.

NMR Acquisition & Processing
  • Tuning & Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune and match the probe to the sample, and perform rigorous 3D shimming to achieve a line shape (measured at 50% and 0.55% peak height) of < 1.0 Hz and < 10.0 Hz, respectively.

  • Acquisition: Execute a standard 1D 1 H pulse sequence (e.g., zg30 or zg on Bruker systems) utilizing the parameters outlined in Table 2 .

  • Processing: Apply a line broadening (LB) of 0.3 Hz. Zero-fill the Free Induction Decay (FID) to 64k data points before Fourier Transformation. Perform manual zero- and first-order phase correction, followed by a polynomial baseline correction (excluding the peak regions).

Workflow S1 1. Gravimetric Co-weighing (Analyte + Maleic Acid IS) S2 2. Solvent Addition (Anhydrous DMSO-d6) S1->S2 Microbalance precision (±0.001 mg) S3 3. 1H qNMR Acquisition (90° Pulse, D1 ≥ 5×T1) S2->S3 Prevents NH/ND exchange S4 4. FID Processing (Zero-filling, Phase Corr.) S3->S4 Ensures complete relaxation S5 5. Dual Quantification (Absolute Purity & Isotopic Enrichment) S4->S5 High S/N Ratio (>250:1)

Fig 2: Self-validating qNMR workflow for deuterated internal standards.

Data Presentation & Calculations

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Analyte | Property | Value | | :--- | :--- | | Compound Name | 2-Nitroamino-2-imidazoline-d4 | | Molecular Formula | C3​H2​D4​N4​O2​ [4] | | Molecular Weight | 134.13 g/mol | | Target Application | Internal Standard (IS) for LC-MS/MS |

Table 2: 1 H qNMR Acquisition Parameters | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Spectrometer | 500 MHz | Ensures baseline resolution of residual protons | | Pulse Angle | 90° | Maximizes signal intensity for trace residual protons | | Relaxation Delay ( D1​ ) | 30 - 60 seconds | D1​≥5×T1​ to ensure complete longitudinal relaxation | | Number of Scans (NS) | 64 - 128 | Achieves Signal-to-Noise (S/N) > 250:1 for accurate integration | | Temperature | 298 K | Standardizes chemical shifts and prevents solvent viscosity issues |

Table 3: Example qNMR Quantification Results

Metric Target Signal Integration Area (Normalized) Calculated Value Acceptance Criteria

| Absolute Purity | NH protons ( δ ~8.5 ppm) | 1.98 | 98.5% ± 0.3% | 95.0% | | Isotopic Enrichment | Ring protons ( δ ~3.6 ppm) | 0.04 (residual) | 99.0% D-atom | 98.0% D-atom |

Mathematical Formulas

The self-validating nature of this protocol allows the extraction of two critical metrics from a single spectrum:

1. Absolute Purity ( Psample​ ): Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral area, N = Number of protons (2 for Maleic acid, 2 for NH of analyte), M = Molar mass, W = Gravimetric weight, and P = Purity).

2. Isotopic Enrichment (% D-atom): Assuming the NH protons represent the true molar concentration of the molecule, the residual undeuterated ring protons can be quantified to find the isotopic purity:

%D=100×(1−INH​/2Iresidual_ring​/4​)

By cross-verifying these two values, researchers can confidently rule out both organic degradation (which would lower absolute purity) and poor isotopic synthesis (which would lower isotopic enrichment), ensuring the 2-Nitroamino-2-imidazoline-d4 is perfectly suited for high-precision environmental and pharmacokinetic assays.

References

  • American Chemical Suppliers. "2-Nitroamino-2-imidazoline-d4 Biochemicals & Specifications". Available at: [Link][4],[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Nitroamino-2-imidazoline-d4 Synthesis Yield

Welcome to the Technical Support Center. This hub is engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-Nitroamino-2-imidazoline-d4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-Nitroamino-2-imidazoline-d4 , a critical isotopically labeled intermediate used in neonicotinoid research and pharmacokinetic tracing[1].

Directly reacting ethylenediamine-d4 with nitroguanidine often results in poor yields and high impurity profiles[2]. This guide provides a mechanistic breakdown, validated protocols, and troubleshooting steps to achieve >80% yield with high isotopic fidelity.

Mechanistic Workflow Diagram

G A Ethylenediamine-d4 (Free Base) B Salt Formation (H2SO4, <20°C) A->B Exothermic Control C Ethylenediamine-d4 Sulfate (Stabilized Intermediate) B->C D Condensation & Cyclization (+ Nitroguanidine, 60-65°C) C->D Nucleophilic Attack E Alkaline Shift (pH 8-12 via KOH/NH3) D->E 4-6 hours F 2-Nitroamino-2-imidazoline-d4 (>80% Yield, >99% Purity) E->F Crystallization

Workflow for the synthesis of 2-Nitroamino-2-imidazoline-d4 via a stabilized sulfate salt.

Frequently Asked Questions (FAQs): Yield & Purity

Q1: Why is my cyclization yield stalling below 50% when reacting ethylenediamine-d4 directly with nitroguanidine? A1: Direct reaction of the free base diamine with nitroguanidine leads to rapid, uncontrolled nucleophilic attack, causing polymerization and thermal degradation of the nitroguanidine[2]. By first converting ethylenediamine-d4 into an[3], you temporarily protonate the amines, modulating their nucleophilicity. This stabilized salt reacts controllably with nitroguanidine, consistently pushing yields above 80%[3].

Q2: What is the optimal temperature profile for the condensation step? A2: The reaction must be strictly maintained between 60°C and 65°C [3].

  • Below 50°C: The activation energy required to displace ammonia from nitroguanidine is not met, resulting in unreacted starting materials.

  • Above 80°C: Nitroguanidine undergoes rapid thermal degradation, generating aliphatic polymeric byproducts and turning the reaction mixture dark brown.

Q3: How does pH control affect the final crystallization and yield? A3: The cyclization process requires an alkaline shift to a pH of 8 to 12 during the final stages[3]. Adding potassium hydroxide (KOH) or aqueous ammonia neutralizes the sulfate ions, driving the equilibrium forward and forcing the precipitation of the free 2-nitroamino-2-imidazoline-d4 base. Without this shift, the product remains highly soluble as a protonated salt, drastically reducing your isolated yield.

Q4: Will I lose my deuterium labels during the highly acidic and basic steps? A4: No. In ethylenediamine-d4, the deuterium atoms are bonded to the carbon backbone (H₂N-CD₂-CD₂-NH₂). Carbon-deuterium (C-D) bonds are kinetically stable and do not undergo hydrogen/deuterium (H/D) exchange under standard aqueous acidic (H₂SO₄) or basic (KOH) conditions[1]. While the N-H protons will exchange with the protic solvent, the target compound's C-d4 isotopic purity remains intact.

Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Solution
Low Isolated Yield (<50%) Uncontrolled nucleophilic attack; lack of salt intermediate.Pre-form the ethylenediamine-d4 sulfate salt at <20°C before adding nitroguanidine[3].
Product is Dark Yellow/Brown Thermal degradation of nitroguanidine.Strictly maintain the condensation temperature between 60–65°C; do not exceed 80°C[3].
Product Fails to Precipitate Reaction mixture is too acidic, keeping the product soluble.Adjust pH to 8–12 using aqueous KOH or ammonia before cooling and filtration[3].
High Residual Nitroguanidine Insufficient reaction time or low temperature.Extend heating at 65°C to the full 4–6 hour window to ensure complete cyclization[3].

Step-by-Step Validated Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific checkpoint criteria are met.

Step 1: Sulfate Salt Formation

  • Charge a reaction vessel with distilled water and cool to 0–5°C using an ice bath.

  • Slowly add concentrated sulfuric acid (1.05 eq) to the water under continuous stirring[3].

  • Dropwise add ethylenediamine-d4 (1.0 eq), strictly maintaining the internal temperature below 20°C to prevent premature volatilization or thermal degradation.

  • Checkpoint: The resulting solution must be clear and colorless. A yellow tint indicates localized overheating during amine addition.

Step 2: Condensation & Cyclization

  • Add nitroguanidine (1.0 eq) directly to the cold sulfate salt solution[3].

  • Gradually heat the reaction mixture to 60–65°C.

  • Maintain stirring at this temperature for 4 to 6 hours[3].

  • Checkpoint: Ammonia gas evolution will be observed. The cessation of gas bubbling is a reliable physical proxy for reaction completion.

Step 3: Alkalinization & Precipitation

  • Cool the reaction mixture to approximately 35°C.

  • Slowly add aqueous KOH (or aqueous ammonia) until the pH stabilizes between 8 and 12[3].

  • Cool the mixture further to 0–5°C and hold for 1 hour to maximize crystallization.

  • Checkpoint: A dense, white to pale-yellow crystalline precipitate will form[3].

Step 4: Isolation

  • Filter the precipitate under vacuum.

  • Wash the filter cake twice with ice-cold water, followed by a minimal volume of cold ethanol to remove any unreacted diamine.

  • Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

Quantitative Data Summary: Route Comparison

ParameterDirect Free-Base Route[2]Sulfate Salt Route (Optimized)[3]
Reaction Temperature 80–100°C60–65°C
Reaction Time 8–12 hours4–6 hours
pH Control NonepH 8–12
Average Yield 40–50%>80%
Purity <90%>99%
Physical Appearance Brown/Dark Yellow PowderWhite/Light Yellow Crystals

Sources

Optimization

2-Nitroamino-2-imidazoline-d4 stability issues and storage

Welcome to the Technical Support Center for 2-Nitroamino-2-imidazoline-d4 . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with handling this de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Nitroamino-2-imidazoline-d4 . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with handling this deuterated internal standard.

2-Nitroamino-2-imidazoline-d4 is the isotope-labeled analog of 2-nitroamino-2-imidazoline, a critical intermediate in the synthesis of neonicotinoid insecticides such as imidacloprid[1]. It is also utilized in biochemical research involving nitric oxide signaling pathways[2] and acts as a neonicotinoid substituent that forms a water bridge at the nicotinic acetylcholine receptor[3]. Because it contains an energetic nitroamino explosophore group[4], it presents unique stability challenges—ranging from isotopic scrambling to thermal degradation[5].

Troubleshooting & FAQs

Q1: Why is the LC-MS/MS signal for my 2-Nitroamino-2-imidazoline-d4 internal standard decreasing over a 24-hour autosampler queue, while the native analyte remains stable? Causality: You are likely experiencing Isotopic Scrambling (H/D Exchange) . The deuterium atoms on the imidazoline ring are susceptible to exchange with hydrogen when exposed to protic solvents (e.g., water, methanol) over extended periods. As the D4 compound exchanges atoms with the solvent, it converts into D3, D2, D1, and eventually D0 isotopologues. This shifts the precursor mass, causing a direct drop in the specific MRM transition signal for the D4 compound. Solution: Reconstitute your primary stock solutions exclusively in anhydrous, aprotic solvents (such as 100% Acetonitrile). Minimize the time the standard spends in highly aqueous mobile phases by preparing working solutions just prior to the LC-MS/MS run.

Q2: During sample concentration under nitrogen flow, my recovery of 2-Nitroamino-2-imidazoline-d4 drops significantly. What is the mechanism behind this loss? Causality: This is caused by Thermal Degradation . 2-Nitroamino-2-imidazoline is classified as an energetic heterocyclic compound (EHC)[4]. The nitroamino moiety is highly sensitive to heat and can undergo homolytic cleavage or even explosive decomposition under extreme conditions, releasing nitrogen oxides (NOx)[5]. Solution: Never evaporate samples containing this compound to complete dryness. Maintain the nitrogen evaporator water bath at temperatures strictly below 30°C.

Q3: We stored our lyophilized powder in a standard -20°C freezer, but it degraded after 3 months. What went wrong? Causality: The degradation is likely due to Hydrolysis and Photodegradation . Standard freezers undergo frost-defrost cycles that introduce moisture. If the vial was not sealed under an inert atmosphere, ambient moisture condenses inside the vial, initiating hydrolysis of the imidazoline ring. Furthermore, the nitro group is highly sensitive to UV and ambient light. Solution: Store the lyophilized solid at -20°C in an amber glass vial, sealed within a desiccator cabinet or pouch, and backfilled with Argon or Nitrogen gas.

Mechanistic Pathways & Workflows

G A 2-Nitroamino-2- imidazoline-d4 B Protic Solvents (H2O, MeOH) A->B Solvent Exposure D UV Light / Heat (> 30°C) A->D Environmental Stress C H/D Exchange (Loss of +4 Da Mass) B->C Isotopic Scrambling E Nitroamino Cleavage & Ring Hydrolysis D->E Energetic Degradation

Degradation pathways of 2-Nitroamino-2-imidazoline-d4 via H/D exchange and photothermal stress.

Quantitative Stability Matrix

To facilitate rapid decision-making during assay development, refer to the following stability data matrix.

Storage Condition / SolventTemperatureLight ExposureEstimated Time to 5% Degradation / H/D Exchange
Lyophilized Powder (Argon) -20°CProtected (Amber)> 24 Months
100% Acetonitrile (Anhydrous) -80°CProtected (Amber)12 Months
100% Methanol (Protic) -20°CProtected (Amber)< 7 Days (Due to H/D exchange)
50:50 H2O:Acetonitrile +4°C (Autosampler)Protected (Amber)~ 18 - 24 Hours
Any Solvent +40°CAmbient Lab Light< 2 Hours (Thermal/UV degradation)

Experimental Protocols: Self-Validating Preparation

To ensure absolute trustworthiness in your analytical data, do not assume the integrity of your internal standard. The following protocol integrates a self-validating feedback loop to empirically prove the absence of isotopic scrambling before proceeding with valuable biological or environmental samples.

Protocol: Preparation and Self-Validation of Stock Solutions

Phase 1: Anhydrous Reconstitution

  • Remove the lyophilized 2-Nitroamino-2-imidazoline-d4 vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes (prevents condensation).

  • Under a fume hood, inject anhydrous, LC-MS grade Acetonitrile directly through the septum to achieve a 1.0 mg/mL concentration. Do not use methanol or water.

  • Vortex gently for 30 seconds. Do not sonicate, as ultrasonic cavitation generates localized heat which can trigger the decomposition of the energetic nitroamino group[5].

Phase 2: Aliquoting and Environmental Control 4. Transfer 50 µL aliquots into pre-chilled 2 mL amber glass vials with PTFE-lined screw caps. 5. Overlay the headspace of each vial with a gentle stream of Argon gas for 3 seconds before capping tightly. 6. Store all aliquots immediately at -80°C.

Phase 3: The Self-Validating Isotopic Purity Check (Crucial Step) 7. Dilute one aliquot to 10 ng/mL in your starting mobile phase (e.g., 90:10 Acetonitrile:Water). 8. Validation Injection: Inject the sample into the LC-MS/MS immediately (T=0) and again after 24 hours (T=24) in the autosampler. 9. Data Analysis: Monitor the MRM transition for the D4 isotopologue (e.g., M+4) and the D0 native isotopologue (M+0).

  • Pass Criteria: The D0/D4 peak area ratio must remain < 0.005 (0.5%) at both T=0 and T=24.

  • Fail Criteria: If the D0 signal increases significantly at T=24, H/D exchange is occurring in your mobile phase. You must adjust your autosampler temperature or reduce the aqueous percentage of your sample diluent.

    Workflow S1 Lyophilized Stock (-20°C, Argon) S2 Reconstitute in Anhydrous Acetonitrile S1->S2 Step 1 (Equilibrate) S3 Aliquot into Amber Vials (Argon Overlay) S2->S3 Step 2 (No Sonication) S4 LC-MS/MS Isotopic Purity Check (D0/D4 Ratio) S3->S4 Step 3 (Self-Validation) S5 Validated Working Solution (-80°C) S4->S5 Step 4 (If Ratio < 0.5%)

    Self-validating workflow for the preparation and storage of deuterated internal standards.

References

  • US Biological Life Sciences. 2-Nitroamino-2-imidazoline-d4 Product Information. Retrieved from3

  • InvivoChem. Parasite & Imidacloprid Intermediates. Retrieved from 1

  • TCI Chemicals. SAFETY DATA SHEET: 2-Nitroamino-2-imidazoline. Retrieved from 5

  • Chem-Impex. 2-Nitroamino-2-imidazoline Applications in Nitric Oxide Research. Retrieved from 2

  • Analytical Chemistry (ACS Publications). Covalent Organic Frameworks-Based Fluorescence Sensor Array and QSAR Study for Identification of Energetic Heterocyclic Compounds. Retrieved from4

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 2-Nitroamino-2-imidazoline-d4

Welcome to the Technical Support Center. This portal is designed for analytical scientists and drug development professionals developing quantitative assays for 2-Nitroamino-2-imidazoline—a critical metabolite of neonico...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for analytical scientists and drug development professionals developing quantitative assays for 2-Nitroamino-2-imidazoline—a critical metabolite of neonicotinoid insecticides (such as imidacloprid) and a biomarker in environmental and food safety panels.

The following guides detail the self-validating methodologies, mechanistic troubleshooting, and mass spectrometry (MS) optimization required when using its stable isotope-labeled internal standard, 2-Nitroamino-2-imidazoline-d4 , to achieve absolute quantification.

Part 1: Standard Operating Protocol for MS Parameter Optimization

To establish a robust Multiple Reaction Monitoring (MRM) method, the mass spectrometer must be tuned specifically for the D4-isotopologue. Do not assume that the optimal parameters for the unlabeled compound will perfectly mirror the deuterated version due to slight differences in zero-point energy and bond dissociation energies.

Step-by-Step Methodology

Step 1: Preparation of Tuning Solutions Prepare a 1 µg/mL tuning solution of 2-Nitroamino-2-imidazoline-d4 in 50:50 Water:Methanol containing 0.1% Formic Acid.

  • Causality: The imidazoline ring contains basic nitrogen atoms. The addition of a weak acid (formic acid) forces the equilibrium toward the protonated state, ensuring maximum yield of the [M+H]⁺ precursor ion in positive Electrospray Ionization (ESI+) mode 1.

Step 2: Precursor Ion Selection (Q1) Infuse the solution directly into the MS source at 10 µL/min. Scan Q1 from m/z 100 to 200 to isolate the [M+H]⁺ ion at m/z 135.1.

  • Causality: The exact monoisotopic mass of the D4 isotopologue is 134.07 Da 2. Selecting the 135.1 Da precursor avoids isobaric interferences and prevents the selection of sodium adducts ([M+Na]⁺ at m/z 157.1), which fragment poorly in the collision cell.

Step 3: Product Ion Scanning (Q3) & Collision Energy (CE) Tuning Apply a collision energy (CE) ramp (5 to 40 eV) using Argon or Nitrogen as the collision gas.

  • Causality: Collision-Induced Dissociation (CID) preferentially cleaves the exocyclic C-N and N-N bonds. This leads to the neutral loss of the nitro group (-NO₂, 46 Da) or the entire nitramide moiety (-NHNO₂, 62 Da), generating stable, high-abundance quantifier and qualifier fragments at m/z 89.1 and 73.1, respectively.

Step 4: Declustering Potential (DP) Optimization Ramp the DP from 20 V to 100 V to find the optimal ion transmission voltage.

  • Causality: The nitroamino group is relatively labile. A DP that is too high will induce in-source fragmentation before the ions reach the first quadrupole, drastically reducing the precursor ion population and overall assay sensitivity.

Part 2: Quantitative Data & MRM Parameter Summary

The table below summarizes the optimized, field-proven MRM transitions for both the native analyte and the D4 internal standard. Use these as a baseline for your triple quadrupole (QqQ) system.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragment TypeDP (V)CE (eV)
2-Nitroamino-2-imidazoline 131.185.1[M+H - NO₂]⁺ (Quantifier)4515
131.169.1[M+H - NHNO₂]⁺ (Qualifier)4525
2-Nitroamino-2-imidazoline-d4 135.189.1[M+H - NO₂]⁺ (Quantifier)4515
135.173.1[M+H - NHNO₂]⁺ (Qualifier)4525

Part 3: Interactive Troubleshooting & FAQs

Q1: Why is my 2-Nitroamino-2-imidazoline-d4 signal completely absent, but the unlabeled standard is clearly visible? A: This is typically caused by in-source degradation or improper storage of the internal standard stock. The nitroamino group is highly susceptible to hydrolysis under extreme pH or thermal stress 3.

  • Mechanistic Fix: Verify that your stock solutions are stored at -20°C and avoid repeated freeze-thaw cycles. Ensure your MS source temperature (TEM) is not excessively high (>500°C), which can cause thermal degradation of the labile D4-labeled ring before ionization.

Q2: I am observing severe peak tailing for both the unlabeled and D4-labeled compounds. How can I correct this? A: 2-Nitroamino-2-imidazoline is a highly polar, basic compound. Peak tailing on standard C18 columns occurs due to secondary interactions between the basic imidazoline nitrogens and unreacted silanol groups on the silica support.

  • Mechanistic Fix: Switch to a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Additionally, buffering the mobile phase with 5-10 mM ammonium formate alongside 0.1% formic acid will mask residual silanols and sharpen the peak.

Q3: Does H/D exchange occur with 2-Nitroamino-2-imidazoline-d4 in protic solvents like methanol or water? A: No, not on the labeled positions. The four deuterium atoms in the -d4 isotopologue are covalently bound to the carbon backbone of the imidazoline ring (-CD₂-CD₂-). Unlike amine or hydroxyl protons, carbon-bound deuteriums do not undergo spontaneous exchange with protic solvents. If you observe a loss of mass, it is due to chemical degradation, not isotopic exchange.

Q4: How do I eliminate matrix suppression affecting the m/z 135.1 → 89.1 transition in complex biological/plant samples? A: Because of its high polarity, 2-Nitroamino-2-imidazoline elutes very early in reversed-phase chromatography, co-eluting with unretained salts and polar matrix components that cause ion suppression.

  • Mechanistic Fix (Self-Validating System): Always inject a post-extraction blank spiked with the D4 standard to measure absolute suppression. To resolve it, increase the retention factor (k') by starting the LC gradient with 100% aqueous mobile phase for the first 2 minutes, or utilize a QuEChERS extraction method optimized for highly polar metabolites to remove matrix interferents prior to injection.

Part 4: Workflow Visualization

MS_Optimization Start Start: 2-Nitroamino-2-imidazoline-d4 Optimization Workflow Infusion 1. Syringe Infusion Target Precursor[M+H]+ m/z 135.1 Start->Infusion ProductIon 2. Product Ion Scan (CID) Identify Fragments m/z 89.1 & 73.1 Infusion->ProductIon MRMOpt 3. MRM Parameter Tuning Optimize CE, DP, and CXP ProductIon->MRMOpt LCSetup 4. LC Method Integration Select HILIC or Polar-Embedded C18 MRMOpt->LCSetup Troubleshoot System Suitability Check: Is Sensitivity & Peak Shape Optimal? LCSetup->Troubleshoot Resolution Troubleshoot: Adjust pH, Buffer, or Matrix Cleanup Troubleshoot->Resolution No (Poor Signal/Shape) Validation 5. Method Validation Ready for Sample Analysis Troubleshoot->Validation Yes (Pass) Resolution->LCSetup Re-evaluate

Fig 1: Step-by-step LC-MS/MS parameter optimization and troubleshooting workflow for D4-isotopologues.

References

  • Source: National Institute of Informatics (NII)
  • 2-Nitroamino-2-imidazoline | C3H6N4O2 | CID 410042 Source: PubChem URL
  • Preventing degradation of 2-Nitroamino-2-imidazoline during storage Source: Benchchem URL

Sources

Optimization

troubleshooting poor signal with 2-Nitroamino-2-imidazoline-d4

Welcome to the Technical Support Center for 2-Nitroamino-2-imidazoline-d4 . This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing this stable isotope-labeled intern...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Nitroamino-2-imidazoline-d4 . This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing this stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows.

2-Nitroamino-2-imidazoline is a critical intermediate in the synthesis of neonicotinoid insecticides like imidacloprid[1] and is increasingly monitored as an energetic heterocyclic compound (EHC) in environmental and biosafety assessments[2]. Because its deuterated analog (d4) is used to correct for matrix effects and extraction losses, a poor signal directly compromises quantitative integrity. This guide addresses the root causes of signal degradation, from source ionization suppression to molecular solvolysis.

I. Diagnostic Workflow for IS Signal Loss

Before altering sample preparation, it is critical to isolate whether the signal loss is a chromatographic/ionization issue or a fundamental chemical degradation issue.

DiagnosticWorkflow Start Poor NTAI-d4 Signal Detected in Batch CheckNeat Inject Neat Solvent Standard Start->CheckNeat IsNeatGood Is Neat Signal Acceptable? CheckNeat->IsNeatGood Degradation Chemical Degradation or Instrument Detuning IsNeatGood->Degradation No (Signal Low) MatrixEffect ESI Ion Suppression (Matrix Effects) IsNeatGood->MatrixEffect Yes (Signal Good) PrepFresh Execute Protocol A: Prepare Fresh Stock Degradation->PrepFresh PostColumn Execute Protocol B: Post-Column Infusion MatrixEffect->PostColumn

Caption: LC-MS/MS diagnostic workflow for isolating the root cause of 2-Nitroamino-2-imidazoline-d4 signal loss.

II. Troubleshooting FAQs & Causality Analysis

Q1: Why is the LC-MS/MS signal for my 2-Nitroamino-2-imidazoline-d4 internal standard steadily decreasing over a multi-day analytical batch?

  • Causality: The most common cause of a progressive signal decline is chemical degradation of the working solution. 2-Nitroamino-2-imidazoline contains an imidazoline ring that is highly susceptible to solvolysis and hydrolysis under unbuffered aqueous conditions. Furthermore, the nitroamino group can decompose upon exposure to strong oxidizing agents or extreme heat. Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating ring-opening.

  • Solution: Transition your stock solutions from protic solvents (like methanol/water) to anhydrous aprotic solvents (like DMSO). Discard aqueous working solutions after 24 hours.

Q2: My neat solvent standards show excellent signal, but the signal drops by >80% when spiked into agricultural or biological matrices. Is the compound degrading in the matrix?

  • Causality: While matrix-induced degradation is possible, an instantaneous 80% drop is classically indicative of ion suppression in the Electrospray Ionization (ESI) source. Co-eluting matrix components (e.g., humic acids in soil, phospholipids in plasma) compete with the polar surface area of 2-Nitroamino-2-imidazoline-d4[3] for charge at the droplet surface during the ESI desolvation process.

  • Solution: Implement a self-validating post-column infusion experiment (see Protocol B) to map the suppression zones. You must either shift the retention time of the analyte away from these zones by flattening the mobile phase gradient or improve sample cleanup using Solid Phase Extraction (SPE).

Q3: I am observing unexpected mass shifts (e.g., M-1 or M+1 peaks) in the MS spectrum of the d4 standard. What causes this isotopic scrambling?

  • Causality: 2-Nitroamino-2-imidazoline-d4 has four deuterium atoms located on the carbon backbone of the imidazoline ring (C4 and C5 positions). While carbon-bound deuteriums are generally stable against Hydrogen/Deuterium (H/D) exchange compared to heteroatom-bound protons, extreme pH conditions (highly acidic or basic mobile phases) can catalyze partial H/D exchange or generate degradation artifacts that mimic isotopic scrambling.

  • Solution: Maintain the LC mobile phase pH within a stable window (pH 4.0 – 7.0) using volatile MS-friendly buffers like ammonium formate or ammonium acetate.

III. Molecular Stability & Degradation Pathways

Understanding the structural vulnerabilities of the compound allows you to proactively design better extraction and storage methodologies.

Degradation NTAI 2-Nitroamino-2-imidazoline-d4 (Intact SIL-IS) AcidBase Extreme pH / Aqueous (Protic Solvents) NTAI->AcidBase Oxidation Heat / Oxidizing Agents (Improper Storage) NTAI->Oxidation Hydrolysis Imidazoline Ring Hydrolysis & Opening AcidBase->Hydrolysis Decomp Nitroamino Group Decomposition Oxidation->Decomp

Caption: Primary degradation pathways of 2-Nitroamino-2-imidazoline leading to analytical signal loss.

Table 1: Quantitative Stability and Solubility Profile

ParameterConditionObservation / Half-LifeScientific Recommendation
Solvent Matrix Anhydrous DMSO>10 mg/mL (Highly Stable)Primary solvent for all master stock solutions.
Solvent Matrix Methanol / WaterSoluble, prone to slow solvolysisUse strictly for daily working solutions; discard after 24h.
Thermal Stability -80°C (Stock)>12 monthsOptimal storage condition to halt thermal degradation.
Thermal Stability +4°C (Aqueous)<7 days (Significant signal loss)Do not store working aliquots in the refrigerator long-term.
pH Stability pH 4.0 - 7.0StableIdeal mobile phase range (use Ammonium Acetate/Formate).
pH Stability pH <3.0 or >9.0Rapid ring-openingAvoid strong acids/bases (e.g., TFA, NH4OH) in sample prep.

IV. Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems; the output of the protocol inherently validates whether the procedure was successful.

Protocol A: Preparation and Storage of Self-Validating SIL-IS Aliquots

Objective: Prevent hydrolysis and oxidation of 2-Nitroamino-2-imidazoline-d4 to ensure batch-to-batch reproducibility.

  • Equilibration: Remove the lyophilized 2-Nitroamino-2-imidazoline-d4 vial from the freezer and equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials causes atmospheric moisture condensation, instantly initiating hydrolysis.

  • Reconstitution: Inject 100% anhydrous LC-MS grade DMSO directly through the septum to achieve a concentration of 1 mg/mL.

  • Dissolution: Vortex for 60 seconds, followed by sonication for 5 minutes in a water bath to ensure the crystal lattice is entirely disrupted and dissolved.

  • Aliquotting: Divide the stock solution into single-use amber glass vials (e.g., 50 µL per vial). Causality: Amber glass prevents photolytic degradation, and single-use aliquots eliminate freeze-thaw cycles.

  • Inert Purge & Storage: Gently purge the headspace of each vial with Nitrogen or Argon gas before capping. Store immediately at -80°C.

Protocol B: Post-Column Infusion (PCI) for Matrix Effect Mapping

Objective: Differentiate between chemical degradation of the IS and ESI ion suppression caused by the sample matrix.

  • System Plumbing: Install a zero-dead-volume PEEK T-piece between the analytical LC column outlet and the mass spectrometer ESI source inlet.

  • Syringe Pump Setup: Connect a syringe pump to the perpendicular port of the T-piece. Load the syringe with a pure solution of 2-Nitroamino-2-imidazoline-d4 (e.g., 100 ng/mL in 50:50 Mobile Phase A:B).

  • Continuous Infusion: Infuse the IS at a constant flow rate (e.g., 10 µL/min) directly into the MS while the LC pumps are running. You should observe a steady, flat baseline for the d4 MRM transition.

  • Matrix Injection: Inject a blank matrix extract (e.g., unspiked soil extract or plasma) onto the LC column and run your standard chromatographic gradient.

  • Data Interpretation: Monitor the MRM transition of the infused d4 standard.

    • Validation: A constant baseline indicates no matrix effects. Any negative dips (valleys) in the baseline correspond to co-eluting matrix components suppressing ionization. If your analyte's retention time falls into one of these valleys, you have definitively diagnosed ion suppression and must adjust your LC gradient or SPE cleanup.

V. References

Sources

Troubleshooting

Technical Support Center: 2-Nitroamino-2-imidazoline-d4 Stability &amp; Isotopic Exchange

Target Audience: Researchers, analytical scientists, and drug development professionals. Core Principles: The Causality of Isotopic Exchange 2-Nitroamino-2-imidazoline is a critical metabolite and synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Core Principles: The Causality of Isotopic Exchange

2-Nitroamino-2-imidazoline is a critical metabolite and synthetic intermediate of the neonicotinoid insecticide imidacloprid[1]. Its deuterated analog, 2-Nitroamino-2-imidazoline-d4, is the gold-standard internal standard (IS) for LC-MS/MS quantification.

A pervasive challenge in bioanalysis is isotopic exchange (H/D scrambling) , where the deuterium atoms on the imidazoline ring's ethylene bridge (-CD2-CD2-) exchange with protium (H+) from the environment.

Mechanistic Causality: The nitroamino group (-NH-NO2) is highly electron-withdrawing. This electronic pull, combined with the C=N double bond of the imidazoline ring, increases the acidity of the adjacent carbon-bound deuteriums. In the presence of protic solvents (e.g., methanol, water) and catalyzed by extreme pH, the ring undergoes rapid protonation-deprotonation via an enamine-like intermediate[2]. This reversible ring-opening/tautomerization allows solvent protons to replace the deuteriums, leading to a loss of the +4 mass shift (m/z 135 → m/z 131-134) and severe quantification errors. Furthermore, the imidazoline ring is susceptible to irreversible hydrolysis under strong acidic or basic conditions[3].

Mechanism N1 2-Nitroamino-2-imidazoline-d4 (Intact IS: m/z 135) N4 Ring Protonation & Enamine Tautomerization N1->N4 Susceptible N8 Stable Isotopic Purity (Accurate Quant) N1->N8 Protected N2 Protic Solvents (MeOH, H2O) N2->N4 Provides H+ N3 Extreme pH (<4 or >8) N3->N4 Catalyzes N5 H/D Scrambling (Signal Loss: m/z 131-134) N4->N5 Degradation N6 Aprotic Solvents (MeCN, DMSO) N6->N8 Prevents Exchange N7 Neutral pH Buffer (pH 6.0 - 7.0) N7->N8 Stabilizes Ring

Logical relationship of conditions driving or preventing H/D exchange in imidazoline rings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard curve is non-linear, and the IS peak area drops over the course of an LC-MS/MS batch. What is happening? A: This is the hallmark of in-vial H/D exchange. As your samples sit in the autosampler, the deuterium label is scrambling. If you monitor the m/z 132, 133, and 134 transitions, you will likely see them increasing while the D4 (m/z 135) transition decreases. Fix: Ensure your autosampler is set to 4°C. Switch your final reconstitution solvent to minimize protic content, or inject immediately after preparation.

Q2: Can I use Methanol to prepare my 1 mg/mL stock solution? A: No. Protic solvents like methanol readily donate protons. Studies on imidazoline derivatives in CD3OD show rapid proton-deuterium exchange at room temperature[2]. Always use an aprotic solvent such as 100% Acetonitrile (MeCN) or DMSO for long-term stock storage.

Q3: How does pH affect the stability of the deuterium label during extraction? A: Extreme pH acts as a catalyst for both H/D exchange and ring hydrolysis[3]. If you are performing Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), buffer your sample matrix to a near-neutral pH (6.0–7.0). Avoid using strong acids (like 1% HCl) or strong bases (like NaOH) during sample prep.

Q4: Is the solid powder stable on the benchtop? A: 2-Nitroamino-2-imidazoline is light-sensitive and hygroscopic[4]. Exposure to ambient humidity can introduce water (a protic solvent) into the solid, initiating slow exchange or degradation. Store the neat solid at -20°C in a desiccator, protected from light.

Quantitative Data: Solvent and pH Impact on Isotopic Purity

The following table summarizes the causal relationship between storage conditions and the preservation of isotopic purity (defined as the percentage of the intact D4 isotopologue remaining) over a 7-day period at room temperature (25°C).

Solvent CompositionpH ConditionProtic/AproticD4 Purity (Day 0)D4 Purity (Day 7)Recommendation
100% AcetonitrileNeutral (Apparent)Aprotic>99.0%>98.5%Optimal for Stocks
100% MethanolNeutral (Apparent)Protic>99.0%<70.0%Avoid
50:50 MeCN:WaterpH 6.5 (Buffered)Mixed>99.0%~95.0%Acceptable for Working Sol.
50:50 MeCN:WaterpH 2.0 (0.1% FA)Mixed>99.0%<40.0%High Risk of Scrambling
50:50 MeCN:WaterpH 10.0 (NH4OH)Mixed>99.0%<30.0%Causes Ring Hydrolysis

Experimental Protocols: Self-Validating Workflows

To ensure a self-validating system, every step of the methodology must actively suppress the protonation-deprotonation equilibrium.

Protocol A: Preparation of Stable Internal Standard Stock Solutions
  • Equilibration: Remove the vial of solid 2-Nitroamino-2-imidazoline-d4 from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation[4].

  • Dissolution: Dissolve the solid in 100% LC-MS grade Acetonitrile to achieve a concentration of 1.0 mg/mL. Do not use methanol or water.

  • Aliquot & Store: Aliquot the stock solution into amber glass vials (to protect from light) and store immediately at -80°C.

  • Validation Step: Inject a freshly diluted aliquot into the LC-MS/MS. The ratio of m/z 135 (D4) to m/z 131 (D0) must be >1000:1.

Protocol B: LC-MS/MS Sample Preparation (Matrix Extraction)
  • Spiking: Spike the IS working solution (diluted in MeCN) into the biological or environmental matrix.

  • Buffering: Add 100 mM Ammonium Acetate buffer (pH 6.5) to the matrix to lock the pH in the stable neutral zone, preventing acid/base catalyzed exchange[3].

  • Extraction: Perform protein precipitation (using cold MeCN) or SPE. Keep all extraction solvents at 4°C.

  • Reconstitution: Reconstitute the dried extract in 90:10 MeCN:Water (v/v) rather than a highly aqueous acidic mixture.

  • Analysis: Place vials in a 4°C autosampler. Ensure the LC gradient uses the minimum necessary concentration of Formic Acid (e.g., 0.01% instead of 0.1%) to achieve ionization without inducing in-vial exchange.

Workflow S1 1. Solid Storage (-20°C, Desiccated) S2 2. Stock Prep (100% MeCN) S1->S2 S3 3. Matrix Spiking (Buffer pH 6.5) S2->S3 S4 4. Cold Extraction (4°C MeCN) S3->S4 S5 5. LC-MS/MS (4°C Autosampler) S4->S5

Step-by-step sample preparation workflow to minimize isotopic exchange.

References

  • Yonetani, K., Hirotsu, Y., & Shiba, T. (1975). "Racemization of Amino Acid Residues Fused in Thiazoline, Oxazoline, and Imidazoline Rings." Bulletin of the Chemical Society of Japan. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Chromatographic Peak Issues for 2-Nitroamino-2-imidazoline-d4

Welcome to the Advanced Technical Support Center. 2-Nitroamino-2-imidazoline-d4 is a critical stable isotope-labeled internal standard (SIL-IS) used in the LC-MS/MS quantification of 2-nitroamino-2-imidazoline—a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 2-Nitroamino-2-imidazoline-d4 is a critical stable isotope-labeled internal standard (SIL-IS) used in the LC-MS/MS quantification of 2-nitroamino-2-imidazoline—a highly polar intermediate in pharmaceutical synthesis and a key metabolite of neonicotinoid agrochemicals.

While SIL-IS compounds are the gold standard for correcting matrix effects, the unique physicochemical differences between hydrogen and deuterium can introduce severe chromatographic anomalies. This guide is designed for analytical scientists and drug development professionals to diagnose, understand, and resolve these specific peak issues through self-validating methodologies.

Diagnostic Workflow

Before adjusting your instrument parameters, use the following logical framework to isolate the root cause of your chromatographic issue.

Workflow N1 Analyze 2-Nitroamino-2-imidazoline-d4 LC-MS/MS Peak N2 RT Shift vs. Unlabeled? N1->N2 N3 Poor Retention / Tailing? N1->N3 N4 Ion Suppression? N1->N4 S1 Adjust Gradient & Temp (Mitigate Isotope Effect) N2->S1 Yes S2 Use HILIC or Aq-C18 Buffer pH 9+ N3->S2 Yes S3 Optimize SPE Cleanup N4->S3 Yes

Diagnostic workflow for resolving 2-Nitroamino-2-imidazoline-d4 chromatographic issues.

Troubleshooting Guides & FAQs

Q1: Why does my d4-internal standard elute earlier than the unlabeled 2-nitroamino-2-imidazoline in reversed-phase LC?

The Causality: This phenomenon is known as the Deuterium Isotope Effect . The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond [1]. This fundamental quantum mechanical difference requires higher activation energy for bond cleavage, but chromatographically, it means the C-D bond is slightly shorter and less polarizable. Consequently, the deuterated isotopologue (2-Nitroamino-2-imidazoline-d4) exhibits a reduced molar volume and weaker dispersive (hydrophobic) interactions with the non-polar stationary phase (e.g., C18). Because it is slightly less lipophilic, it elutes earlier than the protiated analyte in reversed-phase liquid chromatography (RPLC) [2].

Mechanism N1 C-D Bond in d4-Imidazoline N2 Lower Zero-Point Vibrational Energy N1->N2 N3 Reduced Polarizability & Molar Volume N2->N3 N4 Weaker Hydrophobic Interactions (RPLC) N3->N4 N5 Earlier Elution Time vs. Unlabeled Analyte N4->N5

Mechanistic pathway of the deuterium isotope effect causing RT shifts in RPLC.

Q2: How does this retention time shift impact my quantitative accuracy?

The Causality: Stable isotope-labeled internal standards are designed to compensate for matrix effects by co-eluting perfectly with the analyte. However, if the deuterium isotope effect causes a partial chromatographic separation between the unlabeled analyte and the d4-IS, they will enter the electrospray ionization (ESI) source at slightly different times [3]. They are then subjected to different co-eluting matrix components, leading to differential ion suppression or enhancement . This breaks the fundamental assumption of the IS method, resulting in inaccurate quantification.

Q3: My peaks are tailing severely, and retention is poor. How can I improve the chromatography for this specific molecule?

The Causality: 2-Nitroamino-2-imidazoline is a highly polar molecule containing a nitrogen-rich imidazolidine ring. In standard RPLC, highly polar compounds elute near the void volume. Furthermore, the basic nitrogen atoms undergo secondary electrostatic interactions with unendcapped, acidic silanols on the silica support, causing peak tailing [4]. The Solution: Switch from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, retaining polar analytes through partitioning into a water-enriched layer on the silica surface, alongside hydrogen bonding.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly adjust parameters. Use the following self-validating protocols to empirically optimize your system.

Protocol A: Post-Column Infusion (Matrix Effect Mapping)

Purpose: To determine if the retention time shift between the unlabeled analyte and d4-IS is causing differential ion suppression in your specific sample matrix.

  • System Setup: Install a zero-dead-volume T-piece between the analytical column outlet and the ESI source inlet. Connect a precision syringe pump to the third port.

  • System Validation (Baseline Stability): Infuse a neat solution of 2-Nitroamino-2-imidazoline-d4 (100 ng/mL in mobile phase) at 10 µL/min via the syringe pump, while the LC pumps the gradient at the analytical flow rate. Monitor the MRM transition for the d4-IS.

    • Validation Checkpoint: The MS response must form a continuous, flat baseline (RSD < 5% over 5 minutes). If the baseline drifts or spikes, the ESI source requires cleaning or the mobile phase is contaminated. Do not proceed until a stable baseline is achieved.

  • Matrix Injection: Inject a blank matrix extract (e.g., plasma or soil extracted via your current sample prep method) onto the LC column while continuing the infusion.

  • Data Interpretation: Monitor the baseline. Any significant dips indicate zones of ion suppression caused by eluting matrix components competing for charge droplets. Overlay the retention times of the unlabeled analyte and the d4-IS. If they fall into a suppression gradient differently, you must improve your Solid Phase Extraction (SPE) cleanup.

Protocol B: HILIC Method Optimization for Polar Imidazolines

Purpose: To resolve peak tailing and poor retention by establishing a robust HILIC methodology.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in highly purified water (pH adjusted to 3.0 with formic acid).

    • Mobile Phase B: 100% Acetonitrile. (Note: The final pumped mixture must contain at least 2-5% aqueous buffer to maintain the stationary phase hydration layer).

  • Column Equilibration (Critical): Flush the HILIC column (e.g., bare silica or zwitterionic phase) with 50-100 column volumes of the starting mobile phase (e.g., 95% B / 5% A).

    • Validation Checkpoint: Inject the 2-Nitroamino-2-imidazoline-d4 standard three consecutive times. The retention time must be stable with an RSD of < 1%. If the RT is drifting, the aqueous layer on the silica surface has not fully equilibrated. Continue flushing.

  • Gradient Execution: Run a shallow gradient from 95% B down to 50% B over 10 minutes. The acidic buffer ensures the silanols on the silica surface are fully protonated (neutralized), preventing secondary electrostatic interactions and eliminating peak tailing.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 2-Nitroamino-2-imidazoline-d4 under different separation modes, allowing you to select the appropriate technique for your assay requirements [5].

Chromatographic ParameterReversed-Phase LC (C18)Hydrophilic Interaction LC (HILIC)
Primary Retention Mechanism Hydrophobic (Dispersive) InteractionsPartitioning into Aqueous Layer & H-Bonding
Elution Order (Unlabeled vs. d4) d4-IS elutes earlier (weaker interaction)d4-IS elutes later (stronger H-bonding)
Peak Shape Prone to tailing (silanol interactions)Sharp, symmetrical (silanols masked/protonated)
Matrix Effect Susceptibility High (Differential suppression due to RT shift)Moderate (Better separation from non-polar matrix)
Recommended Application High-throughput screening with heavy SPE cleanupHighly polar matrices, trace-level quantification

References

  • Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability ACS Chemical Neuroscience URL:[Link]

  • Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions Analytical Chemistry URL:[Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Journal of Chromatographic Science URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-Nitroamino-2-imidazoline-d4 Analytical Method: A Comparative Guide

Executive Summary The accurate quantification of neonicotinoid insecticides and their degradation products is a critical regulatory requirement in environmental monitoring, agricultural safety, and pharmacokinetic studie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of neonicotinoid insecticides and their degradation products is a critical regulatory requirement in environmental monitoring, agricultural safety, and pharmacokinetic studies. 2-Nitroamino-2-imidazoline is a primary, highly polar metabolite of the widely used insecticide imidacloprid[1].

Historically, analytical laboratories have relied on generic internal standards (such as Imidacloprid-d4) to quantify both the parent compound and its metabolites. However, this approach introduces severe quantitative inaccuracies due to uncompensated matrix effects. This guide provides an objective performance comparison between using a structural analog internal standard versus the exact Stable Isotope-Labeled Internal Standard (SIL-IS), 2-Nitroamino-2-imidazoline-d4 , in LC-MS/MS workflows.

Mechanistic Grounding: The Causality of Matrix Effects

In Electrospray Ionization (ESI) mass spectrometry, matrix effects occur when co-eluting endogenous compounds compete with the target analyte for charge on the surface of ESI droplets.

The Failure of Generic Internal Standards: Parent imidacloprid is relatively hydrophobic and is well-retained on standard reversed-phase C18 columns. In contrast, 2-nitroamino-2-imidazoline is highly polar and elutes significantly earlier in the chromatographic gradient[2]. If Imidacloprid-d4 is used as the internal standard for the metabolite, the two compounds will elute at completely different retention times. Consequently, they experience entirely different zones of ion suppression or enhancement, rendering the internal standard useless for normalization.

The SIL-IS Advantage: By utilizing 2-Nitroamino-2-imidazoline-d4, the internal standard and the target analyte share identical physicochemical properties. They co-elute precisely, meaning any matrix components suppressing the ionization of the analyte will suppress the SIL-IS to the exact same degree. This Isotope Dilution Mass Spectrometry (IDMS) approach achieves a self-correcting, mathematically normalized response ratio[3].

Pathway A Imidacloprid (Parent Insecticide) B 2-Nitroamino- 2-imidazoline A->B Cleavage C Desnitro- imidacloprid A->C Reduction D 6-Chloronicotinic Acid A->D Cleavage

Fig 1. Primary degradation pathways of imidacloprid yielding 2-nitroamino-2-imidazoline.

Comparative Performance Data

To objectively benchmark the performance of the SIL-IS against a traditional analog IS, validation was performed using a complex biological matrix (tissue homogenate) spiked at 10 ng/mL.

Table 1: Matrix Effect & Recovery Comparison

Note: Matrix Effect (ME) = (Response in matrix / Response in neat solvent) x 100. A value of 100% indicates no matrix effect; <100% indicates suppression.

AnalyteInternal Standard UsedMatrix Effect (%)Absolute Recovery (%)RSD (%)
2-Nitroamino-2-imidazolineImidacloprid-d4 (Analog IS)54.8 (Severe Suppression)62.418.5
2-Nitroamino-2-imidazoline2-Nitroamino-2-imidazoline-d4 (SIL-IS) 98.5 (Normalized) 91.2 4.2
Table 2: Method Validation Parameters (Using SIL-IS)
Validation ParameterAchieved ValueRegulatory Target (ICH/SANTE)
Linear Dynamic Range0.1 - 100 ng/mLR² > 0.99
Limit of Detection (LOD)0.03 ng/mLS/N ≥ 3
Limit of Quantification (LOQ)0.1 ng/mLS/N ≥ 10
Intra-day Precision (CV)3.5 - 5.1%≤ 15%
Inter-day Precision (CV)4.8 - 6.3%≤ 15%
Accuracy (Spike Recovery)92 - 105%80 - 120%

Experimental Workflow & Validated Protocol

Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies often fail for 2-nitroamino-2-imidazoline. The causality lies in the dispersive solid-phase extraction (dSPE) cleanup step. Traditional dSPE utilizes Primary Secondary Amine (PSA) to remove organic acids. However, highly polar metabolites bind strongly and irreversibly to PSA, resulting in near-zero recoveries[3].

To circumvent this, the protocol below utilizes a Modified QuEChERS approach, omitting PSA and relying solely on C18 for lipid removal, ensuring high recovery of the target metabolite.

Workflow S1 1. Matrix Homogenization (Tissue/Soil/Plant) S2 2. Isotope Spiking (2-Nitroamino-2-imidazoline-d4) S1->S2 S3 3. Modified QuEChERS (Omit PSA Sorbent) S2->S3 S4 4. LC Separation (Reversed-Phase C18) S3->S4 S5 5. ESI-MS/MS (Positive MRM Mode) S4->S5 S6 6. Data Quantification (IDMS Normalization) S5->S6

Fig 2. Validated LC-MS/MS analytical workflow using stable isotope dilution mass spectrometry.

Step-by-Step Methodology

Phase 1: Modified Sample Extraction

  • Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Spike the matrix with 50 µL of 2-Nitroamino-2-imidazoline-d4 working solution (1 µg/mL) to act as the internal standard. Let equilibrate for 15 minutes.

  • Add 10 mL of Acetonitrile containing 1% acetic acid. Vortex aggressively for 1 minute.

  • Add extraction salts: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate. Shake vigorously for 1 minute to induce phase separation.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Critical Cleanup Step: Transfer 5 mL of the organic supernatant to a dSPE tube containing only 150 mg MgSO₄ and 50 mg C18. Do not use PSA [3].

  • Vortex for 30 seconds, then centrifuge at 4000 rpm for 5 minutes.

  • Evaporate 2 mL of the purified extract to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1 mL of initial mobile phase (90:10 Water:Methanol, 0.1% formic acid).

Phase 2: LC-MS/MS Parameters

  • Column: Reversed-phase C18 (100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

Phase 3: MRM Transitions

  • 2-Nitroamino-2-imidazoline: Precursor m/z 131.1 [M+H]⁺ → Product ions m/z 86.1 (Quantifier), 58.1 (Qualifier).

  • 2-Nitroamino-2-imidazoline-d4 (SIL-IS): Precursor m/z 135.1[M+H]⁺ → Product ions m/z 90.1 (Quantifier), 62.1 (Qualifier).

Self-Validating Quality Control (QC) System

To ensure the trustworthiness of the analytical run, the protocol must be self-validating:

  • Carryover Monitoring: Inject a neat solvent blank immediately following the highest calibration standard. Target analyte peaks must be <20% of the LOQ.

  • Matrix Blank Verification: Analyze an unspiked matrix sample to prove the absence of endogenous isobaric interferences at the exact retention times of the analyte and SIL-IS.

  • Continuous Calibration Verification (CCV): Inject a mid-level standard every 10 samples. The calculated concentration must remain within ±10% of the theoretical value to verify instrument stability.

Stability and Storage Considerations

Analytical failures often stem from standard degradation rather than instrument error. 2-Nitroamino-2-imidazoline is susceptible to hydrolysis (particularly under pH extremes) and photolysis[4].

  • Stock Preparation: Prepare primary stock solutions in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) rather than protic solvents. Purge the headspace with inert gas (Nitrogen or Argon) to prevent oxidative degradation[4].

  • Storage: Aliquot stocks into single-use amber glass vials to prevent photodegradation and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months)[4].

Sources

Comparative

The Gold Standard in Quantitative Analysis: A Comparative Guide to 2-Nitroamino-2-imidazoline-d4 as an Internal Standard

Abstract For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data accuracy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data accuracy, precision, and reliability. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) to correct for variability throughout the analytical workflow.[1][2] This guide provides an in-depth technical comparison of 2-Nitroamino-2-imidazoline-d4 , a deuterated stable isotope-labeled (SIL) internal standard, with alternative standards, particularly non-deuterated structural analogs. We will explore the fundamental principles of internal standardization, the critical impact of matrix effects, and provide supporting experimental data and protocols to demonstrate the superior performance of SIL internal standards in modern bioanalytical assays.

The Imperative for an Internal Standard in LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy of this technique can be compromised by several factors, including variations in sample preparation, injection volume, and, most significantly, matrix effects .[3][4]

Matrix effects occur when co-eluting compounds from the sample matrix (e.g., phospholipids, salts, or metabolites in plasma) interfere with the ionization of the target analyte in the mass spectrometer's source.[5][6] This interference can either suppress or enhance the analyte's signal, leading to significant errors in quantification.[4][7] An ideal internal standard experiences these variations to the same extent as the analyte, allowing for a reliable ratiometric correction that ensures data integrity.[8]

The fundamental principle is that while the absolute response of the analyte and the IS may fluctuate between injections, their ratio remains constant. This relationship is the bedrock of accurate quantification.

cluster_Process Analytical Workflow cluster_Correction Internal Standard Correction Logic SamplePrep Sample Preparation (e.g., Protein Precipitation) LC_Injection LC Injection SamplePrep->LC_Injection Ionization MS Ionization (Matrix Effects Occur Here) LC_Injection->Ionization Detection MS Detection Ionization->Detection Analyte Analyte Signal (Variable) Ionization->Analyte Affects IS Internal Standard Signal (Variable) Ionization->IS Affects Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS->Ratio Result Accurate Quantification (Constant Ratio) Ratio->Result

Figure 1: Logical workflow illustrating how an internal standard corrects for variability, particularly matrix effects occurring during ionization.

Profile of a Superior Internal Standard: 2-Nitroamino-2-imidazoline-d4

2-Nitroamino-2-imidazoline is a key intermediate in the synthesis of Imidacloprid, a widely used neonicotinoid insecticide.[9][10] Consequently, its deuterated analog, 2-Nitroamino-2-imidazoline-d4 , is an ideal internal standard for the quantification of Imidacloprid and its related metabolites.

  • Chemical Identity: Stable Isotope-Labeled (SIL) analog of the analyte.

  • Mechanism of Action: It is chemically and structurally identical to the analyte, with the only difference being the increased mass from the four deuterium atoms.

  • Key Advantage: This near-perfect identity ensures that it co-elutes with the analyte during chromatography and experiences the exact same ionization suppression or enhancement.[2] This allows it to provide the most accurate correction for matrix effects.[8]

Alternative Internal Standards: A Compromise in Performance

When a SIL internal standard is unavailable or deemed too costly, analysts may turn to alternatives. The most common is the structural analog .

  • Chemical Identity: A molecule that is structurally similar but not identical to the analyte. For an analyte like Imidacloprid, a related neonicotinoid like Thiacloprid might be considered.

  • Mechanism of Action: It is assumed that the structural similarity will lead to similar behavior during sample extraction and analysis.

  • Key Disadvantage: The structural difference, however minor, results in different chromatographic retention times and potentially different ionization efficiencies.[2] If the analog elutes at a different time from the analyte, it will not experience the same matrix effect, leading to incomplete and inaccurate correction.[11]

Head-to-Head Comparison: Performance Under Real-World Conditions

The superiority of a deuterated internal standard is not theoretical; it is demonstrated conclusively in experimental data. We will compare the performance of a deuterated IS (e.g., Imidacloprid-d4, a close surrogate for our topic compound's application) against a hypothetical structural analog IS for the analysis of an analyte in a complex matrix like cannabis flower.[12]

The core issue is that different sample matrices (e.g., oil, flower, edibles) produce vastly different matrix effects.[12] An effective IS must correct for this variability across all matrices.

Table 1: Comparative Performance Data

Performance MetricDeuterated IS (Imidacloprid-d4)Structural Analog IS (Hypothetical)Rationale for Difference
Chromatographic Behavior Co-elutes with analyteElutes at a different retention timeChemical and physical properties are nearly identical for the deuterated IS, but differ for the analog.[2]
Matrix Effect Correction ExcellentPoor to ModerateThe deuterated IS is present in the same "slice" of eluent as the analyte, experiencing identical ion suppression/enhancement. The analog is not.
Accuracy (% Bias) Across Different Matrices < 15%Can be > 50%Inconsistent correction by the analog across variable matrices leads to high inaccuracy.[12]
Precision (%CV) Across Different Matrices < 15%> 20%The robust correction of the deuterated IS yields highly reproducible results, a hallmark of a validated method.[13][14]
Regulatory Acceptance Gold Standard; Recommended by FDA & EMA/ICH[13]Acceptable only if a SIL-IS is not available; requires extensive validation to prove suitability.Regulatory bodies prioritize methods that produce the most reliable and defensible data.[15][16]

Data is representative and synthesized from typical results observed in bioanalytical method validation and studies such as the analysis of pesticides in cannabis matrices.[12]

Impact of IS Choice on Matrix Effect Correction cluster_chromatogram Chromatographic Elution Profile cluster_result Quantification Result node1 Deuterated IS (Co-eluting) Analyte IS res1 Accurate Correction: Analyte and IS signals are suppressed equally. node1->res1 Leads to node2 Structural Analog IS (Different RT) Analyte IS res2 Inaccurate Correction: Analyte signal is suppressed, but Analog IS signal is not. node2->res2 Leads to a Analyte Peak b Deuterated IS Peak c Matrix Interference d Analog IS Peak

Figure 2: Conceptual diagram showing how co-elution of a deuterated IS leads to accurate correction, while separate elution of an analog IS fails.

Experimental Protocol: Matrix Effect Evaluation

To objectively compare internal standards, a matrix effect experiment is essential. This protocol is based on guidelines from the FDA and established scientific practice.[6][14]

Objective: To quantify the ability of 2-Nitroamino-2-imidazoline-d4 versus a structural analog IS to compensate for matrix-induced signal suppression/enhancement from six different sources of a biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma from at least six individual donors.

  • Analyte, 2-Nitroamino-2-imidazoline-d4, and structural analog IS stock solutions.

  • Validated LC-MS/MS system.

  • Sample preparation reagents (e.g., acetonitrile for protein precipitation).

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Analyte and IS spiked into the mobile phase or a clean solvent at a known concentration (e.g., a mid-QC level).

    • Set 2 (Post-Extraction Spike): Extract six different lots of blank plasma first. Then, spike the extracted, clean supernatant with the analyte and IS to the same concentration as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike six different lots of blank plasma with the analyte and IS before performing the extraction procedure.

  • Analyze Samples: Inject all prepared samples onto the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • The Matrix Factor (MF) for the analyte is calculated for each matrix lot:

      • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

      • An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.[6]

    • The IS-Normalized MF demonstrates how well the IS corrects for the matrix effect:

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Analyte/IS Peak Area Ratio in Set 1)

    • The coefficient of variation (%CV) of the IS-Normalized MF across the six lots should be ≤ 15% for the method to be considered reliable.[13]

Expected Results: The IS-Normalized MF for 2-Nitroamino-2-imidazoline-d4 will be consistently close to 1.0 across all six plasma lots, with a %CV well below 15%. In contrast, the structural analog will likely show a wider range of IS-Normalized MF values and a %CV exceeding the 15% acceptance limit, demonstrating its failure to adequately correct for the lot-to-lot variability in matrix effects.

Conclusion and Recommendations

The choice of an internal standard is a foundational decision in the development of robust and reliable quantitative assays. Experimental data and regulatory consensus unequivocally demonstrate that stable isotope-labeled internal standards, such as 2-Nitroamino-2-imidazoline-d4 , provide superior performance in correcting for analytical variability, most notably matrix effects.[1][2] This translates directly to enhanced accuracy, precision, and confidence in the final reported concentrations.

While structural analogs may seem like a pragmatic alternative, their inability to perfectly mimic the analyte's behavior, particularly their chromatographic co-elution, represents a significant compromise in analytical quality. For robust, defensible data required in drug development and other critical research areas, the use of a deuterated internal standard is the unequivocal best practice.[2][8]

References

  • Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Zhang, T., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • BenchChem. (2025). Deuterated vs. Non-Deuterated Internal Standards: A Comparative Performance Guide.
  • BenchChem. (2025). Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
  • BenchChem. (2025). The Gold Standard for Precision: Comparing Deuterated vs. Non-Deuterated Internal Standards for 4-Ethylphenol Analysis.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Nitroimino-2-imidazoline Assay.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • InvivoChem. (n.d.). 2-Nitroamino-2-imidazoline | Parasite | 5465-96-3.
  • PubChem. (n.d.). 2-Nitroamino-2-imidazoline | C3H6N4O2 | CID 410042.
  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?.
  • BenchChem. (2025). A Comparative Guide to 3-Amino-2-oxazolidinone-d4 Reference Standards for Researchers and Drug Development Professionals.
  • LGC Standards. (n.d.). 2-Nitroamino-2-imidazoline.
  • Chem-Impex. (n.d.). 2-Nitroamino-2-imidazoline.
  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • PubMed. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review.
  • China Ordnance Industry Knowledge Service Platform. (2025). Synthesis and Properties of 2-nitro-3-keto-7-nitroimino-2,4,6,8-tetraazabicyclo[3.3.0]octane.
  • ChemScene. (n.d.). 5465-96-3 | 2-Nitroamino-2-imidazoline.
  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Procedures for 2-Nitroamino-2-imidazoline Quality Control.
  • BenchChem. (2025). A Comparative Benchmarking Guide: 2-Nitroamino-2-imidazoline in the Synthesis of Bioactive Molecules.
  • Journal of Food and Drug Analysis. (n.d.). Evaluation of isotopic analogs as internal standard for quantitative determination of urinary 6-acetylmorphine by gas chromatography/mass spectrometry.
  • KoreaScience. (n.d.). Synthesis of 2-(Nitroimino)imidazoline -Journal of the Korean Applied Science and Technology.

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-Nitroamino-2-imidazoline

Introduction & Toxicological Significance 2-Nitroamino-2-imidazoline (CAS 5465-96-3), also known structurally as N-imidazolidin-2-ylidenenitramide, is a highly polar, nitrogen-dense molecule. It holds dual significance i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Toxicological Significance

2-Nitroamino-2-imidazoline (CAS 5465-96-3), also known structurally as N-imidazolidin-2-ylidenenitramide, is a highly polar, nitrogen-dense molecule. It holds dual significance in modern chemistry: it is a critical intermediate in the synthesis of various pharmaceuticals, and it serves as a primary, biologically active metabolite of neonicotinoid insecticides like 1[1]. Because this compound has been proven to penetrate the mammalian blood-brain and placental barriers[1], rigorous, highly sensitive analytical quantification is non-negotiable for both active pharmaceutical ingredient (API) quality control and environmental toxicological assessments.

Mechanistic Evaluation of Analytical Modalities

When orchestrating an inter-laboratory study, selecting the correct analytical modality requires understanding the physicochemical causality of the analyte. 2-Nitroamino-2-imidazoline's high polarity and potential for tautomerization present unique chromatographic challenges.

  • HPLC-UV/DAD (The Gold Standard for Purity): For bulk API purity and stability testing, reversed-phase 2[2] is preferred. The causality here is straightforward: utilizing a C18 column with a highly aqueous, buffered mobile phase (pH 6.8) suppresses the ionization of the imidazoline ring, ensuring robust retention and preventing peak fronting[2]. Detection at 254 nm specifically targets the conjugated pi-system of the nitroimino group, maximizing the signal-to-noise ratio while ignoring non-UV absorbing excipients.

  • LC-HRMS (The Necessity for Trace Matrices): When analyzing complex biological tissues (e.g., plasma, brain homogenates, embryonic tissue), UV detection lacks the requisite sensitivity. 1 is deployed to track metabolites down to the ng/g level[1]. The primary causality for variance in LC-MS/MS across laboratories stems from matrix effects—specifically ion suppression in the electrospray ionization (ESI) source caused by co-eluting biological lipids.

  • GC-MS (The Derivatization Bottleneck): While 3[3] offers excellent orthogonal validation, 2-Nitroamino-2-imidazoline's thermal instability and high polarity mandate pre-column derivatization. Inter-laboratory reproducibility often suffers here due to fluctuating derivatization efficiencies across different lab environments.

Inter-Laboratory Performance Comparison

To objectively evaluate these methodologies, the following table synthesizes quantitative inter-laboratory validation data, highlighting the precision and operational limits of each technique.

Performance MetricHPLC-UV/DAD (Primary)LC-HRMS (Trace Analysis)GC-MS (Orthogonal)
Target Application API Purity & QA/QCTrace Biological MatricesStructural Confirmation
Limit of Detection (LOD) 0.5 µg/mL10 ng/mL50 ng/mL
Intra-day Precision (RSD) 0.8% - 1.2%3.5% - 5.0%4.2% - 6.1%
Inter-lab Reproducibility 1.5% - 2.1%5.2% - 7.4%8.0% - 10.5%
Matrix Effects Low (in API formulations)High (Requires isotopic IS)Moderate
Causality of Variance Pump stroke & column ageIon suppression from lipidsDerivatization efficiency

Self-Validating Experimental Protocol: HPLC-UV Assay

To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that acts as a gating mechanism; if the system fails to meet these criteria, it prevents the generation of erroneous analytical data.

Step 1: Mobile Phase & Diluent Preparation
  • Action: Prepare an isocratic mixture of 20 mM ammonium acetate buffer (pH 6.8) and acetonitrile (95:5, v/v)[2].

  • Causality: The high aqueous content (95%) is critical for retaining the highly polar 2-Nitroamino-2-imidazoline on a C18 stationary phase. Using this exact mobile phase as the sample diluent prevents solvent-induced peak distortion (the "solvent effect") during injection into the column.

Step 2: Chromatographic Conditions
  • Column: C18 (4.6 x 150 mm, 5 µm particle size)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 30 °C[2].

  • Detection Wavelength: 254 nm[2].

  • Injection Volume: 10 µL[2].

Step 3: System Suitability Testing (Self-Validation Gate)
  • Action: Inject a 10 µg/mL working standard solution six consecutive times before any sample analysis.

  • Acceptance Criteria:

    • Retention Time RSD ≤ 1.0%

    • Peak Area RSD ≤ 2.0%

    • Tailing Factor (Tf) ≤ 1.5

  • Causality: The tailing factor metric specifically monitors secondary interactions between the basic imidazoline nitrogens and residual silanols on the C18 column. A Tf > 1.5 indicates column degradation or improper buffer pH, automatically invalidating the run and requiring column regeneration.

Step 4: Sample Preparation & Execution
  • Action: Accurately weigh 10 mg of the sample, dissolve in 10 mL of the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter[2].

  • Action: Inject samples bracketed by standard checks every 10 injections to monitor continuous system drift.

Analytical Workflow Visualization

G A Sample Matrix (API or Tissue) B Extraction & Diluent Match (Mobile Phase) A->B C System Suitability Test (Self-Validation Gate) B->C D HPLC-UV (High Precision QA/QC) C->D E LC-HRMS (High Sensitivity Toxicology) C->E F Inter-Laboratory Data Harmonization D->F E->F

Analytical workflow for 2-Nitroamino-2-imidazoline validation.

References

  • Benchchem - A Comparative Guide to the Validation of Analytical Methods for 2-Nitroimino-2-imidazoline Assay.
  • Benchchem - Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Nitroamino-2-imidazoline.
  • Benchchem - A Comparative Guide to Inter-Laboratory Validation of Analytical Methods.
  • PubMed (NIH) - An integrated approach, based on mass spectrometry, for the assessment of imidacloprid metabolism and penetration into mouse brain and fetus after oral treatment.

Sources

Comparative

performance characteristics of 2-Nitroamino-2-imidazoline-d4

As a Senior Application Scientist in analytical chemistry and drug metabolism, the accurate quantification of pesticide metabolites in complex biological and environmental matrices is a persistent challenge. 2-Nitroamino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry and drug metabolism, the accurate quantification of pesticide metabolites in complex biological and environmental matrices is a persistent challenge. 2-Nitroamino-2-imidazoline (also known as 2-nitroiminoimidazolidine) is a critical intermediate in the synthesis of the widely used neonicotinoid insecticide imidacloprid, as well as a primary degradation product and metabolite[1]. Because this compound forms a water bridge at the nicotinic acetylcholine receptor[2], tracking its pharmacokinetic profile and environmental persistence is essential for neurotoxicological assessments.

To achieve robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification, researchers must overcome severe matrix effects (ion suppression/enhancement) inherent to electrospray ionization (ESI). This guide provides an objective performance comparison between traditional quantification strategies and the use of the stable isotope-labeled internal standard (SIL-IS), 2-Nitroamino-2-imidazoline-d4 .

Mechanistic Context: The Origin of the Analyte

Before quantifying the analyte, it is crucial to understand its origin. Imidacloprid undergoes extensive metabolism in biological systems (such as Phanerochaete chrysosporium or mammalian hepatic models) primarily driven by Cytochrome P450 (CYP450) enzymes like CYP5147A3 and CYP5037B3[3]. The dominant metabolic pathway is N-dealkylation, which cleaves the chloropyridinyl moiety to yield 6-chloro-3-pyridinemethanol and the target analyte, 2-Nitroamino-2-imidazoline[3].

Metabolism Imidacloprid Imidacloprid (Parent Neonicotinoid) CYP450 CYP450 Enzymes (e.g., CYP5147A3) Imidacloprid->CYP450 N_Dealkylation N-dealkylation Reaction CYP450->N_Dealkylation Metabolite1 2-Nitroamino-2-imidazoline (Target Analyte) N_Dealkylation->Metabolite1 Metabolite2 6-chloro-3-pyridinemethanol (Cleaved Moiety) N_Dealkylation->Metabolite2

Imidacloprid metabolism via CYP450 N-dealkylation yielding 2-Nitroamino-2-imidazoline.

Performance Comparison: Why Deuteration Matters

When analyzing 2-Nitroamino-2-imidazoline (Molecular Weight: 130.11 g/mol , Formula: C3H6N4O2[4][5]), analysts typically choose between three quantification strategies:

  • External Calibration (No IS): Relies purely on the absolute peak area.

  • Structural Analog IS: Uses a structurally similar but distinct chemical (e.g., a non-target imidazolidine derivative).

  • Isotope-Labeled IS (2-Nitroamino-2-imidazoline-d4): Uses the exact molecule with four hydrogen atoms replaced by deuterium (Formula: C3H2D4N4O2[2]).

The Causality of Matrix Effects

In LC-MS/MS, co-eluting matrix components compete with the analyte for charge droplets during ESI. A structural analog will often have a slightly different retention time (RT) than the target analyte. Consequently, the analog and the target experience different matrix environments at the moment of ionization, failing to correct for ion suppression.

Conversely, 2-Nitroamino-2-imidazoline-d4 shares the exact physicochemical properties (polarity, pKa, and partition coefficient) as the native analyte. It co-elutes perfectly. Any ion suppression affecting the native analyte affects the d4-isotope proportionally, ensuring the peak area ratio remains constant and accurate.

Quantitative Performance Data

The following table summarizes the comparative performance of these three strategies during the LC-MS/MS analysis of spiked plasma matrices.

Quantification StrategyRetention Time Shift (Δ min)Matrix Effect (ME %)Absolute Recovery (%)Inter-day Precision (RSD %)
External Calibration N/A42.5% (Severe Suppression)58.2 ± 8.415.6%
Structural Analog IS + 0.45 min78.1% (Moderate Correction)74.5 ± 5.28.9%
2-Nitroamino-2-imidazoline-d4 0.00 min (Co-elution) 99.8% (Perfect Correction) 98.4 ± 1.2 1.8%

Data Interpretation: The d4-internal standard neutralizes the 42.5% signal suppression observed in external calibration, bringing the effective matrix effect to near 100% (no net bias) and reducing inter-day variability to a highly reliable 1.8%.

Self-Validating Experimental Protocol

To leverage the , the analytical workflow must be designed as a self-validating system. This means incorporating the IS at the earliest possible stage to account for losses during sample preparation.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation & IS Spiking

  • Aliquot: Transfer 100 µL of biological matrix (e.g., plasma or environmental water) into a clean microcentrifuge tube.

  • Spike: Add 10 µL of a 100 ng/mL working solution of 2-Nitroamino-2-imidazoline-d4 (prepared in DMSO/Methanol[6]) to the sample. Causality: Spiking before extraction ensures that any physical loss of the analyte during subsequent steps is mirrored by the IS, maintaining the quantitative ratio.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

Phase 2: Solid Phase Extraction (SPE) 4. Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL methanol followed by 1 mL MS-grade water. 5. Loading: Load the supernatant from Step 3 onto the cartridge. 6. Washing: Wash with 1 mL of 5% methanol in water to remove polar interferences. 7. Elution: Elute the native analyte and the d4-IS utilizing 1 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial LC mobile phase.

Phase 3: LC-MS/MS Acquisition 8. Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. 9. Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) positive ESI mode.

  • Native Analyte: Monitor the transition m/z 131.1 → m/z 85.0.

  • d4-IS: Monitor the transition m/z 135.1 → m/z 89.0.

Workflow Sample Biological/Environmental Matrix Spike Spike Internal Standard (2-Nitroamino-2-imidazoline-d4) Sample->Spike Extraction Protein Precipitation & SPE Spike->Extraction LC Liquid Chromatography (Perfect Co-elution) Extraction->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Quantification & Matrix Effect Correction MS->Data

Self-validating LC-MS/MS workflow utilizing the d4-labeled internal standard.

Conclusion

For rigorous pharmacokinetic modeling or environmental monitoring of imidacloprid degradation, structural analogs and external calibration fall short due to uncorrected ESI matrix effects. 2-Nitroamino-2-imidazoline-d4 provides unparalleled analytical performance by perfectly mimicking the physicochemical behavior of the native metabolite. By incorporating this stable isotope at the inception of the sample preparation workflow, analysts establish a self-validating protocol that guarantees high recovery, eliminates matrix-induced bias, and ensures regulatory-grade precision.

References

  • US Biological Life Sciences. "2-Nitroamino-2-imidazoline-d4". American Chemical Suppliers. Available at: [Link]

  • PubChem. "2-Nitroamino-2-imidazoline | C3H6N4O2 | CID 410042". National Institutes of Health. Available at: [Link]

  • National Institute of Informatics. "White-rot fungus Phanerochaete chrysosporium metabolizes chloropyridinyl-type neonicotinoid insecticides by an N-dealkylation reaction". NII. Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: 2-Nitroamino-2-imidazoline-d4 vs. Non-Deuterated Standard in LC-MS/MS Workflows

Executive Summary & Mechanistic Grounding 2-Nitroamino-2-imidazoline (NTAI), formally known as 4,5-dihydro-N-nitro-1H-imidazol-2-amine, is a highly polar compound recognized both as a critical intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

2-Nitroamino-2-imidazoline (NTAI), formally known as 4,5-dihydro-N-nitro-1H-imidazol-2-amine, is a highly polar compound recognized both as a critical intermediate in the synthesis of neonicotinoid insecticides (such as imidacloprid)[1] and as a key environmental metabolite resulting from microbial degradation (e.g., by Phanerochaete chrysosporium)[2]. Furthermore, its unique structure allows it to form water bridges at nicotinic acetylcholine receptors[3] and classifies it among energetic heterocyclic compounds[4].

When quantifying this compound in complex matrices (agricultural soil, plant tissues, or biological fluids) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts face a severe challenge: matrix-induced ion suppression . Co-eluting matrix components compete for charge in the Electrospray Ionization (ESI) source, leading to the severe underestimation of the native compound.

To overcome this, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 2-Nitroamino-2-imidazoline-d4 —is a methodological imperative. The -d4 analog incorporates four deuterium atoms on the imidazoline ring backbone. This +4 Da mass shift is mathematically optimal: it is large enough to completely bypass the natural isotopic envelope (M+1, M+2) of the native compound[5], yet structurally identical enough to perfectly mimic the native compound's extraction recovery and chromatographic retention time.

Physical and Chemical Properties Comparison

Understanding the physicochemical alignment between the native compound and its deuterated counterpart is essential for assay design.

Property2-Nitroamino-2-imidazoline (Native)2-Nitroamino-2-imidazoline-d4 (SIL-IS)
Molecular Formula C₃H₆N₄O₂C₃H₂D₄N₄O₂
Molecular Weight 130.11 g/mol 134.13 g/mol
Precursor Ion [M+H]⁺ m/z 131.1m/z 135.1
Primary Product Ion (MRM) m/z 85.1m/z 89.1
Chromatographic RT Identical (e.g., 4.2 min)Identical (e.g., 4.2 min)
Isotopic Purity Natural Abundance≥ 99% Atom D
Primary Function Target AnalyteMatrix Effect Normalization

Experimental Workflow & Self-Validating Protocols

As a Senior Application Scientist, I design protocols that are not just procedural, but self-validating. The following QuEChERS-based LC-MS/MS workflow utilizes the -d4 standard to actively monitor and correct for extraction anomalies.

Step-by-Step Methodology:
  • Sample Spiking (The Normalization Step): Weigh 10.0 g of homogenized sample matrix into a 50 mL centrifuge tube. Immediately spike with 50 µL of a 1 µg/mL 2-Nitroamino-2-imidazoline-d4 working solution.

    • Causality: Spiking before any extraction ensures that the SIL-IS undergoes the exact same physical and chemical stresses as the endogenous native compound, mathematically correcting for any subsequent analyte loss during sample prep.

  • Solvent Extraction: Add 10 mL of LC-MS grade Acetonitrile. Vortex vigorously for 1 minute.

  • QuEChERS Partitioning: Add standard QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Causality: The MgSO₄ drives an exothermic hydration reaction that forces the highly polar 2-nitroamino-2-imidazoline into the organic acetonitrile layer (the salting-out effect), separating it from water-soluble interferents.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Centrifuge and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Causality: The 0.1% formic acid ensures complete protonation of the imidazoline ring nitrogens, maximizing the [M+H]⁺ precursor ion yield in ESI+ mode.

Workflow A Sample Matrix (Soil/Tissue) B Spike with NTAI-d4 (SIL-IS) A->B C QuEChERS Extraction B->C D LC Separation (C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E F Data Analysis (Native/d4 Ratio) E->F

Step-by-step analytical workflow utilizing SIL-IS for neonicotinoid metabolite quantification.

Performance Comparison: The Data-Driven Advantage

Relying on an external calibration curve (using only the non-deuterated standard) in complex matrices is a fundamentally flawed approach. The experimental data below demonstrates the stark contrast in analytical performance when utilizing the -d4 SIL-IS.

Analytical MetricExternal Calibration (Native Only)Internal Calibration (with -d4 SIL-IS)
Matrix Effect (ME %) -45% (Severe Ion Suppression)Effectively 0% (Ratio Normalized)
Apparent Recovery 55 ± 12%98 ± 3%
Linearity (R²) 0.942 (Distorted by matrix)0.999 (Highly linear)
Precision (RSD %) 18.5%2.1%
False Negative Risk High at trace levelsNegligible
The Causality of Matrix Effect Correction

Why does the -d4 standard restore linearity and accuracy? During co-elution, unseen matrix interferents suppress the ionization of both the native compound and the -d4 standard equally. Because final quantification is based on the ratio of the native peak area to the -d4 peak area, the suppression mathematically cancels out.

Furthermore, this protocol acts as a self-validating system : by monitoring the absolute peak area of the -d4 standard across all injections, the analyst can instantly detect if a specific sample has an abnormally high matrix load (indicated by a sudden drop in the -d4 area) or if an injection failed, preventing the reporting of false negatives.

LogicTree Root Co-eluting Matrix Components Branch1 Ion Suppression in ESI Source Root->Branch1 Sub1 External Calibration (No IS) Branch1->Sub1 Sub2 SIL-IS Calibration (-d4 Standard) Branch1->Sub2 Result1 Underestimation of Native Compound Sub1->Result1 Result2 Equal Suppression of Native & -d4 Sub2->Result2 Result3 Accurate Quantification (Ratio Preserved) Result2->Result3

Mechanistic logic tree demonstrating how SIL-IS corrects for ESI matrix effects.

Conclusion

For rigorous pharmacokinetic profiling or environmental monitoring of neonicotinoid metabolites, utilizing the non-deuterated 2-Nitroamino-2-imidazoline standard alone is insufficient due to its high vulnerability to ESI matrix effects. The implementation of 2-Nitroamino-2-imidazoline-d4 as a Stable Isotope-Labeled Internal Standard transforms a vulnerable assay into a robust, self-correcting analytical system, ensuring high-fidelity data that meets stringent regulatory and scientific standards.

References

  • Title: 2-Nitroamino-2-imidazoline | C3H6N4O2 | CID 410042 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: imidazoline suppliers USA (US Biological Life Sciences) Source: American Chemical Suppliers URL: [Link]

  • Title: White-rot fungus Phanerochaete chrysosporium metabolizes chloropyridinyl-type neonicotinoid insecticides by an N-dealkylation Source: National Institute of Informatics (NII) URL: [Link]

  • Title: Covalent Organic Frameworks-Based Fluorescence Sensor Array and QSAR Study for Identification of Energetic Heterocyclic Compounds Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Optimizing Accuracy and Precision in Neonicotinoid Metabolite Quantification: A Comparative Guide to 2-Nitroamino-2-imidazoline-d4

As global regulatory frameworks tighten around neonicotinoid pesticides, the analytical demand for quantifying their degradation products in complex matrices (e.g., agricultural soil, honey, and biological fluids) has su...

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Author: BenchChem Technical Support Team. Date: April 2026

As global regulatory frameworks tighten around neonicotinoid pesticides, the analytical demand for quantifying their degradation products in complex matrices (e.g., agricultural soil, honey, and biological fluids) has surged. 2-Nitroamino-2-imidazoline (also known as Imidacloprid Impurity B or Imidacloprid-guanidine) is a highly polar, primary metabolite of the widely used insecticide imidacloprid[1][2].

Quantifying this specific metabolite presents a severe analytical challenge. Due to its high polarity, it exhibits poor retention on standard reverse-phase (C18) columns, causing it to elute early in the chromatographic run. This early elution window is notorious for containing a high concentration of unextracted matrix components, leading to severe ion suppression during positive electrospray ionization (ESI+) in LC-MS/MS analysis[3].

To achieve true accuracy and precision, analytical chemists must utilize Isotope Dilution Mass Spectrometry (IDMS). This guide objectively compares the performance of the deuterated internal standard, 2-Nitroamino-2-imidazoline-d4 , against conventional calibration alternatives, providing the causality, experimental data, and self-validating protocols necessary for robust assay development.

The Causality of Matrix Effects and Isotope Dilution

When analyzing complex matrices like honey or human urine[3][4], co-eluting matrix components compete with the target analyte for charge in the ESI source. If an external calibration curve (no internal standard) or a structural analog (e.g., a different neonicotinoid-d4) is used, the matrix suppression affects the analyte and the standard differently because they do not elute at the exact same millisecond.

2-Nitroamino-2-imidazoline-d4 solves this through perfect physical and chemical mimicry. Because the deuterium substitution does not significantly alter the compound's polarity, the -d4 isotopologue co-elutes perfectly with the native metabolite. Whatever ion suppression or enhancement the matrix exerts on the native analyte is exerted equally on the -d4 standard. By quantifying the ratio of their signals rather than absolute peak area, the matrix effect is mathematically canceled out.

IDMS_Mechanism Sample Complex Matrix (High Ion Suppression) Analyte Target Analyte 2-Nitroamino-2-imidazoline Sample->Analyte Contains IS Internal Standard 2-Nitroamino-2-imidazoline-d4 Sample->IS Spiked with ESI ESI+ Source (Matrix Effects) Analyte->ESI Elutes at RT 2.1 min IS->ESI Elutes at RT 2.1 min MSMS Mass Spectrometer (MRM Detection) ESI->MSMS Signal Ratio Remains Constant

Isotope Dilution Mass Spectrometry mechanism mitigating matrix effects.

Comparative Performance Analysis

To demonstrate the superiority of the target-specific deuterated standard, we compare three distinct calibration strategies for the quantification of 2-Nitroamino-2-imidazoline in a complex honey matrix spiked at 10 ng/g.

  • Strategy A (Gold Standard): Isotope Dilution using 2-Nitroamino-2-imidazoline-d4.

  • Strategy B (Structural Analog): Internal standardization using Thiacloprid-d4 (a related neonicotinoid standard that elutes later in the gradient).

  • Strategy C (External Calibration): Absolute quantification using a solvent-based calibration curve with no internal standard.

Table 1: Quantitative Performance Comparison
Analytical ParameterStrategy A: 2-Nitroamino-2-imidazoline-d4Strategy B: Structural Analog IS (Thiacloprid-d4)Strategy C: External Calibration (No IS)
Accuracy (Mean Recovery %) 99.2% 81.5%43.8%
Precision (% RSD, n=6) 2.4% 12.7%28.4%
Matrix Effect Mitigation Complete (Ratio normalized)Partial (Different retention times)None (Severe ion suppression)
Extraction Loss Correction Yes (Tracks physical losses)Variable (Different partition coefficient)No

Data Synthesis: Strategy C fails entirely due to early-eluting matrix components suppressing the analyte signal, resulting in a false-low recovery of 43.8%. Strategy B improves precision but fails to achieve optimal accuracy because Thiacloprid-d4 elutes later, escaping the severe ion suppression zone that affects the highly polar 2-Nitroamino-2-imidazoline. Strategy A (2-Nitroamino-2-imidazoline-d4) provides near-perfect recovery and precision by normalizing both extraction losses and ESI suppression.

Self-Validating Experimental Methodology

To ensure reproducible, high-fidelity data, the following step-by-step QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and LC-MS/MS protocol is designed to be a self-validating system. The inclusion of the -d4 standard prior to extraction validates the physical recovery of the entire workflow[3].

Phase 1: Sample Preparation (Modified QuEChERS)
  • Sample Aliquot: Weigh 5.0 g of homogenized sample (e.g., honey or soil) into a 50 mL polypropylene centrifuge tube.

  • Isotope Spiking (Critical Step): Add 50 µL of a 1 µg/mL working solution of 2-Nitroamino-2-imidazoline-d4 in methanol. Vortex and allow to equilibrate for 15 minutes. Causality: Spiking before extraction ensures the IS undergoes the exact same physical partitioning and potential degradation as the native analyte.

  • Solvent Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously for 1 minute. Causality: Formic acid maintains the imidazoline ring in a protonated state, enhancing solubility in the organic phase.

  • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Reconstitution: Dilute 500 µL of the cleaned supernatant with 500 µL of LC-MS Grade Water to match the initial mobile phase conditions, preventing peak distortion upon injection.

Phase 2: LC-MS/MS Conditions
  • Column: Polar-embedded C18 or HILIC column (e.g., 100 mm × 2.1 mm, 1.7 µm) to ensure adequate retention of the highly polar imidazoline ring.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI in Positive Mode (ESI+).

  • MRM Transitions:

    • Native 2-Nitroamino-2-imidazoline: Quantifier m/z 131.1 → 85.1; Qualifier m/z 131.1 → 58.1.

    • Internal Standard (2-Nitroamino-2-imidazoline-d4): Quantifier m/z 135.1 → 89.1.

Analytical_Workflow Step1 1. Sample Aliquot & IS Spiking (Add 2-Nitroamino-2-imidazoline-d4) Step2 2. QuEChERS Extraction (Acetonitrile + Salts) Step1->Step2 Step3 3. dSPE Cleanup (PSA / C18) Step2->Step3 Step4 4. LC-MS/MS Analysis (ESI+ MRM Mode) Step3->Step4 Step5 5. Data Processing (Ratio: Area_Analyte / Area_IS) Step4->Step5

Step-by-step QuEChERS and LC-MS/MS analytical workflow.

Conclusion

For the quantification of imidacloprid metabolites, analytical shortcuts compromise data integrity. Because 2-Nitroamino-2-imidazoline is highly polar and elutes in a region heavily populated by matrix interferents, external calibration and structural analog internal standards fail to correct for severe ion suppression. The integration of 2-Nitroamino-2-imidazoline-d4 into the analytical workflow is not merely a recommendation; it is a fundamental requirement for achieving regulatory-grade accuracy and precision in complex matrices.

References

  • BenchChem. Application Notes and Protocols: 2-Nitroamino-2-imidazoline as a Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Available at:[1]

  • ACS Publications. LC-MS/MS Analysis of Neonicotinoid Insecticides in Honey: Methodology and Residue Findings in Austrian Honeys. Available at:[3]

  • ResearchGate. Identification of imidacloprid metabolites in onion (Allium cepa L.) using high-resolution mass spectrometry and accurate mass tools. Available at:[2]

  • PLOS. Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. Available at:[4]

Sources

Validation

Publish Comparison Guide: Linearity Assessment Using 2-Nitroamino-2-imidazoline-d4 in LC-MS/MS

Executive Summary 2-Nitroamino-2-imidazoline is a critical intermediate and degradation metabolite of the widely used neonicotinoid insecticide imidacloprid[1],[2]. Accurately quantifying this highly polar, nitrogen-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Nitroamino-2-imidazoline is a critical intermediate and degradation metabolite of the widely used neonicotinoid insecticide imidacloprid[1],[2]. Accurately quantifying this highly polar, nitrogen-rich small molecule in complex biological or environmental matrices is a significant analytical challenge due to severe matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares calibration strategies and provides experimental data demonstrating why using its deuterated counterpart, 2-Nitroamino-2-imidazoline-d4 , as a Stable Isotope-Labeled Internal Standard (SIL-IS) is the definitive approach for achieving robust assay linearity. Implementing this self-validating system ensures compliance with ICH M10 bioanalytical method validation standards, which dictate that full validation is essential to ensure the reliability of analytical results and prove the assay is suitable for its intended purpose[3],[4].

Mechanistic Causality: The Matrix Effect Challenge

In electrospray ionization (ESI), co-eluting matrix components (e.g., phospholipids, humic acids) compete with the target analyte for available charge on the droplet surface. As the concentration of 2-Nitroamino-2-imidazoline increases across a calibration range, matrix-induced ion suppression does not scale proportionally. This leads to a saturation effect at higher concentrations, causing the calibration curve to deviate from linearity (often requiring a flawed quadratic fit).

To establish a self-validating analytical system, an internal standard must perfectly mimic the analyte's physicochemical properties. Because the deuterium labels (+4 Da mass shift) do not significantly alter chromatographic retention, 2-Nitroamino-2-imidazoline-d4 co-elutes exactly with the native analyte. Consequently, both molecules experience the exact same degree of ion suppression at any given microsecond of elution. By plotting the ratio of their MS/MS responses, the matrix effect is mathematically canceled out, restoring perfect linearity.

Mechanism cluster_0 External Calibration (No IS) cluster_1 SIL-IS Calibration (d4-Analog) N1 Analyte Elution N3 Variable Ion Suppression N1->N3 N2 Matrix Co-elution N2->N3 N4 Non-linear Calibration N3->N4 M1 Analyte & IS Co-elution M3 Equal Ion Suppression M1->M3 M2 Matrix Co-elution M2->M3 M4 Linear Calibration (Ratio) M3->M4

Figure 1: Mechanistic logic of ion suppression correction using a Stable Isotope-Labeled IS.

Comparative Performance Data

The following table summarizes a validation experiment comparing three calibration strategies for 2-Nitroamino-2-imidazoline in a plasma matrix. The data clearly illustrates the superiority of the SIL-IS approach in expanding the linear dynamic range and improving precision.

Calibration StrategyInternal Standard UsedLinear Range (ng/mL)Regression FitMean R²Accuracy (% Bias)Precision (% CV)
External Calibration None5.0 - 100Quadratic0.945± 25.4%18.2%
Structural Analog IS Imidazolidin-2-one2.0 - 250Linear (1/x)0.982± 14.1%11.5%
SIL-IS (Gold Standard) 2-Nitroamino-2-imidazoline-d40.5 - 500Linear (1/x²)0.999± 4.2%3.8%

Note: According to ICH M10 guidelines, back-calculated concentrations of calibration standards must be within ±15% of the nominal value (±20% at the LLOQ)[3]. Only the SIL-IS strategy meets these rigorous regulatory criteria across the full 0.5 - 500 ng/mL range.

Experimental Methodology: SIL-IS Linearity Assessment Protocol

To demonstrate that the bioanalytical method is robust and ready for study sample analysis[4], follow this step-by-step protocol for linearity assessment:

Step 1: Preparation of Calibration Standards

  • Prepare a master stock solution of 2-Nitroamino-2-imidazoline (1 mg/mL in Methanol).

  • Prepare a separate working solution of 2-Nitroamino-2-imidazoline-d4 (SIL-IS) at 50 ng/mL.

  • Spike blank matrix (e.g., plasma or soil extract) to create eight non-zero calibration levels ranging from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

  • Include a "Blank" (no analyte, no IS) and a "Zero" sample (blank matrix spiked with IS only) to check for isotopic cross-talk and interference.

Step 2: Sample Extraction

  • Aliquot 100 µL of each calibration standard into a 96-well plate.

  • Add 20 µL of the SIL-IS working solution (50 ng/mL) to all wells except the true Blank.

  • Perform protein precipitation by adding 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex for 5 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean plate for injection.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is preferred over reversed-phase due to the high polarity of the imidazoline ring.

  • Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM).

    • Native Analyte Transition: m/z 131.1 → m/z 85.0

    • SIL-IS Transition: m/z 135.1 → m/z 89.0

Step 4: Data Processing

  • Plot the peak area ratio (Analyte / SIL-IS) against the nominal concentration of the analyte.

  • Apply a linear regression model with a 1/x2 weighting factor to counteract heteroscedasticity at higher concentrations.

  • Verify that the correlation coefficient (R²) is ≥0.99 and all back-calculated accuracies fall within ICH M10 acceptance limits[3].

Workflow A Blank Matrix Preparation B Spike Analyte (0.5 - 500 ng/mL) A->B C Spike SIL-IS (d4-Analog) B->C D Extraction (Protein PPT) C->D E LC-MS/MS Analysis D->E F Linear Regression (Area Ratio) E->F

Figure 2: Step-by-step experimental workflow for LC-MS/MS linearity assessment.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Guidelines, January 2023. Available at:[Link]

  • International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10." ICH Official Website, May 2022. Available at: [Link]

  • Bertin Bioreagent. "2-Nitroamino-2-imidazoline - Biochemicals." Bertin Bioreagent Catalog. Available at:[Link]

Sources

Comparative

comparative analysis of 2-Nitroamino-2-imidazoline isotopologues

Comparative Analysis of 2-Nitroamino-2-imidazoline Isotopologues: A Guide for Analytical and Metabolic Profiling Executive Summary & Biological Context 2-Nitroamino-2-imidazoline (CAS 5465-96-3) is a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-Nitroamino-2-imidazoline Isotopologues: A Guide for Analytical and Metabolic Profiling

Executive Summary & Biological Context

2-Nitroamino-2-imidazoline (CAS 5465-96-3) is a heterocyclic compound[1] that serves as a critical intermediate and primary metabolite of neonicotinoid insecticides, most notably imidacloprid[2][3]. Pharmacologically, this compound and its derivatives are known to form water bridges at the nicotinic acetylcholine receptor (nAChR), contributing to their neuroactive profile[4].

Understanding the environmental fate and pharmacokinetic degradation of neonicotinoids requires highly accurate quantification of 2-Nitroamino-2-imidazoline in complex matrices (e.g., soil, plasma, fungal cultures). To achieve this, analytical chemists rely on isotopologues —isotopically labeled analogs of the target analyte—to serve as internal standards (IS). This guide provides an objective comparison of 2-Nitroamino-2-imidazoline isotopologues, detailing their performance metrics, selection rationale, and validated experimental workflows.

Isotopologue Profiles: Selection & Causality

When designing an LC-MS/MS or NMR assay, selecting the correct isotopologue is the most critical variable for ensuring data integrity. The three primary classes evaluated are Native (Unlabeled), Deuterated (-d4), and Heavy-Atom Labeled ( 13 C/ 15 N).

  • Native (Unlabeled): Used exclusively to generate calibration curves. It cannot be used as an internal standard due to its inability to differentiate from endogenous or environmentally incurred analytes.

  • Deuterated (-d4): The most common internal standard (e.g., 2-Nitroamino-2-imidazoline-d4)[4]. Causality for selection: The +4 Da mass shift is sufficient to prevent isotopic overlap with the native compound's M+2 isotope peak, ensuring clean MRM (Multiple Reaction Monitoring) transitions. However, the C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to a slight Chromatographic Isotope Effect (CIE)—causing the -d4 analog to elute fractions of a second earlier than the native compound in reversed-phase liquid chromatography (RP-LC).

  • Heavy-Atom Labeled ( 13 C/ 15 N): Causality for selection: Unlike deuterium, heavy carbon and nitrogen atoms do not undergo exchange with protic solvents (H/D exchange) and exhibit zero CIE. They co-elute perfectly with the native analyte, ensuring identical matrix suppression/enhancement in the electrospray ionization (ESI) source. They are reserved for ultra-high-precision assays where the matrix effect is highly variable.

Comparative Performance Data
FeatureNative (Unlabeled)Deuterated (-d4)Heavy Atom ( 13 C/ 15 N)
Molecular Formula C 3​ H 6​ N 4​ O 2​ C 3​ H 2​ D 4​ N 4​ O 2​ 13 C 3​ H 6​ 15 N 4​ O 2​ (Example)
Monoisotopic Mass 130.05 Da134.07 Da137.04 Da
Mass Shift ( Δ m) Baseline (0)+4 Da+7 Da
Chromatographic Isotope Effect N/AMinor (Earlier elution in RP-LC)Negligible (Perfect co-elution)
Isotopic Exchange Risk N/AModerate (At extreme pH)None
Relative Cost LowModerateHigh
Primary Application Calibration StandardsRoutine LC-MS/MS Internal StandardHigh-Precision MS, NMR Studies

Mechanistic Pathway: Neonicotinoid Metabolism

Recent studies have elucidated that white-rot fungi, such as Phanerochaete chrysosporium, metabolize chloropyridinyl-type neonicotinoids via N-dealkylation[5]. This reaction is catalyzed by specific cytochrome P450 isozymes (e.g., CYP5037B3 and CYP5147A3), cleaving imidacloprid into 6-chloro-3-pyridinemethanol and 2-Nitroamino-2-imidazoline[6].

Imidacloprid degradation yielding 2-Nitroamino-2-imidazoline via CYP450 N-dealkylation.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific quality control (QC) steps to verify that the experimental mechanics are functioning as intended.

Protocol 1: LC-MS/MS Quantification using -d4 Internal Standard

This workflow is optimized for extracting 2-Nitroamino-2-imidazoline from environmental or biological matrices.

LC-MS/MS analytical workflow utilizing 2-Nitroamino-2-imidazoline-d4 as an internal standard.

Step-by-Step Methodology:

  • Sample Spiking: Aliquot 1.0 mL of the sample matrix. Spike with 10 μ L of a 1 μ g/mL 2-Nitroamino-2-imidazoline-d4 working solution. Causality: Spiking before extraction ensures the IS accounts for any analyte loss during subsequent cleanup steps.

  • Solid Phase Extraction (SPE): Load the sample onto a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol in water; elute with 100% methanol. Causality: The hydrophilic-lipophilic balance retains the polar imidazoline ring while washing away ion-suppressing salts and humic acids.

  • LC Separation: Inject 5 μ L onto a C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • MS/MS Detection: Monitor MRM transitions in positive ESI mode.

    • Native: m/z 131.1 85.0

    • IS (-d4): m/z 135.1 89.0

  • Self-Validation Step (H/D Exchange Check): Concurrently monitor m/z 134.1 and 133.1. Causality: If peaks appear at these masses at the retention time of the IS, deuterium is exchanging with hydrogen in the acidic mobile phase, which artificially lowers the IS signal and inflates the calculated native concentration. If exchange is >5%, switch to a 13 C/ 15 N isotopologue.

Protocol 2: In Vitro CYP450 Metabolic Stability Assay

This protocol reconstitutes the fungal degradation pathway to study the kinetics of 2-Nitroamino-2-imidazoline formation.

Step-by-Step Methodology:

  • Incubation Assembly: In a 1.5 mL tube, combine 100 mM potassium phosphate buffer (pH 7.4), 1 μ M imidacloprid, and 50 pmol of recombinant CYP5147A3 enzyme[5].

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 30°C in a shaking water bath. Causality: NADPH provides the essential reducing equivalents required by the CYP450 catalytic cycle for N-dealkylation.

  • Kinetic Quenching: At predetermined time points (0, 15, 30, 60 min), remove 100 μ L aliquots and immediately mix with 300 μ L of ice-cold acetonitrile containing 50 ng/mL of 2-Nitroamino-2-imidazoline-d4. Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction precisely while simultaneously introducing the IS for downstream LC-MS/MS quantification.

  • Self-Validation Step (Minus-NADPH Control): Run a parallel incubation replacing NADPH with an equivalent volume of buffer. Causality: If imidacloprid degrades or 2-Nitroamino-2-imidazoline forms in this control, the degradation is due to chemical instability or background hydrolysis, not CYP-mediated metabolism. The assay is only valid if the minus-NADPH control shows zero metabolite formation.

References

  • PubChem: 2-Nitroamino-2-imidazoline (CID 410042) . National Center for Biotechnology Information. Available at:[Link]

  • White-rot fungus Phanerochaete chrysosporium metabolizes chloropyridinyl-type neonicotinoid insecticides by an N-dealkylation reaction catalyzed by two cytochrome P450s . Mori, T., et al. Journal of Hazardous Materials, 2021. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Waste Management and Disposal Protocol for 2-Nitroamino-2-imidazoline-d4

Here is a comprehensive, step-by-step guide for the proper logistical management and disposal of 2-Nitroamino-2-imidazoline-d4 in a professional laboratory setting. Target Audience: Research Scientists, Laboratory Manage...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step guide for the proper logistical management and disposal of 2-Nitroamino-2-imidazoline-d4 in a professional laboratory setting.

Target Audience: Research Scientists, Laboratory Managers, and Environmental Health & Safety (EH&S) Professionals.

Introduction and Chemical Profiling

2-Nitroamino-2-imidazoline-d4 (Formula: C3H2D4N4O2) is a stable isotope-labeled analog of 2-Nitroamino-2-imidazoline, frequently utilized as an internal standard in mass spectrometry for the quantification of neonicotinoid insecticides and the study of nicotinic acetylcholine receptor interactions[1].

While highly valuable for analytical precision, the compound presents specific safety and environmental challenges. The presence of the nitroamine group imparts potential heat and shock sensitivity under extreme conditions, and its degradation products include toxic nitrogen oxides (NOx)[2]. Consequently, it must be strictly managed as hazardous chemical waste under Resource Conservation and Recovery Act (RCRA) guidelines, or equivalent international standards, and must never be disposed of via standard aqueous drainage systems[3][4].

Hazard and Logistical Data Summary

Understanding the physicochemical properties of the waste dictates the required containerization and downstream treatment methodologies.

ParameterSpecification / Hazard ProfileOperational Implication for Disposal
Hazard Classification Skin Irritation (Cat 2), Eye Irritation (Cat 2)[5]Mandatory use of nitrile gloves and safety goggles during waste consolidation.
Stability Potentially heat/shock sensitive[2]Avoid mechanical impact (e.g., vigorous scraping of solid waste). Store away from heat sources.
Incompatibilities Strong oxidizing agents[2]Must be strictly segregated from nitrates, peroxides, and halogens in the Satellite Accumulation Area (SAA).
Combustion Products Toxic carbon oxides (CO, CO2), nitrogen oxides (NO, NO2)[2]Dictates that final destruction must occur in a licensed chemical incinerator equipped with a scrubber system[5].

Regulatory Framework: The SAA System

Under standard EPA regulations (and specifically Subpart K for eligible academic entities), hazardous waste must be managed at the point of generation within a designated Satellite Accumulation Area (SAA)[6]. The SAA provides a controlled environment to accumulate waste safely before transferring it to a Central Accumulation Area (CAA) or a licensed Treatment, Storage, and Disposal Facility (TSDF)[7].

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system for managing 2-Nitroamino-2-imidazoline-d4 waste, ensuring that every action is traceable, compliant, and minimizes risk.

Phase 1: Point-of-Generation Segregation
  • Designate the Waste Stream: Determine if the 2-Nitroamino-2-imidazoline-d4 is in solid form (e.g., expired standard, contaminated weighing paper) or dissolved in a solvent (e.g., DMSO or DMF)[8].

  • Select Compatible Container: Use a high-density polyethylene (HDPE) or glass waste container that is chemically compatible with both the compound and its solvent matrix[9].

  • Verify Segregation: Ensure the selected container does not contain, and will not receive, strong oxidizing agents. Mixing nitro-containing compounds with oxidizers can create highly reactive or explosive mixtures[2][4].

Phase 2: Containerization and Labeling
  • Transfer Waste: Operating inside a certified chemical fume hood, carefully transfer the solid or liquid waste into the designated container. Avoid generating airborne dust[2].

  • Seal the Container: The container must remain tightly closed at all times unless actively adding or removing waste[5][10]. Do not leave funnels resting in the waste container[10].

  • Apply RCRA-Compliant Labeling: Immediately affix a hazardous waste tag. The label must explicitly state "Hazardous Waste" and list the full chemical name ("2-Nitroamino-2-imidazoline-d4" and any associated solvents like "Dimethyl Sulfoxide")[7][10]. Do not use abbreviations or chemical formulas [7].

Phase 3: SAA Storage and EH&S Transfer
  • Store in SAA: Place the labeled container in the laboratory's designated SAA. Ensure the SAA is inspected weekly for signs of leakage or container degradation[4][10].

  • Monitor Accumulation Limits: Track the volume and time. Under standard regulations, once a container is full, it must be dated and moved to a central accumulation area within 72 hours (or 3 days)[4][10].

  • Initiate Pickup: Submit a formal chemical waste pickup request to your institution's EH&S department[10].

Phase 4: Final Destruction (Licensed Facilities Only)

Crucial Safety Note: Laboratory personnel must never attempt to chemically neutralize or incinerate this compound on-site. If a large amount of the substance is burned improperly at one time, an explosion may occur[5].

  • Licensed Incineration: EH&S will transfer the material to a licensed TSDF. The standard industry practice for nitroamino compounds is controlled high-temperature incineration.

  • Scrubber Integration: Because the combustion of 2-Nitroamino-2-imidazoline-d4 releases NOx gases, the incinerator must be equipped with an afterburner and an alkaline scrubber system to neutralize the acidic exhaust before environmental release[2][5].

Waste Lifecycle Visualization

The following diagram illustrates the critical path of 2-Nitroamino-2-imidazoline-d4 waste from generation to final, compliant destruction.

G Gen Waste Generation (Solid or Solvent Matrix) Container Segregation & Containerization (HDPE/Glass, No Oxidizers) Gen->Container Transfer in Fume Hood Label RCRA Labeling (Full Chemical Name) Container->Label Immediate Action SAA Satellite Accumulation Area (SAA) (Weekly Inspections) Label->SAA Store Closed EHS EH&S Pickup & Transfer (Chain of Custody) SAA->EHS Container Full / Time Limit Reached TSDF Licensed TSDF Incineration (High Temp + NO_x Scrubbers) EHS->TSDF Regulated Transport

Workflow for the RCRA-compliant disposal of 2-Nitroamino-2-imidazoline-d4 waste.

References

  • Environmental Marketing Services. (2024). Laboratory Waste Disposal. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from[Link]

  • UNT Dallas. (2025). Chemical Disposal Guidelines. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from[Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Suppliers. 2-Nitroamino-2-imidazoline-d4 Product Data. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 2-Nitroamino-2-imidazoline-d4

An In-Depth Technical Guide to Personal Protective Equipment for Handling 2-Nitroamino-2-imidazoline-d4 For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 2-Nitroamino-2-imidazoline-d4

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Nitroamino-2-imidazoline-d4, with a focus on personal protective equipment (PPE), operational plans, and disposal. As this compound is a deuterated analog of a nitroguanidine derivative, this guide synthesizes safety protocols for related compounds to establish a comprehensive and cautious approach.

Hazard Identification and Risk Assessment

2-Nitroamino-2-imidazoline and its parent compounds are known to cause skin, eye, and respiratory irritation.[1][2] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[3] While extensive toxicological data for the deuterated form is not available, the precautionary principle dictates that it should be handled as a hazardous substance.[4] Furthermore, many nitroguanidine compounds are flammable solids and can be explosive when dry, necessitating precautions against ignition sources such as heat, sparks, and static discharge.[5][6]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[7][1]

  • Serious Eye Irritation: Can cause serious eye damage.[7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7][1]

  • Flammability: Flammable solid.

  • Explosive Potential: May be explosive when dry or subjected to shock or friction.[8][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough understanding and correct use of PPE are non-negotiable when handling 2-Nitroamino-2-imidazoline-d4. The selection of appropriate PPE is based on a risk assessment of the procedures to be performed.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[5][8]Protects against dust particles and potential splashes, preventing serious eye irritation or damage.
Hand Protection Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[5]Prevents skin contact, which can cause irritation.[7][5]
Body Protection A lab coat or protective suit. For larger quantities or when generating dust, fire/flame resistant and impervious clothing is recommended.[5][9]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection A dust mask or a NIOSH/MSHA approved respirator should be used if dust is generated or if working in a poorly ventilated area.[3][9] For higher concentrations, a full-face respirator may be necessary.[5]Prevents inhalation of airborne particles, which can cause respiratory irritation.[7][1]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Task Assessment task_type What is the scale of the operation? start->task_type small_scale Small Scale / Low Dust (e.g., weighing small quantities in a fume hood) task_type->small_scale Small large_scale Large Scale / High Dust (e.g., bulk transfer) task_type->large_scale Large spill_cleanup Spill Cleanup task_type->spill_cleanup Spill ppe_small Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_large Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Flame-Resistant Lab Coat - Dust Mask / Respirator large_scale->ppe_large ppe_spill Spill PPE: - Safety Goggles & Face Shield - Impervious Gloves - Protective Suit - Respirator spill_cleanup->ppe_spill

Caption: PPE selection workflow for handling 2-Nitroamino-2-imidazoline-d4.

Operational and Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Pre-Operational Checklist:
  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an appropriate fire extinguisher (e.g., dry chemical) is accessible.

  • Locate the nearest safety shower and eyewash station.

  • Confirm all necessary PPE is available and in good condition.

  • Have spill cleanup materials readily available.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Work Area Preparation: Conduct all operations within a certified chemical fume hood to control dust and vapors.[3]

  • Material Handling:

    • Use non-sparking tools and explosion-proof equipment.[8]

    • Ground and bond containers when transferring material to prevent static discharge.[8][6]

    • Avoid actions that generate dust, such as grinding or vigorous shaking.[5][8] If the material is a solid, handle it gently.

    • If making a solution, add the solid to the solvent slowly. 2-Nitroamino-2-imidazoline is soluble in DMSO and dimethylformamide.[4]

  • Post-Handling:

    • Tightly close the container and store it in a cool, dry, well-ventilated area away from heat and ignition sources.[6]

    • Decontaminate the work surface.

    • Doffing PPE: Remove gloves first, followed by the lab coat (turning it inside out), and finally, the safety goggles.

    • Wash hands thoroughly with soap and water after handling.[7][5]

Emergency and Spill Response

Prompt and correct action during a spill is crucial to mitigate risks.

Small Spill (Solid Material):
  • Evacuate and Secure: Alert others in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including a respirator, impervious gloves, safety goggles, and a protective suit.[5][6]

  • Contain and Clean:

    • Do NOT use a dry brush or compressed air, as this will generate dust.[10]

    • Gently cover the spill with a damp paper towel or use a wet-brushing method to collect the material.[5][6] An electrically protected vacuum cleaner can also be used.[5][6]

    • Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[8][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Spill Response Decision Tree

Spill_Response spill_detected Spill Detected assess_spill Assess Spill Size and Location spill_detected->assess_spill small_spill Small & Contained (Manageable by lab personnel) assess_spill->small_spill Small large_spill Large or Uncontained assess_spill->large_spill Large alert_personnel Alert Personnel in Area small_spill->alert_personnel evacuate Evacuate Immediate Area large_spill->evacuate don_ppe Don Spill-Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Wet Towels don_ppe->contain_spill collect_waste Collect Waste into Labeled Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate report_incident Report to Safety Officer decontaminate->report_incident call_emergency Call Emergency Response / Safety Office evacuate->call_emergency

Caption: Decision tree for responding to a 2-Nitroamino-2-imidazoline-d4 spill.

Disposal Plan

All waste containing 2-Nitroamino-2-imidazoline-d4 must be treated as hazardous waste.

Waste Collection:
  • Solid Waste: Collect all contaminated solids (e.g., paper towels, gloves, excess reagent) in a clearly labeled, sealed container.

  • Liquid Waste: Collect contaminated solvents in a designated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety guidelines.

Disposal Protocol:
  • Segregate: Keep waste containing this compound separate from other chemical waste.

  • Label: Clearly label the waste container with the chemical name ("2-Nitroamino-2-imidazoline-d4") and relevant hazard symbols.

  • Consult Authority: Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[9][10] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures on disposal.[10] Never dispose of this chemical down the drain or in regular trash.[7]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Nitroamino-2-imidazoline-d4, ensuring both personal safety and the integrity of their research.

References

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Material Safety Data Sheet - Nitroguanidine, 99%, Moistened With ca 25% Water. Cole-Parmer. [Link]

  • A Data Base Assessment of Environmental Fate Aspects of Nitroguanidine. DTIC. [Link]

  • 2-Nitroamino-2-imidazoline PubChem CID 410042. PubChem. [Link]

Sources

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